9-Methylacridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRLXJNISEWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862287 | |
| Record name | 9-Methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
611-64-3, 88813-63-2 | |
| Record name | 9-Methylacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methylacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3Q4U9UIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Bernthsen Synthesis of 9-Methylacridine: Mechanism, Protocol, and Modern Advancements
This guide provides an in-depth exploration of the Bernthsen acridine synthesis, with a specific focus on the preparation of 9-Methylacridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed examination of the reaction's mechanistic underpinnings, a comparison of classical and modern protocols, and practical insights into optimizing this venerable yet powerful reaction.
Introduction: The Significance of the Acridine Scaffold
The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science.[1] Acridine derivatives are renowned for their diverse biological activities, including antitumor, antibacterial, and antiviral properties, largely attributed to their ability to intercalate with DNA and RNA.[2][3] Furthermore, their inherent fluorescence makes them valuable as dyes and photosensitive organic probes.[1] The Bernthsen acridine synthesis, first reported in the late 19th century, represents a fundamental and direct method for accessing 9-substituted acridines by condensing diarylamines with carboxylic acids.[2][4] This guide focuses on the synthesis of this compound, a key intermediate and a subject of study for its own biological and chemical properties.[5][6]
Part 1: The Core Chemistry: Mechanism and Rationale
The Bernthsen synthesis is a classic example of an electrophilic aromatic substitution followed by cyclization and dehydration.[1] Understanding the role of each component is critical to appreciating the reaction's nuances and potential pitfalls. The reaction involves heating a diarylamine with a carboxylic acid in the presence of a Lewis acid, typically anhydrous zinc chloride, at high temperatures.[4]
The mechanism for the formation of this compound from diphenylamine and acetic acid proceeds through several key stages:
-
Activation of the Carboxylic Acid : Anhydrous zinc chloride (ZnCl₂), a potent Lewis acid, coordinates to the carbonyl oxygen of acetic acid. This coordination polarizes the C=O bond and facilitates the formation of a highly electrophilic acylium ion intermediate or a related activated acyl species.[1][7] This step is crucial as acetic acid itself is not electrophilic enough to acylate the diphenylamine ring.
-
Electrophilic Acylation (Friedel-Crafts Acylation) : The electron-rich aromatic ring of diphenylamine acts as a nucleophile, attacking the activated acyl species. This attack preferentially occurs at the ortho position of one of the phenyl rings due to the directing effect of the amine group and the potential for subsequent cyclization.[7]
-
Intramolecular Cyclization : The carbonyl group of the newly introduced acetyl group is then activated by another molecule of zinc chloride. This is followed by an intramolecular electrophilic attack from the second phenyl ring onto the activated carbonyl carbon, forming a six-membered dihydroacridine ring.[7][8]
-
Dehydration and Aromatization : The resulting tricyclic intermediate, a 9,10-dihydroacridin-9-ol derivative, readily undergoes dehydration under the harsh, high-temperature, acidic conditions.[7] The elimination of a water molecule results in the formation of the stable, fully aromatic acridine ring system, yielding this compound.[7] The high temperatures (often >200°C) are necessary to drive this final dehydration step and overcome the activation energy of the cyclization.[4][8]
References
- 1. bch.ro [bch.ro]
- 2. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Friedländer Synthesis of 9-Methylacridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry, materials science, and biological research. Among its derivatives, 9-methylacridine serves as a crucial building block for more complex molecules and exhibits notable biological properties. The Friedländer synthesis, a classic and versatile method for the construction of quinoline and acridine skeletons, offers a strategic approach to this compound. This guide provides a comprehensive technical overview of the Friedländer synthesis as applied to this compound, delving into the mechanistic intricacies, offering detailed experimental protocols, and discussing critical considerations for reaction optimization.
Introduction: The Significance of the Acridine Nucleus and the Strategic Value of the Friedländer Synthesis
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have long captured the attention of chemists and pharmacologists. Their planar, tricyclic structure allows them to intercalate with DNA, a property that has been extensively exploited in the development of anticancer and antimicrobial agents. The substitution pattern on the acridine core profoundly influences its biological activity, making the development of efficient and versatile synthetic routes a key area of research.
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst, to form a quinoline or related heterocyclic system.[1] This reaction is a cornerstone in heterocyclic chemistry due to its operational simplicity and the ready availability of starting materials.[2] For the synthesis of this compound, the Friedländer approach offers a convergent and adaptable strategy.
This guide will focus on a two-step sequence involving an initial Friedländer condensation to form a tetrahydroacridine intermediate, followed by an aromatization step to yield the final this compound product. This approach is often more practical and higher yielding than a direct, one-pot synthesis, which can be challenging.
Mechanistic Insights: Understanding the Reaction Pathways
The Friedländer synthesis can proceed through two primary mechanistic pathways, the preferred route being dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic).[1]
2.1. Base-Catalyzed Mechanism (Aldol Condensation First)
Under basic conditions, the reaction is initiated by an aldol-type condensation between the enolizable ketone (e.g., cyclohexanone) and the carbonyl group of the 2-aminoaryl ketone (2-aminoacetophenone). The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the aromatic acridine ring.
2.2. Acid-Catalyzed Mechanism (Schiff Base Formation First)
In the presence of an acid catalyst, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the methylene-containing reactant. Tautomerization of the Schiff base to an enamine is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final acridine product.
Experimental Protocols: A Step-by-Step Guide to the Synthesis of this compound
This section provides a detailed, two-step experimental protocol for the synthesis of this compound via a Friedländer condensation followed by aromatization.
3.1. Step 1: Friedländer Synthesis of 9-Methyl-1,2,3,4-tetrahydroacridine
This procedure outlines the base-catalyzed condensation of 2-aminoacetophenone with cyclohexanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminoacetophenone | 135.17 | 1.35 g | 10 |
| Cyclohexanone | 98.14 | 1.18 g (1.25 mL) | 12 |
| Potassium Hydroxide (KOH) | 56.11 | 1.12 g | 20 |
| Ethanol (95%) | - | 25 mL | - |
| Deionized Water | - | As needed | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (1.35 g, 10 mmol) and ethanol (25 mL). Stir the mixture until the solid is fully dissolved.
-
To this solution, add cyclohexanone (1.18 g, 12 mmol).
-
In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a minimal amount of deionized water (approximately 5 mL) and add this solution to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any residual potassium hydroxide and other water-soluble impurities.
-
Dry the product, 9-methyl-1,2,3,4-tetrahydroacridine, in a desiccator or a vacuum oven at low heat.
3.2. Step 2: Aromatization of 9-Methyl-1,2,3,4-tetrahydroacridine to this compound
This procedure details the dehydrogenation of the tetrahydroacridine intermediate using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 9-Methyl-1,2,3,4-tetrahydroacridine | 199.28 | 1.0 g | 5.02 |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 227.01 | 2.28 g | 10.04 |
| Toluene | - | 30 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 9-methyl-1,2,3,4-tetrahydroacridine (1.0 g, 5.02 mmol) in toluene (30 mL).
-
Add DDQ (2.28 g, 10.04 mmol, 2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to 100 °C under a molecular oxygen atmosphere (a balloon filled with oxygen can be used).[4]
-
Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove the reduced DDQ (DDQH2).
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as yellow crystals.
Causality and Optimization: Field-Proven Insights
The successful synthesis of this compound via the Friedländer reaction hinges on a careful consideration of several experimental parameters.
4.1. Choice of Catalyst: A Critical Decision
The selection of an acidic or basic catalyst can significantly impact the reaction's efficiency and, in some cases, its regioselectivity.[5]
-
Base Catalysis (e.g., KOH, NaOH, KOtBu): Generally favored for the condensation of 2-aminoacetophenone with cyclic ketones. The base promotes the formation of the enolate from the ketone, initiating the aldol condensation.
-
Acid Catalysis (e.g., H₂SO₄, p-TsOH, Lewis Acids): Often employed for reactions involving 2-aminobenzaldehydes. However, strong acids can lead to side reactions and charring, particularly at elevated temperatures. Milder Lewis acids have been explored to circumvent these issues.
4.2. Reaction Conditions: Temperature and Solvent Effects
Traditional Friedländer syntheses often require high temperatures, which can lead to the formation of byproducts and decomposition.[6] Modern approaches often utilize milder conditions.
-
Temperature: The refluxing temperature of ethanol in the provided protocol is generally sufficient for the condensation. Higher temperatures may not necessarily improve the yield and could lead to undesired side reactions.
-
Solvent: Ethanol is a common and effective solvent for the base-catalyzed Friedländer reaction. For acid-catalyzed reactions, aprotic solvents like toluene or dichloromethane may be more suitable.[7]
4.3. Challenges and Troubleshooting
-
Low Yields: A common issue in Friedländer synthesis can be attributed to several factors, including suboptimal catalyst concentration, inappropriate reaction temperature, and competing side reactions like the self-condensation of the ketone.[6]
-
Product Purification: The crude product of the Friedländer condensation may contain unreacted starting materials and byproducts. Recrystallization or column chromatography is often necessary to obtain a pure product. The final this compound product can be further purified by taking advantage of its basicity, for instance, by forming a salt with an acid, washing away neutral impurities, and then regenerating the free base.
Alternative Synthetic Routes: The Bernthsen Acridine Synthesis
For a comprehensive understanding, it is valuable to consider alternative methods for synthesizing this compound. The Bernthsen acridine synthesis provides a different strategic approach. This reaction involves the condensation of a diarylamine (diphenylamine) with a carboxylic acid (acetic acid) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[8]
General Protocol for Bernthsen Synthesis of this compound:
-
A mixture of diphenylamine, glacial acetic acid, and anhydrous zinc chloride is heated, initially at 100 °C and then gradually to 220 °C for an extended period (e.g., 14 hours).[3]
-
The reaction mixture, which often contains tarry byproducts, is worked up by dissolving it in hot dilute sulfuric acid.
-
The this compound is then precipitated by the addition of ammonia and can be purified by recrystallization.[3]
While this method can produce this compound, it often suffers from harsh reaction conditions and the formation of significant amounts of byproducts, making the Friedländer approach with subsequent aromatization a more controlled and often higher-yielding alternative.[6]
Visualization of Key Processes
6.1. Friedländer Synthesis Workflow
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DDQ promoted metal-free oxidative cascade synthesis of acridinyl ketones and 4-benzoylacridinones from C4-functionalized 1,2,3,4-tetrahydroacridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. DDQ promoted metal-free oxidative cascade synthesis of acridinyl ketones and 4-benzoylacridinones from C4-functionalized 1,2,3,4-tetrahydroacridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01306B [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 6. bch.ro [bch.ro]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Photophysical Properties of 9-Methylacridine
Abstract
This technical guide provides a comprehensive overview of the core photophysical properties of 9-methylacridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. While direct and exhaustive photophysical data for this compound itself is dispersed, this document synthesizes available information on closely related derivatives to infer and elucidate its fundamental characteristics. We delve into the absorption and emission profiles, the profound influence of the solvent environment on these properties, and the underlying excited-state dynamics. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of key photophysical parameters, including fluorescence quantum yield and lifetime. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies for harnessing the unique fluorescent properties of the this compound core.
Introduction: The Significance of this compound
This compound is an aromatic compound belonging to the acridine family, distinguished by a fused three-ring structure containing a nitrogen atom and a methyl group at the 9-position.[1] This structural arrangement confers a unique set of electronic and photophysical properties, making it a valuable scaffold in various scientific domains. Acridine derivatives are widely recognized for their ability to intercalate with DNA, a property that has been exploited in the development of anticancer and antiviral agents.[2] The intrinsic fluorescence of the acridine core, which is often sensitive to the local environment, makes this compound and its analogs powerful tools as fluorescent probes and sensors.[2][3]
The addition of a methyl group at the 9-position influences the electronic distribution within the acridine ring system, thereby modulating its chemical reactivity and photophysical behavior.[1] A thorough understanding of these photophysical properties is paramount for the rational design of novel fluorescent probes for cellular imaging, the development of photosensitizers for photodynamic therapy, and the optimization of acridine-based therapeutic agents.[4] This guide aims to provide a detailed exploration of these properties and the methodologies to accurately characterize them.
Core Photophysical Properties
Table 1: Photophysical Properties of Representative this compound Derivatives in Various Solvents [5]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |
| Acridin-9-ylmethyl 4-methoxybenzoate | n-Hexane | 355 | 385 | 2330 | - | - |
| Acetonitrile | 355 | 410 | 4113 | - | - | |
| Methanol | 355 | 430 | 5617 | - | - | |
| 9-(Methoxycarbonyl)acridine | Cyclohexane | 382 | 404 | 1400 | 0.04 | 1.8 |
| Diethyl ether | 382 | 407 | 1590 | 0.08 | 3.3 | |
| Acetonitrile | 384 | 418 | 2120 | 0.17 | 6.8 | |
| 2-Propanol | 384 | 432 | 2960 | 0.38 | 11.5 |
Disclaimer: The data for Acridin-9-ylmethyl 4-methoxybenzoate is based on qualitative descriptions of fluorescence spectra. Quantitative values for quantum yield (Φ_f) and lifetime (τ_f) were not specified in the cited source for this specific ester. Data for 9-(Methoxycarbonyl)acridine is included as a closely related derivative to provide a reference for the photophysical behavior.[5]
The absorption spectrum of acridine derivatives is typically characterized by two main electronic transitions, ¹Lₐ and ¹Lₑ, which are sensitive to substitution and the solvent environment.[2] The fluorescence emission is generally characterized by a Stokes shift, the difference in energy between the absorption and emission maxima, which is influenced by the reorganization of the molecule and its solvent shell in the excited state.
The Influence of the Solvent Environment
The photophysical properties of this compound and its derivatives are profoundly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.[6] This sensitivity is a key attribute that makes these compounds valuable as environmental probes.[5] The primary solvent properties that modulate the photophysics of this compound are polarity and hydrogen-bonding capacity.[5]
As illustrated in Table 1, an increase in solvent polarity generally leads to a red-shift (bathochromic shift) in the emission spectrum, resulting in a larger Stokes shift. This is indicative of a more polar excited state compared to the ground state. The solvent molecules reorient around the excited-state dipole, lowering its energy and thus the energy of the emitted photon.
Protic solvents, capable of hydrogen bonding, can also significantly impact the photophysical properties. For instance, in related acridine carboxylic acids, the fluorescence quantum yields have been observed to increase with the hydrogen-bonding capacity of the solvent.[2] This is often due to the specific interactions that can stabilize the excited state or inhibit non-radiative decay pathways.
Excited State Dynamics and Deactivation Pathways
Upon absorption of a photon, a this compound molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through several radiative and non-radiative pathways, which are elegantly illustrated by a Jablonski diagram.
Caption: A generalized Jablonski diagram illustrating the key photophysical processes.
The primary deactivation pathways for an excited this compound molecule include:
-
Fluorescence: Radiative decay from the first excited singlet state (S₁) to the ground state (S₀), which is the source of its characteristic emission.
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁), leading to the population of the triplet state.
-
Phosphorescence: Radiative decay from the first excited triplet state (T₁) to the ground state (S₀). This is typically a slower process than fluorescence.
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. It is inversely related to the rates of non-radiative decay pathways. The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state.
Experimental Protocols for Accurate Photophysical Characterization
The reliable determination of the photophysical properties of this compound requires rigorous experimental design and execution. The following protocols are provided as a guide for researchers.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.
-
Identify the λ_abs values from the spectra.
-
The molar absorption coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
This method is used to measure the fluorescence excitation and emission spectra.
-
Instrumentation: A spectrofluorometer with a monochromatic excitation source and an emission detector.
-
Procedure:
-
Prepare dilute solutions of this compound in the desired solvents. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Record the fluorescence emission spectrum by exciting at a fixed wavelength (typically the λ_abs).
-
Record the fluorescence excitation spectrum by monitoring the emission at a fixed wavelength (typically the λ_em) while scanning the excitation wavelength.
-
Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)
The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield.[3]
Caption: Workflow for the determination of fluorescence quantum yield by the comparative method.
-
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[3]
-
Procedure:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the this compound sample.
-
Prepare a series of 5-6 dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[5]
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the standard and sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation:[5] Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the gradients of the plots for the sample and the standard, respectively.
-
n_x and n_std are the refractive indices of the sample and standard solutions, respectively.
-
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system with a pulsed light source (e.g., a picosecond diode laser) and a sensitive detector.[5]
-
Procedure:
-
Prepare a dilute solution of this compound.
-
Excite the sample with the pulsed light source and measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.
-
Repeat this process to build a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τ_f).[5] For some acridine derivatives, a bi-exponential decay may be observed, indicating more complex excited-state dynamics.[3]
-
Applications in Research and Drug Development
The unique photophysical properties of this compound make it a versatile tool in various research and development applications:
-
Fluorescent Probes and Sensors: The sensitivity of its fluorescence to the local environment allows for the design of "smart" probes that can report on changes in polarity, pH, or the presence of specific analytes in biological systems.[3][4]
-
Cellular Imaging: Acridine-based fluorophores are widely used in cellular imaging due to their ability to stain nucleic acids, enabling visualization of the nucleus and other cellular compartments.[4]
-
Drug Development: As a core scaffold for various therapeutic agents, understanding the photophysical properties of this compound is crucial for elucidating drug-target interactions, cellular uptake, and mechanisms of action.[2]
Conclusion
This compound possesses a rich and environment-sensitive photophysical profile that makes it a compound of significant scientific interest. While a complete photophysical dataset for the parent compound remains to be consolidated, the behavior of its close derivatives provides a strong foundation for understanding its core properties. The pronounced influence of solvent polarity and hydrogen-bonding capabilities on its absorption and emission characteristics underscores its potential as a versatile fluorescent probe. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of this compound and its analogs. A thorough grasp of these photophysical principles and experimental methodologies is essential for researchers and drug development professionals seeking to leverage the unique optical properties of this important class of molecules.
References
- 1. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The environmental effect on the fluorescence intensity in solution. An analytical model - Analyst (RSC Publishing) [pubs.rsc.org]
9-Methylacridine chemical structure and properties
<G3>
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 9-Methylacridine, a heterocyclic aromatic compound belonging to the acridine family.[1] It delves into its core chemical structure, physicochemical properties, synthesis methodologies, and significant applications, particularly within the realms of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical insights into the utilization of this versatile molecule.
Introduction: The Significance of the Acridine Scaffold
Acridine derivatives represent a well-established and highly significant class of compounds, characterized by a planar tricyclic structure. This unique architecture allows them to intercalate with DNA, a mechanism that forms the basis for their broad range of biological activities, including anticancer, antiviral, and antimalarial properties.[2] The substituent pattern on the acridine core is a critical determinant of its biological efficacy and physicochemical characteristics. This compound, with a methyl group at the 9-position, serves as a key building block and a subject of study for developing novel therapeutic agents and functional materials.[1][3] The methyl group's presence influences the compound's chemical behavior, making it a valuable precursor in organic synthesis and a fluorescent probe in various biological investigations.[1]
Chemical Structure and Core Identifiers
The fundamental structure of this compound consists of three fused aromatic rings with a nitrogen atom in the central ring and a methyl group substituted at the 9-position.[1]
Visualizing the Core Structure
Caption: Chemical structure of this compound.
Key Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 611-64-3 | [4] |
| Molecular Formula | C₁₄H₁₁N | [1][4] |
| Molecular Weight | 193.24 g/mol | [4] |
| InChI | InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | [4] |
| InChIKey | FLDRLXJNISEWNZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=C2C=CC=CC2=NC3=CC=CC=C13 | [4] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are pivotal for its handling, application, and the design of new derivatives.
Table of Physicochemical Properties
| Property | Value | Source |
| Appearance | Pale yellow to brownish solid; greenish-yellow needles upon crystallization.[1][5] | [1][5] |
| Melting Point | 114-119 °C[6][7]; 117-118 °C[5] | [5][6][7] |
| Solubility | Moderately soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] Sparingly soluble in water (0.039 g/L at 25 °C).[3] | [1][3] |
| pKa | 6.68 ± 0.10 (Predicted) | [3] |
Spectroscopic Profile: A Window into Molecular Behavior
The spectroscopic characteristics of this compound are fundamental for its identification and for studying its interactions in various environments.
-
UV-Vis Absorption Spectroscopy: Acridine derivatives exhibit characteristic electronic transitions (¹Lₐ and ¹Lₑ) that are sensitive to the solvent environment and substitution patterns.[7] The absorption spectrum is a key tool for studying its electronic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and its derivatives. The chemical shifts of the protons and carbons provide detailed information about the electronic environment within the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[8]
Synthesis Methodologies: From Benchtop to Advanced Approaches
The synthesis of this compound can be achieved through several routes, with the Bernthsen reaction being a classical and widely cited method.
Traditional Synthesis: The Bernthsen Reaction
This method involves the reaction of diphenylamine with acetic acid in the presence of a condensing agent like zinc chloride.[5][9] While established, this method can lead to the formation of tarry by-products, necessitating careful purification steps.[5]
Experimental Protocol: Classical Bernthsen Synthesis of this compound [5]
-
Reaction Setup: In a suitable reaction vessel, combine 50 g of diphenylamine, 30 ml of glacial acetic acid, and 85 g of anhydrous zinc chloride.
-
Initial Heating: Slowly heat the mixture to 100 °C in an oil bath and maintain this temperature for approximately one hour.
-
High-Temperature Reaction: Gradually increase the temperature to 220 °C and hold for 14 hours with occasional stirring.
-
Workup: After cooling to about 100 °C, dissolve the reaction mixture in hot 50% sulfuric acid.
-
Extraction: Pour the hot solution into a large volume of water. The product will be in the aqueous phase, which has a fluorescent greenish-yellow appearance. Extract the resinous residue multiple times with hot, dilute sulfuric acid and combine the aqueous extracts.
-
Purification: Treat the cooled, combined acidic solution with activated carbon and filter.
-
Precipitation: Precipitate the this compound by adding ammonia to the filtrate.
-
Crystallization: Recrystallize the crude product from 85% alcohol to obtain greenish-brown needles.
-
Further Purification (Optional): For higher purity, dissolve the crystallized product in alcohol and treat it with a solution of tartaric acid in alcohol to form the tartrate salt. The salt can then be isolated, dissolved in water, and converted back to the free base with ammonia to yield pure, greenish-yellow needles.[5]
Caption: Workflow for the classical Bernthsen synthesis of this compound.
Modern Synthetic Approaches: Microwave-Assisted Synthesis
To overcome the long reaction times and potential for side products in traditional methods, microwave-assisted organic synthesis has emerged as a rapid and efficient alternative. This technique can significantly accelerate the reaction of diarylamines with carboxylic acids in the presence of zinc chloride, reducing reaction times from hours to minutes.[10]
Experimental Protocol: Microwave-Assisted Synthesis of this compound [10]
-
Reactant Mixture: In a microwave-safe test tube, mix diphenylamine (2.0 mmol), acetic acid (20.0 mmol), and zinc chloride (1.09 g, 8.0 mmol).
-
Microwave Irradiation: Irradiate the mixture with 200 W microwave power (2.45 GHz), maintaining the temperature between 200-210 °C for approximately 5 minutes.
-
Quenching and Neutralization: After the reaction, add aqueous ammonia (28%, 4 ml) to the mixture and stir.
-
Isolation: Filter the resulting slurry and wash the residue with water until the filtrate is neutral.
-
Extraction and Purification: Dry the residue and extract it with ethyl acetate. Dry the organic solvent over magnesium sulfate, evaporate it under reduced pressure, and purify the crude product by silica gel column chromatography to yield this compound.[10]
Chemical Reactivity and Applications
The chemical reactivity of this compound is centered around the nitrogen atom and the methyl group, allowing for a variety of chemical transformations.[1]
Key Reactions
-
Reactions at the Nitrogen Atom: The nitrogen atom can undergo electrophilic substitution and oxidation reactions.[1]
-
Reactions of the Methyl Group: The methyl group at the 9-position can be a site for various functional group transformations.
Applications in Drug Development and Research
The acridine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[2][3]
-
Anticancer Agents: The planar structure of acridine derivatives allows them to intercalate between the base pairs of DNA, disrupting cellular processes and leading to cytotoxic effects in rapidly dividing cancer cells.[2]
-
Antiviral and Antimalarial Drugs: Acridine-based compounds have shown efficacy against various viruses and malarial parasites.[2]
-
Fluorescent Probes: The inherent fluorescence of the acridine ring system makes this compound and its derivatives useful as fluorescent probes in biological studies to visualize and track cellular processes.[1][3]
-
Building Block for Organic Synthesis: It is a versatile starting material for the synthesis of dyes, pharmaceuticals, and agrochemicals.[3]
Caption: Applications of this compound and an exemplary mechanism of action.
Safety and Handling
This compound should be handled with care as it may pose health risks upon exposure.[1] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound.
-
Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust.[12]
-
Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[11]
Conclusion
This compound is a compound of significant interest in both academic research and industrial applications.[1] Its unique chemical structure and reactivity make it a versatile building block for the synthesis of a wide array of functional molecules. The insights provided in this guide, from its fundamental properties to detailed synthetic protocols and applications, are intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. The continued exploration of acridine chemistry promises the development of next-generation therapeutics and advanced materials.[13]
References
- 1. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acridine, 9-methyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. accustandard.com [accustandard.com]
- 12. fishersci.com [fishersci.com]
- 13. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 9-Methylacridine
Introduction to 9-Methylacridine
This compound is an aromatic heterocyclic compound belonging to the acridine family, which is characterized by a planar, tricyclic ring system containing a nitrogen atom.[1] The presence of a methyl group at the 9-position distinguishes it from the parent acridine molecule, influencing its physicochemical properties and reactivity.[1] This compound serves as a valuable building block in organic synthesis and as a fluorescent probe in biochemical research due to its unique photophysical properties.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this compound is paramount. These fundamental properties govern its handling, formulation, biological activity, and the reliability of experimental outcomes. This guide provides a comprehensive technical overview of these characteristics, supported by field-proven experimental protocols and methodologies.
Solubility Profile of this compound
The solubility of a compound is a critical parameter that dictates its utility in various applications, from chemical reactions to biological assays. The solubility of this compound is determined by its molecular structure: a large, nonpolar, aromatic system that is sparingly soluble in aqueous media but shows better solubility in organic solvents.
Physicochemical Basis of Solubility
The planar, polycyclic aromatic structure of this compound results in strong intermolecular π-π stacking interactions, contributing to its solid crystalline state and relatively low solubility in most solvents. The nitrogen atom in the central ring can act as a hydrogen bond acceptor and imparts a degree of polarity. However, this is largely overshadowed by the hydrophobic nature of the fused benzene rings. The compound has a predicted pKa of approximately 6.68, indicating it can be protonated under acidic conditions, which may modestly increase its aqueous solubility.[3]
Qualitative and Quantitative Solubility Data
Quantitative solubility data for this compound is limited in the literature, but a combination of experimental values and qualitative descriptions provides a functional profile for laboratory use.
| Solvent | Type | Solubility | Reference |
| Water (pH 7.4) | Aqueous | Very Low (7.9 µg/mL) | [4] |
| Ethanol | Polar Protic Organic | Moderately Soluble | [1] |
| Acetone | Polar Aprotic Organic | Moderately Soluble | [1] |
| Chloroform | Nonpolar Organic | Slightly Soluble | [3] |
| Methanol | Polar Protic Organic | Slightly Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Soluble (often used for stock solutions) | [5][6] |
Note: "Moderately" and "Slightly" are qualitative terms from supplier data sheets and should be confirmed experimentally for specific concentration requirements.
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium. This protocol provides a self-validating system as the continued presence of undissolved solid ensures saturation has been achieved.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of analytical grade
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary experiment monitoring concentration over time can establish the minimum required equilibration time.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's standard curve. A 100-fold or 1000-fold dilution is common.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualization: Solubility Determination Workflow
References
- 1. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 611-64-3 [amp.chemicalbook.com]
- 4. This compound | C14H11N | CID 11913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Electronic Landscape: A Theoretical Guide to 9-Methylacridine
Abstract
9-Methylacridine, a heterocyclic aromatic compound, and its derivatives represent a class of molecules with significant potential in medicinal chemistry and materials science. Their planar structure facilitates intercalation with DNA, positioning them as promising candidates for the development of novel anticancer agents.[1][2] A thorough understanding of the electronic structure of this compound is paramount to elucidating its mechanism of action, predicting its photophysical properties, and designing more potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic structure of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts.
Introduction: The Significance of this compound's Electronic Structure
The biological activity and photophysical behavior of this compound are intrinsically linked to the arrangement and energies of its electrons. The electronic structure dictates key properties such as:
-
Reactivity: The distribution of electron density, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), determines how the molecule interacts with biological targets like DNA and proteins.
-
Spectroscopic Properties: The energy differences between electronic states govern the absorption and emission of light, underpinning the molecule's use as a fluorescent probe.[1][2]
-
Intermolecular Interactions: The molecular electrostatic potential (MEP) provides insights into how this compound will interact with its surrounding environment, including solvent molecules and biological macromolecules.
Theoretical studies offer a powerful and cost-effective means to probe these electronic properties at a level of detail that is often inaccessible through experimental techniques alone. By employing a range of computational methods, we can construct a detailed picture of the electronic landscape of this compound, paving the way for rational drug design and the development of novel photofunctional materials.
Theoretical Foundations and Computational Methodologies
The investigation of this compound's electronic structure relies on the principles of quantum mechanics. A variety of computational methods are available, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying the electronic structure of medium to large-sized molecules. DFT methods are based on the principle that the ground-state energy and all other electronic properties of a system are uniquely determined by its electron density.
A typical DFT study of this compound involves the following key aspects:
-
Functional Selection: The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. For organic molecules like this compound, hybrid functionals such as B3LYP are a common and reliable choice.
-
Basis Set Selection: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), or correlation-consistent basis sets, like cc-pVDZ, are frequently employed.
-
Solvent Effects: The surrounding environment can significantly influence the electronic properties of this compound.[1][2] Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to account for the bulk effects of the solvent.
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties of this compound, such as its UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths. These calculations are crucial for understanding the photophysical behavior of the molecule and for interpreting experimental spectroscopic data.
Key Electronic Structure Descriptors of this compound
Theoretical calculations provide a wealth of information about the electronic structure of this compound. The following are some of the most important descriptors:
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic transitions.
-
HOMO: Represents the ability of the molecule to donate an electron.
-
LUMO: Represents the ability of the molecule to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic excitation energy. A smaller gap suggests that the molecule is more easily excitable.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| LUMO | -1.5 |
| HOMO | -6.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These are representative values for a generic DFT calculation in a non-polar solvent and should be calculated for the specific conditions of interest.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. In the context of drug development, the MEP can help to identify regions of the molecule that are likely to interact with the active site of a protein.
Electronic Transitions and Simulated UV-Vis Spectra
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions in this compound. This information can be used to simulate the UV-Vis absorption spectrum of the molecule. The main electronic transitions in acridine derivatives are typically of the π → π* type.[2]
Table 2: Illustrative Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 380 | 0.15 |
| S₀ → S₂ | 355 | 0.25 |
| S₀ → S₃ | 250 | 0.80 |
Note: These are representative values and will vary depending on the computational method and solvent.
Experimental Protocols: A Step-by-Step Computational Workflow
This section provides a detailed, step-by-step methodology for performing a theoretical study of the electronic structure of this compound.
Step 1: Geometry Optimization
The first step in any computational study is to obtain an accurate three-dimensional structure of the molecule.
-
Initial Structure: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Perform a geometry optimization using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Solvent Model: If studying the molecule in solution, include an implicit solvent model (e.g., IEFPCM with the appropriate solvent).
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 2: Ground-State Electronic Structure Analysis
Once the optimized geometry is obtained, you can calculate the ground-state electronic properties.
-
Single-Point Energy Calculation: Perform a single-point energy calculation at the optimized geometry using the same level of theory.
-
Molecular Orbital Analysis: From the output of the calculation, extract the energies of the HOMO and LUMO and visualize their spatial distributions.
-
MEP Calculation: Generate the molecular electrostatic potential surface to visualize the charge distribution.
Step 3: Excited-State Calculations (TD-DFT)
To study the photophysical properties, perform TD-DFT calculations.
-
TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a number of excited states (e.g., the first 10 singlet states).
-
Spectrum Simulation: Use the results of the TD-DFT calculation to simulate the UV-Vis absorption spectrum.
Visualization of Key Concepts
Visualizations are essential for understanding and communicating the complex concepts of electronic structure theory.
Computational Workflow Diagram
References
An In-Depth Technical Guide to the Synthesis and Derivatization of 9-Methylacridine
Abstract
The 9-methylacridine scaffold is a privileged heterocyclic structure that forms the core of numerous compounds vital to medicinal chemistry, materials science, and organic synthesis. Its unique photophysical properties, coupled with its ability to intercalate DNA, have made its derivatives potent anticancer, antimalarial, and antiviral agents, as well as valuable fluorescent probes and photocatalysts.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound and its derivatives, offering field-proven insights into the causality behind experimental choices. We will dissect classical methodologies such as the Bernthsen and Friedländer syntheses, explore modern catalytic approaches, and detail the strategic functionalization of the 9-methyl group, which serves as a versatile handle for molecular elaboration. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of the chemistry of this compound.
Introduction: The Strategic Importance of the this compound Core
The acridine tricycle, a nitrogen-containing polycyclic aromatic hydrocarbon, is a planar system that readily interacts with biological macromolecules, most notably through intercalation between the base pairs of DNA.[1] This interaction is a cornerstone of the therapeutic activity of many acridine derivatives. The substituent at the 9-position profoundly influences the compound's biological and physical properties.[1][3]
The introduction of a methyl group at this position to form this compound (C₁₄H₁₁N) creates a molecule that is not only a valuable synthetic building block in its own right but also possesses a reactive site for further chemical modification.[4][5] The methyl group can be functionalized, allowing for the synthesis of a vast library of derivatives with tailored properties.[6] Furthermore, this compound itself has found application as a ligand in transition metal-catalyzed C-H methylation reactions, highlighting its importance in the advancement of synthetic methodology.[7]
This guide will navigate the synthetic landscape of this compound, from foundational, century-old reactions to contemporary strategies, providing the detailed knowledge required to harness the full potential of this versatile scaffold.
Classical Synthetic Routes to the Acridine Core
The construction of the acridine ring system has been a subject of study for over a century. Several classical methods have emerged as robust and reliable routes to this compound, each with its own set of advantages and limitations.
The Bernthsen Acridine Synthesis
The Bernthsen synthesis, first reported in the late 19th century, remains a primary and widely cited method for preparing 9-substituted acridines.[8] The reaction involves the acid-catalyzed condensation of a diarylamine (specifically, diphenylamine) with a carboxylic acid or its anhydride. To synthesize this compound, acetic acid is the carboxylic acid of choice.[9]
Causality and Mechanistic Insights:
The key to the Bernthsen synthesis is the use of a Lewis acid catalyst, typically anhydrous zinc chloride, at high temperatures (200-270 °C).[8] The zinc chloride serves a dual purpose:
-
Activation of the Carboxylic Acid: It coordinates to the carbonyl oxygen of acetic acid, increasing its electrophilicity and facilitating the initial acylation of diphenylamine.
-
Promotion of Dehydration: It acts as a powerful dehydrating agent, driving the cyclization and subsequent aromatization steps, which involve the elimination of water.
The reaction proceeds through an initial N-acylation of diphenylamine, followed by an intramolecular Friedel-Crafts-type cyclization onto one of the phenyl rings. A final dehydration and aromatization step yields the stable acridine core. The high temperature is necessary to overcome the activation energy for both the cyclization and the elimination of water.[10]
Experimental Protocol: Bernthsen Synthesis of this compound [11]
-
Materials:
-
Diphenylamine (50 g)
-
Glacial Acetic Acid (30 mL)
-
Anhydrous Zinc Chloride (85 g)
-
50% Sulfuric Acid
-
Ammonia solution
-
85% Ethanol
-
Activated Carbon
-
-
Procedure:
-
In a suitable reaction vessel, combine diphenylamine, glacial acetic acid, and anhydrous zinc chloride.
-
Slowly heat the mixture to 100 °C in an oil bath and maintain this temperature for approximately 1 hour.
-
Gradually increase the temperature to 220 °C and maintain for 14 hours with occasional stirring. Note: Significant formation of tarry by-products is expected.
-
Cool the reaction mixture to approximately 100 °C and carefully dissolve it in hot 50% sulfuric acid.
-
Pour the hot acid solution into a large volume of water. The resulting solution should exhibit a greenish-yellow fluorescence.
-
Extract the resinous residue remaining in the reaction vessel 4-6 times with hot, very dilute sulfuric acid, adding these extracts to the main aqueous solution.
-
Cool the combined acidic solution, treat with activated carbon to decolorize, and filter.
-
Precipitate the this compound by adding ammonia solution until the solution is basic.
-
Collect the crude product by filtration and recrystallize from 85% ethanol.
-
-
Expected Yield: 25-30 g. The product appears as greenish-brown needles with a melting point of 114-118 °C.[11]
The Friedländer Synthesis
The Friedländer synthesis is another powerful method for constructing quinoline and, by extension, acridine ring systems. The general reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a -CH₂- group adjacent to a carbonyl).[12] For the synthesis of this compound, the salt of anthranilic acid is treated with 2-cyclohexenone at elevated temperatures.[2][13]
Causality and Mechanistic Insights:
This reaction is typically catalyzed by either acid or base.[14] The mechanism involves an initial aldol-type condensation between the enolate of the ketone and the carbonyl group of the 2-aminoaryl ketone, followed by cyclization via imine formation and subsequent dehydration to yield the aromatic system.[12] The choice of catalyst and solvent system is critical for optimizing yields and can influence the reaction pathway. Water has been shown to be an effective, green solvent for some Friedländer syntheses, eliminating the need for harsh catalysts.
Conceptual Workflow: Friedländer Synthesis
Caption: General workflow of the Friedländer synthesis.
Synthesis via Ullmann Condensation and Cyclization
A multi-step but versatile route to substituted acridines involves an initial Ullmann condensation. This copper-catalyzed reaction is used to form a C-N bond, typically between an aryl halide and an amine.[15] To synthesize acridine derivatives, an o-chlorobenzoic acid is condensed with an appropriately substituted aniline to form an N-phenylanthranilic acid intermediate.[15] This intermediate is then cyclized to an acridone, which can be subsequently converted to the target this compound.
Causality and Mechanistic Insights:
The Ullmann condensation requires a copper catalyst (often copper powder or a copper(I) salt) and a base in a high-boiling polar solvent like DMF.[16] The subsequent cyclization of the N-phenylanthranilic acid is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. This step proceeds via an electrophilic acyl substitution mechanism. The resulting 9-chloroacridine is a key intermediate that can be converted to this compound via reaction with an organometallic reagent like a Grignard reagent, although this step can be low-yielding.[17]
Functionalization of the 9-Methyl Group: A Gateway to Diverse Derivatives
A significant advantage of synthesizing this compound is the reactivity of the methyl group itself. The protons on this methyl group are acidic due to the electron-withdrawing nature of the acridine ring system, making it a site for various chemical transformations.
Oxidation to Acridine-9-carboxylic Acid
The 9-methyl group can be readily oxidized to a carboxylic acid functionality. This transformation is valuable as the resulting acridine-9-carboxylic acid is a key precursor for the synthesis of acridinium esters, which are widely used as highly sensitive chemiluminescent labels in immunoassays and other bioanalytical techniques.[18]
Experimental Protocol: Oxidation of this compound [6]
-
Materials:
-
This compound
-
Oxidant (e.g., potassium permanganate, sodium dichromate)
-
Oxidation Catalyst (e.g., copper sulfate)
-
Solvent (e.g., pyridine, acetic acid)
-
-
Procedure:
-
Combine this compound, the oxidant, catalyst, and solvent in a reaction vessel. A typical molar ratio is 1 (this compound) : 4-8 (oxidant) : 0.03-0.06 (catalyst).
-
Heat the reaction mixture to 80-120 °C for 1-3 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the crude product and purify by recrystallization from a suitable solvent like ethanol.
-
Condensation Reactions with Aldehydes
The active methylene nature of the 9-methyl group allows it to participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes.[19] This reaction, typically catalyzed by a weak base like piperidine, allows for the extension of the conjugated system and the synthesis of 9-styrylacridine derivatives. These derivatives are of interest as fluorescent dyes and potential nonlinear optical materials.
Reaction Scheme: Knoevenagel Condensation
Caption: Synthesis of a 9-styrylacridine via Knoevenagel condensation.
Modern Synthetic Strategies
While classical methods are effective, modern organic synthesis has driven the development of more efficient and atom-economical routes. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forming C-C and C-N bonds, offering novel disconnections for the synthesis of complex heterocyclic systems like acridines.[20][21]
Recent research has focused on palladium- or rhodium-catalyzed C-H activation/annulation cascades to construct the acridone core, which can then be converted to the desired acridine.[20] These methods often proceed under milder conditions than the classical syntheses and can offer higher regioselectivity and functional group tolerance. While the direct de novo synthesis of this compound via these methods is still an emerging area, the functionalization of pre-existing heterocycles using C-H activation is well-established and points towards future synthetic possibilities.[22]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on several factors including the desired substitution pattern, scale of the reaction, and available starting materials.
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
| Bernthsen Synthesis | Diphenylamine, Acetic Acid | ZnCl₂ | High Temp (200-270 °C) | One-pot, readily available materials.[8] | Harsh conditions, low yields for some substrates, significant by-product formation.[11] |
| Friedländer Synthesis | 2-Aminoaryl Ketone, α-Methylene Ketone | Acid or Base Catalyst | Moderate to High Temp | Convergent, good for polysubstituted products.[12] | Starting 2-aminoaryl ketones can be complex to synthesize. |
| Ullmann/Cyclization | o-Chlorobenzoic Acid, Aniline | Cu catalyst, POCl₃ | Multi-step, High Temp | Versatile for substituted analogs.[16] | Multi-step process, potentially harsh cyclization conditions, use of stoichiometric copper. |
| Modern C-H Activation | Substituted Anilines, Benzoic Acids | Transition Metal Catalyst (Pd, Rh) | Milder Conditions | High atom economy, high selectivity, milder conditions.[20] | Catalyst cost, requires specialized ligands, scope can be limited. |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives remains a cornerstone of heterocyclic chemistry, driven by the profound biological and material applications of these compounds. Classical methods like the Bernthsen and Friedländer syntheses provide robust, albeit often harsh, access to the core structure. The true value of this compound, however, lies in the reactivity of its methyl group, which acts as a synthetic linchpin for the creation of diverse and complex molecular architectures.
The future of acridine synthesis will undoubtedly be shaped by the continued development of modern catalytic methods. Strategies involving C-H activation promise more efficient, selective, and environmentally benign routes to these valuable scaffolds. As our understanding of catalysis deepens, we can anticipate the development of one-pot procedures that construct and functionalize the this compound core with unparalleled precision, further empowering researchers in drug discovery and materials science to explore the vast chemical space anchored by this remarkable heterocycle.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]
- 7. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 8. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. prepchem.com [prepchem.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dmaiti.com [dmaiti.com]
An In-depth Technical Guide to the Mechanism of Action of 9-Methylacridine Compounds
Preamble: The Acridine Scaffold as a Privileged Structure in Drug Discovery
Acridine and its derivatives represent a class of nitrogen-containing heterocyclic compounds built upon a planar, tricyclic aromatic ring system.[1] This inherent planarity is the cornerstone of their biological activity, enabling them to function as classic DNA intercalators, inserting themselves between the base pairs of the double helix.[1][2] This fundamental interaction disrupts DNA metabolism and is the primary mechanism behind their broad therapeutic potential, which spans anticancer, antimicrobial, and antiparasitic applications.[1][3] Modifications to the acridine core, particularly at the 9-position, can profoundly influence their biological targets, potency, and specificity.[1] This guide provides a detailed exploration of the mechanisms of action for 9-methylacridine and its derivatives, offering a technical resource for researchers engaged in their study and development.
Chapter 1: DNA Intercalation - The Foundational Mechanism of Action
The defining characteristic of the acridine scaffold is its ability to engage in intercalative binding with double-stranded DNA (dsDNA). This non-covalent interaction is driven by the insertion of the planar aromatic ring system between adjacent base pairs, stabilized primarily by π-π stacking interactions.[2]
This physical insertion induces significant structural perturbations in the DNA, including localized unwinding of the helix and an increase in the separation between base pairs, effectively lengthening the DNA molecule. This distortion is the root cause of the cytotoxic effects, as it physically obstructs the molecular machinery responsible for replication and transcription.
Visualizing the Intercalation Process
Caption: The process of a this compound intercalating into a DNA double helix.
Experimental Protocols for Characterizing DNA Intercalation
A multi-faceted biophysical approach is required to conclusively determine and characterize intercalative binding.
1. UV-Visible Spectroscopic Titration
-
Causality: Intercalation involves the stacking of the acridine's aromatic system with DNA base pairs. This electronic interaction alters the energy required for π→π* transitions, resulting in predictable changes in the UV-Vis absorption spectrum. A decrease in molar absorptivity (hypochromism) and a red shift in the maximum wavelength (bathochromic shift) are hallmarks of intercalation.[2]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a buffered solution of calf thymus DNA (ctDNA) at a fixed concentration.
-
Record the initial absorption spectrum of the this compound solution.
-
Incrementally add small aliquots of the ctDNA solution to the cuvette containing the compound.
-
Record the absorption spectrum after each addition, allowing the mixture to equilibrate.
-
Analyze the spectra for evidence of hypochromism and bathochromic shifts. The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation.
-
2. Fluorescence Spectroscopy
-
Causality: Many acridine derivatives are fluorescent.[4] The quantum yield of this fluorescence can change dramatically based on the molecule's environment. When an intercalated acridine is shielded from solvent quenching within the hydrophobic core of the DNA helix, its fluorescence intensity often increases. Alternatively, a competitive displacement assay using a known DNA intercalator like Ethidium Bromide (EB) can be employed. The test compound displaces EB, leading to a quenching of the EB-DNA fluorescence signal.[2]
-
Protocol (Competitive Displacement):
-
Prepare a solution of ctDNA and Ethidium Bromide in assay buffer and allow it to incubate to form a stable, highly fluorescent complex.
-
Measure the initial fluorescence intensity of the ctDNA-EB complex (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of the this compound compound to the complex.
-
Measure the fluorescence intensity after each addition.
-
A decrease in fluorescence indicates the displacement of EB by the test compound, confirming competitive binding to the intercalation site.[2]
-
3. Viscometry
-
Causality: This technique provides strong evidence for the classical intercalation model. By inserting between base pairs, the intercalator forces the DNA helix to lengthen to accommodate its size. For a solution of semi-rigid DNA rods, this increase in length leads to a measurable increase in the solution's viscosity.
-
Protocol:
-
Prepare a solution of sonicated, rod-like ctDNA fragments in a buffer.
-
Using a capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), measure the flow time of the buffer alone (t₀) and the DNA solution (t).
-
Add a small aliquot of a concentrated this compound stock solution to the DNA in the viscometer.
-
After equilibration, measure the new flow time. Repeat for several concentrations.
-
Calculate the relative specific viscosity (η/η₀) where η = (t-t₀)/t₀. An increase in relative viscosity with increasing compound concentration is indicative of intercalation.[2]
-
| Technique | Expected Observation for Intercalation | Parameter Derived |
| UV-Vis Spectroscopy | Hypochromism & Bathochromic Shift[2] | Binding Constant (Kb) |
| Fluorescence Assay | Quenching of EB-DNA Complex Fluorescence[2] | Binding Affinity (IC50) |
| Viscometry | Increase in relative viscosity of DNA solution | Mode of Binding Confirmation |
Chapter 2: Inhibition of Topoisomerases - The Critical Cytotoxic Consequence
While DNA intercalation is the initial binding event, a primary mechanism through which acridines exert their potent anticancer effects is the inhibition of topoisomerase enzymes.[1] These essential enzymes resolve the topological stresses in DNA (like supercoiling) that arise during replication and transcription.[1][5]
Many acridine derivatives, including those with 9-substituents, function as "topoisomerase poisons".[1][6] They do not block the enzyme's initial binding to DNA or the cleavage of one or both DNA strands. Instead, they stabilize the transient "cleavage complex," where the enzyme is covalently bound to the cleaved DNA.[1] By preventing the re-ligation of the DNA strands, these compounds lead to an accumulation of persistent DNA strand breaks. This DNA damage triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1][7]
Signaling Pathway: From Intercalation to Apoptosis
Caption: Proposed mechanism of topoisomerase inhibition leading to cellular apoptosis.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
-
Causality: Topoisomerase I relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation. The different topological forms of plasmid DNA (supercoiled, relaxed, nicked) can be separated and visualized by agarose gel electrophoresis, providing a direct readout of enzyme activity.
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., pUC19), and human topoisomerase I enzyme.
-
In separate tubes, add the this compound compound at a range of concentrations (e.g., 1 µM to 100 µM). Include a "no drug" positive control and a "no enzyme" negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K to remove the enzyme).
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with an appropriate DNA stain (e.g., SYBR Safe) and visualize under UV light.
-
Interpretation: The "no enzyme" lane will show a single fast-migrating band of supercoiled DNA. The "no drug" control will show a slower-migrating band of relaxed DNA. Effective inhibition by the this compound compound will result in the persistence of the supercoiled DNA band at concentrations where the control is fully relaxed.[7][8]
-
Chapter 3: Modulation of Cholinesterases - A Role in Neurodegenerative Disease
Beyond their canonical role as DNA-interacting agents, certain acridine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine and are key therapeutic targets in the management of Alzheimer's disease (AD), where a cholinergic deficit is a primary pathological feature.[11] Tacrine, a 9-amino-tetrahydroacridine, was the first FDA-approved drug for AD, highlighting the potential of this scaffold.[11] Derivatives of this compound have also been investigated for this activity, often exhibiting dual functions such as cholinesterase inhibition and antioxidant properties, which are beneficial in the context of neurodegeneration.[10][12]
Experimental Protocol: Cholinesterase Inhibition (Ellman's Assay)
-
Causality: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), the absorbance of which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
-
Protocol:
-
Perform the assay in a 96-well plate.
-
To each well, add phosphate buffer (pH 8.0), DTNB solution, and the this compound test compound at various concentrations.
-
Add the cholinesterase enzyme solution (either AChE or BChE) to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration. The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.
-
Inhibitory Activity of Acridine Derivatives
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
| 9-phosphoryl-9,10-dihydroacridines | BChE | 2.90 - 48.0 | [12][13] |
| 9-aminoacridine derivatives | AChE | 0.0004 - 0.006 (nmol/L) | [11] |
| 9-aminoacridine derivatives | BChE | 0.003 - 0.0715 (nmol/L) | [11] |
Chapter 4: An Integrated Workflow for Mechanistic Investigation
To fully elucidate the mechanism of action of a novel this compound derivative, a logical, multi-step experimental workflow is essential. This process should progress from foundational biophysical interactions to cellular consequences.
Workflow for Investigating a Novel this compound Compound
Caption: A logical workflow for investigating the mechanism of action of a novel this compound compound.
Conclusion and Future Directions
The mechanism of action for this compound compounds is multifaceted, centered on the foundational principle of DNA intercalation.[1][2] This primary interaction serves as a launchpad for potent downstream cytotoxic effects, most notably the poisoning of topoisomerase enzymes, which leads to DNA damage, cell cycle arrest, and apoptosis.[1][7] Furthermore, the versatile acridine scaffold allows for chemical modifications that can direct its activity towards other significant biological targets, such as cholinesterases, opening therapeutic avenues for neurodegenerative diseases.[10][11]
Future research should focus on leveraging this mechanistic understanding to design next-generation derivatives with enhanced target selectivity and improved pharmacological profiles. The development of compounds that can selectively target topoisomerase isoforms prevalent in cancer cells or that combine cholinesterase inhibition with other neuroprotective functions, such as anti-amyloid aggregation or antioxidant activity, represents a promising frontier for drug development professionals.[12] A thorough and systematic investigation, following the integrated workflow outlined herein, is critical to unlocking the full therapeutic potential of this remarkable chemical class.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]
- 10. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxicity of 9-Methylacridine and its Analogs: Mechanisms, Structure-Activity Relationships, and Experimental Evaluation
This guide provides a comprehensive technical overview of the cytotoxic properties of 9-methylacridine and its structural analogs for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore the critical structure-activity relationships that govern potency, and provide detailed, field-proven protocols for the systematic evaluation of these compounds as potential therapeutic agents. While specific experimental data for this compound itself is limited in public literature, this guide formulates a robust hypothesis based on the extensive research into the broader acridine scaffold and its 9-substituted derivatives.[1][2]
The Acridine Scaffold: A Privileged Structure in Cytotoxic Drug Discovery
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds defined by a planar, tricyclic aromatic ring system.[1] This planarity is the cornerstone of their biological activity, enabling them to function as potent DNA intercalating agents.[3][4] By inserting themselves between the base pairs of the DNA double helix, these molecules disrupt critical cellular processes such as DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly proliferating cancer cells.[3][4][5]
The biological impact of the acridine scaffold is multifaceted:
-
DNA Intercalation: The primary mechanism involves π-π stacking interactions between the planar acridine rings and DNA base pairs, causing local unwinding of the DNA helix and interfering with the machinery of replication and transcription.[4]
-
Topoisomerase Inhibition: Many acridine derivatives, including clinically used drugs like amsacrine, function as topoisomerase "poisons."[1][6][7] They stabilize the transient DNA-topoisomerase cleavage complex, which prevents the re-ligation of DNA strands. This leads to an accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[1][4][8]
-
Modulation of Cellular Signaling: Some derivatives have been shown to influence key signaling pathways involved in cell survival and death, such as the p53 and ROS-ERK/JNK pathways.[3][9]
Modifications at the 9-position of the acridine ring have been a major focus of drug development, as they significantly modulate target specificity and cytotoxic potency.[1][6] The introduction of a methyl group, as in this compound, influences the compound's electronic and steric properties, which in turn affects its interaction with biological targets.[10]
Proposed Mechanism of Action for this compound Analogs
Based on the extensive body of evidence for 9-substituted acridines, the cytotoxic mechanism of this compound and its analogs is proposed to be a multi-step process initiated by cellular uptake and culminating in programmed cell death (apoptosis).
Caption: Proposed cytotoxic mechanism of this compound analogs.
Structure-Activity Relationships (SAR) of 9-Substituted Acridines
The cytotoxicity of acridine derivatives is highly dependent on the nature and position of substituents on the tricyclic core. SAR studies provide invaluable insights for designing more potent and selective analogs.
-
The 9-Position: This is the most critical position for modification. The introduction of amino groups (e.g., 9-aminoacridine) and their derivatives has been a particularly fruitful strategy, leading to compounds like amsacrine.[6][11] Studies comparing various 9-amino substituents have shown that both aliphatic and aromatic groups can confer high potency, with specific substitutions significantly influencing activity against different cancer cell lines.[6]
-
Amide vs. Ester Functionalities: In studies of acridine-based platinum(II) complexes, derivatives with an acridine-9-carboxylate (ester) chromophore displayed higher cytotoxicity than the corresponding acridine-9-carboxamide (amide) complexes.[12]
-
Side Chain Influence: The length and character of side chains attached at the 9-position can impact DNA binding affinity, cellular uptake, and interaction with enzymes like topoisomerase.[13] For instance, in a series of pyrimido[5,6,1-de]acridines, modifications to side chains were crucial for activity against multidrug-resistant (MDR) cell lines.[13]
The methyl group in this compound is a relatively simple substitution. While less explored than amino derivatives, it serves as a foundational scaffold for further functionalization. Its analogs, incorporating additional groups on the acridine rings or modifying the methyl group itself, could yield compounds with diverse cytotoxic profiles.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the cytotoxicity of a compound. It represents the concentration required to inhibit the growth of 50% of a cell population. The table below summarizes reported IC50 values for various 9-substituted acridine derivatives to provide a comparative framework.
| Compound Class/Derivative | Cell Line | IC50 Value | Reference |
| 9-Anilinoacridine-Methyl Triazene Hybrid | A-549 (Lung) | More active than MCF-7 | [14] |
| 9-Aminoacridine Derivative (Compound 2) | PC3 (Prostate) | 27.31 µM | [6] |
| Acridine-Thiazolidinone Compound | HL-60 (Leukemia) | 1.3 ± 0.2 µM | [14] |
| 9-Aminoacridine Derivative (Compound 7) | HeLa (Cervical) | 31.25 µg/ml | [15] |
| 9-Aminoacridine Derivative (Compound 9) | HeLa (Cervical) | 13.75 µg/ml | [15] |
| Triazolyl-Acridine (MPP-9) | MCF-7 (Breast) | 1 µM | [16] |
| Triazolyl-Acridine (MPP-9) | HT-29 (Colon) | 2 µM | [16] |
| Acridinyl-Triazole (Compound 8) | MCF-7 (Breast) | 2.70 ± 0.08 µM | [17] |
Note: This table presents a selection of reported IC50 values to illustrate the general cytotoxic potential of the acridine scaffold. The specific IC50 for a novel this compound analog will depend on its unique structure and the experimental conditions.
Experimental Workflows and Protocols
A systematic approach is essential for characterizing the cytotoxic profile of a new this compound analog. The following workflow outlines the logical progression from initial screening to mechanistic investigation.
Caption: Experimental workflow for cytotoxicity and mechanistic studies.
Protocol: MTT Assay for Cell Viability
This colorimetric assay is a robust, high-throughput method for initial cytotoxicity screening. Its principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate.[18]
Materials:
-
Selected cancer cell line (e.g., A549, HeLa, MCF-7)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a blank control (medium only).[3][18]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. A purple precipitate should become visible.[3][18]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[1][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.[3]
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It is a cornerstone for determining if the observed cytotoxicity is due to programmed cell death.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[1]
Materials:
-
Cells treated with the test compound (at its IC50 concentration)
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound analog at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like Trypsin or Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18] An increase in the Annexin V-positive/PI-negative population indicates the induction of early apoptosis.[1]
Conclusion and Future Directions
This compound and its analogs belong to a well-established class of cytotoxic agents with significant therapeutic potential.[14] Their primary mechanism of action is rooted in their ability to intercalate DNA and poison topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[1][4][15] The extensive research on 9-substituted acridines provides a strong foundation for the rational design and evaluation of novel this compound derivatives. Structure-activity relationship studies have consistently shown that small modifications to the acridine scaffold can lead to substantial changes in cytotoxic potency and selectivity.[6][12]
The experimental protocols detailed in this guide provide a self-validating system for the comprehensive assessment of new analogs. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can effectively characterize promising lead compounds. Future work should focus on synthesizing novel analogs of this compound with diverse functional groups to enhance potency, improve selectivity for cancer cells over healthy cells, and overcome mechanisms of drug resistance.[6][13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Interest of Acridine Derivatives in the Anticancer Chemotherapy - ProQuest [proquest.com]
- 6. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 10. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis, cytotoxicity and structure-activity relationships between ester and amide functionalities in novel acridine-based platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. ijpsonline.com [ijpsonline.com]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 9-Methylacridine-4-carboxylic Acid Esters: A Detailed Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Acridine Scaffolds
Acridine derivatives represent a well-established and significant class of heterocyclic compounds in medicinal chemistry and drug development.[1][2][3] Their characteristic planar, tricyclic structure enables them to intercalate into DNA, disrupting cellular replication and transcription processes.[1][4][5] This mechanism of action has led to their exploration and use as anticancer, antiviral, antimalarial, and antibacterial agents.[2][6][7] The biological activity of acridine derivatives can be finely tuned by the nature and position of substituents on the acridine core.[1][7]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 9-methylacridine-4-carboxylic acid esters. The introduction of a methyl group at the 9-position and a carboxylic acid ester at the 4-position can significantly influence the molecule's pharmacological profile, including its solubility, cell permeability, and specific interactions with biological targets.[1] These esters are promising candidates for the development of novel therapeutic agents, and the following protocols are designed to provide a robust foundation for their synthesis and subsequent biological evaluation.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of this compound-4-carboxylic acid esters is most effectively approached through a multi-step sequence. The general workflow involves the initial construction of the acridone core, followed by modification to introduce the 9-methyl group, and finally, esterification of the 4-carboxylic acid.
Figure 1: General synthetic workflow for this compound-4-carboxylic acid esters.
Part 1: Synthesis of the Acridone Precursor
The initial and crucial step is the formation of the tricyclic acridone skeleton. A reliable method for this is the Ullmann condensation followed by an acid-catalyzed cyclization.[1]
Protocol 1: Synthesis of 9-Oxoacridan-4-carboxylic Acid via Ullmann Condensation
This protocol is adapted from a modified Ullmann–Goldberg reaction. The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution, ideal for forming the C-N bond necessary for the acridone precursor.[8]
Materials:
-
o-Chlorobenzoic acid
-
Anthranilic acid
-
Anhydrous sodium acetate
-
Copper powder
-
Copper (I) oxide
-
Dimethylformamide (DMF)
-
Concentrated Sulfuric acid
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (0.0233 mol), anthranilic acid (0.046 mol), anhydrous sodium acetate (3.0 g), copper powder (0.15 g), and copper(I) oxide (0.075 g) in 25 mL of DMF.[1]
-
Ullmann Condensation: Heat the mixture to reflux at 140–150 °C for 4 hours.[1] The copper powder and copper(I) oxide act as catalysts for the coupling reaction.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of water. A green precipitate of the intermediate N-phenylanthranilic acid derivative should form.[1]
-
Acidification and Isolation: Acidify the solution with concentrated HCl. Filter the resulting precipitate and wash it thoroughly with hot water to remove inorganic impurities.[1]
-
Cyclization: Add the dried intermediate to concentrated sulfuric acid. Heat the mixture, which will cause an intramolecular acylation (cyclization) to form the 9-oxoacridan-4-carboxylic acid.
-
Purification: Pour the reaction mixture over ice, collect the precipitate by filtration, and wash with water until the filtrate is neutral. The crude product can be further purified by recrystallization.
Part 2: Synthesis of this compound-4-carboxylic Acid
Proposed Protocol 2: Synthesis of this compound-4-carboxylic Acid (Bernthsen Method)
This proposed protocol is based on the general principles of the Bernthsen acridine synthesis.[9]
Materials:
-
Diphenylamine
-
4-Methyl-3-aminobenzoic acid
-
Anhydrous zinc chloride
-
High-boiling point solvent (e.g., nitrobenzene)
Procedure:
-
Reaction Setup: Combine diphenylamine, 4-methyl-3-aminobenzoic acid, and anhydrous zinc chloride in a high-boiling point solvent in a reaction vessel suitable for high temperatures.[9]
-
Condensation: Heat the mixture to 200-270°C for several hours.[9] Zinc chloride acts as a Lewis acid catalyst and dehydrating agent.
-
Workup: Cool the reaction mixture and treat it with a dilute acid to dissolve the zinc chloride and any basic byproducts.[9]
-
Extraction and Purification: Extract the crude product with a suitable organic solvent. Purify the product using column chromatography on silica gel followed by recrystallization.[9]
Part 3: Esterification of this compound-4-carboxylic Acid
With the core acid in hand, the final step is esterification. The choice of method depends on the scale of the reaction and the sensitivity of the starting materials.
Protocol 3: DCC/DMAP Mediated Esterification
This method is a mild and efficient way to form esters, particularly for substrates that may be sensitive to the harsh conditions of Fischer esterification. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]
Materials:
-
This compound-4-carboxylic acid
-
Desired alcohol (e.g., methanol, ethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound-4-carboxylic acid (1 equivalent) in dry DCM in a round-bottom flask. Add the desired alcohol (3 equivalents) and DMAP (0.08 equivalents).[1]
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in dry DCM dropwise over 5 minutes.[1]
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 3 hours. A precipitate of dicyclohexylurea (DCU) will form.[1]
-
Workup: Remove the DCU precipitate by filtration. Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.[1]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acridine derivatives as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine derivatives as chemotherapeutic agents. | Semantic Scholar [semanticscholar.org]
- 4. Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 9-Methylacridine as a Fluorescent Probe for Visualizing Nuclear Dynamics in Living Cells
Principle of the Application
Acridine derivatives are a well-established class of fluorescent compounds renowned for their utility in cellular imaging.[1] Their defining characteristic is a planar, tricyclic aromatic structure that enables them to insert between the base pairs of DNA, a process known as intercalation.[2][3] 9-Methylacridine, a member of this family, leverages this mechanism to function as an effective fluorescent probe for visualizing the nucleus in living cells.[4]
When unbound in the aqueous environment of the cytoplasm, this compound exhibits low intrinsic fluorescence.[5] However, upon entering the nucleus and intercalating into the hydrophobic environment between DNA base pairs, its molecular structure becomes more rigid and shielded from quenching by water molecules. This process leads to a significant enhancement in its fluorescence quantum yield, causing the nucleus to become brightly labeled.[5][6] This "turn-on" fluorescent response makes this compound a valuable tool for high-contrast imaging of nuclear morphology and dynamics with minimal background signal from other cellular compartments.[7]
Key Characteristics and Photophysical Properties
The selection of a fluorescent probe is dictated by its spectral properties and compatibility with standard microscopy equipment. While extensive data for this compound itself is limited, its properties can be inferred from closely related acridine compounds.[8] The fluorescence emission of acridine derivatives is notably sensitive to their local environment, including solvent polarity and pH, a characteristic that underlies their utility as probes.[9][10]
Table 1: Anticipated Photophysical Properties of this compound
| Property | Value (Approximated) | Notes |
|---|---|---|
| Excitation Max (λex) | ~380-400 nm | Compatible with standard DAPI or blue filter sets.[11] |
| Emission Max (λem) | ~420-460 nm (in DNA) | Blue to cyan fluorescence. The emission is known to shift depending on the solvent environment.[12] |
| Binding Target | Double-stranded DNA (dsDNA) | Primarily intercalates into the DNA helix.[2][13] |
| Cell Permeability | Permeable | Can be used for live-cell imaging without fixation.[7] |
| Cytotoxicity | Concentration-dependent | Like many DNA intercalators, can be cytotoxic at higher concentrations or with prolonged exposure.[11][14] |
Data are approximated based on the properties of analogous acridine compounds described in the literature.[8][11][12] Experimental validation is crucial for specific applications.
Mechanism of Action: DNA Intercalation
The primary mechanism enabling this compound to function as a nuclear stain is DNA intercalation. This process involves the insertion of its planar acridine ring system between the stacked base pairs of the DNA double helix.[2][3] This interaction is stabilized by π-π stacking interactions between the aromatic system of the probe and the DNA bases.[13] The intercalation event forces a localized unwinding and lengthening of the DNA helix to accommodate the molecule, which can impact cellular processes like DNA replication and transcription, forming the basis of the cytotoxic effects seen at high concentrations.[2][3]
Caption: Mechanism of this compound uptake and fluorescence enhancement in a living cell.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration (Cytotoxicity Assay)
It is imperative to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.[11] A standard MTT or similar cell viability assay is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis.[11]
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include untreated and vehicle-only (DMSO) controls.[11]
-
Incubation: Incubate for a period relevant to your planned imaging experiment (e.g., 4, 12, or 24 hours).
-
Viability Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[11]
-
Analysis: Solubilize the formazan crystals and measure the absorbance at ~570 nm. Calculate cell viability relative to the untreated control to determine the highest concentration that does not induce significant cytotoxicity.[11]
Protocol 2: Live-Cell Staining and Fluorescence Microscopy
This protocol outlines the general procedure for staining living, adherent cells. Optimization of concentration and incubation time is recommended.
Reagent Preparation:
-
Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store desiccated at -20°C and protected from light.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed, serum-containing cell culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final concentration (determined from Protocol 1).[11] A typical starting range is 1-10 µM.
Staining Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or imaging-quality chamber slides. Culture until they reach the desired confluency (typically 50-70% to visualize individual cells).
-
Medium Removal: Gently aspirate the culture medium from the cells.
-
Washing (Optional): Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS) to remove any residual serum.[11]
-
Staining: Add the pre-warmed this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[11] Incubation times may require optimization.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or imaging buffer to minimize background fluorescence from non-intercalated probe.[11]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed immediately to image using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI/blue excitation).[11]
Caption: Standard workflow for live-cell nuclear staining with this compound.
Considerations and Troubleshooting
-
Phototoxicity and Photobleaching: Like many fluorescent probes, this compound can be susceptible to photobleaching and can induce phototoxicity upon prolonged or high-intensity illumination.[7] Use the lowest possible excitation light intensity and exposure time required to obtain a quality image.
-
Cytotoxicity: While cell-permeant, the probe's mechanism of action as a DNA intercalator means it can interfere with cell division and viability over long-term imaging experiments.[7] Always perform cytotoxicity assays to define a safe imaging window.
-
Background Fluorescence: If high cytoplasmic background is observed, ensure thorough washing after the staining step. Alternatively, reduce the probe concentration or incubation time. Using phenol red-free imaging medium can also reduce background.[15]
-
Signal-to-Noise Ratio: For applications requiring very bright signals, the quantum yield of this compound may be lower than that of other dyes like DAPI or Hoechst in fixed cells.[16] However, its utility shines in live-cell applications where other dyes may be less permeable or more toxic.
Conclusion
This compound is a valuable fluorescent probe for the specific and high-contrast visualization of nuclei in living cells. Its environment-sensitive fluorescence, which is significantly enhanced upon DNA intercalation, provides a robust method for studying nuclear morphology, integrity, and dynamics in real-time. By following optimized protocols and carefully considering potential cytotoxicity, researchers can effectively employ this compound as a reliable tool in cell biology and drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 4. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live Cell Imaging | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
protocol for using 9-Methylacridine for DNA quantification
An In-depth Guide to DNA Quantification Using 9-Methylacridine
Authored by a Senior Application Scientist
This document provides a comprehensive protocol for the quantification of double-stranded DNA (dsDNA) using the fluorescent intercalating dye, this compound. This guide is intended for researchers, scientists, and drug development professionals who require a sensitive and reliable method for determining DNA concentration in various applications. We will delve into the underlying principles of the assay, provide a detailed step-by-step methodology, and discuss critical aspects of data analysis, validation, and troubleshooting.
Introduction: The Power of Intercalation for DNA Quantification
Acridine and its derivatives are a well-established class of organic compounds characterized by their planar, tricyclic aromatic structure.[1] This unique planarity is the key to their primary mode of interaction with DNA: intercalation.[1][2] this compound, a fluorescent derivative of this scaffold, inserts itself between the adjacent base pairs of a DNA double helix.[3][4] In its free, unbound state in an aqueous buffer, this compound exhibits a low basal fluorescence. However, upon intercalating into the hydrophobic environment between DNA base pairs, its fluorescence quantum yield is significantly enhanced.[3] This direct, proportional relationship between fluorescence intensity and the amount of DNA-dye complex forms the basis of a highly sensitive quantification assay.
This method offers a significant advantage over traditional UV absorbance spectroscopy (A260), which can be prone to inaccuracies due to interference from RNA, free nucleotides, and protein contaminants.[5] By specifically detecting dsDNA, this compound provides a more accurate measure of the target molecule, which is critical for downstream applications such as PCR, sequencing, and cloning.
Principle of the Assay: A Mechanistic Overview
The quantification assay is based on the fluorescence enhancement of this compound upon binding to dsDNA. The mechanism involves several key steps:
-
Intercalation: The planar this compound molecule slips into the "steps" of the DNA ladder, inserting itself between stacked base pairs.[2][6] This process is driven by favorable π-π stacking interactions between the aromatic ring system of the dye and the DNA bases.[2]
-
Fluorescence Enhancement: The environment between DNA base pairs is significantly more rigid and less polar than the surrounding aqueous buffer. This change in the microenvironment restricts the rotational and vibrational freedom of the excited this compound molecule, reducing non-radiative energy loss and thereby increasing the fluorescence quantum yield.[3]
-
Signal Detection: The sample is excited with light at the optimal wavelength for the DNA-bound dye, and the resulting emitted fluorescence is measured. The intensity of this emission is directly proportional to the concentration of dsDNA in the sample over a specific dynamic range.
The following diagram illustrates the fundamental principle of the assay.
Caption: Mechanism of fluorescence enhancement upon this compound intercalation into dsDNA.
Materials and Reagents
Equipment
-
Fluorescence microplate reader or spectrofluorometer
-
Black, flat-bottom 96-well or 384-well microplates (low-binding)[3]
-
Calibrated single-channel and multi-channel pipettes
-
Vortex mixer
-
Microcentrifuge
Reagents
-
This compound: Source from a reputable chemical supplier. Store at -20°C, protected from light.[3]
-
Dimethyl Sulfoxide (DMSO), Anhydrous: For preparing the dye stock solution.[3]
-
dsDNA Standard: High-quality, purified dsDNA of known concentration (e.g., Calf Thymus DNA, ctDNA).[3] Store at 4°C.
-
Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 7.4.[3] Filter-sterilize and store at 4°C.
-
Nuclease-free water
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL. Volumes can be scaled for other formats.
Workflow Overview
Caption: General experimental workflow for DNA quantification with this compound.
Step 1: Reagent Preparation
-
1 mM this compound Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution in anhydrous DMSO.[3] For example, dissolve 1.93 mg of this compound (M.W. 193.25 g/mol ) in 10 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Assay Working Solution (1 µM this compound):
-
On the day of the experiment, dilute the 1 mM stock solution 1:1000 in Assay Buffer. For example, add 10 µL of 1 mM stock to 9.99 mL of Assay Buffer.
-
Mix well by inversion. This solution should be prepared fresh and protected from light.
-
-
DNA Standard Stock Solution:
-
If starting with a concentrated stock of ctDNA, accurately determine its concentration using UV absorbance at 260 nm (assuming A260 of 1.0 = 50 µg/mL for dsDNA).
-
Prepare a working stock of 20 µg/mL ctDNA in Assay Buffer.[3]
-
Step 2: Preparation of DNA Standard Curve
-
Label 8 microcentrifuge tubes (e.g., S1 to S8).
-
Prepare a dilution series of the 20 µg/mL DNA standard in Assay Buffer as described in the table below. Tube S8 will serve as the blank (0 ng DNA).
| Tube Label | DNA Concentration (ng/µL) | Volume of 20 µg/mL DNA (µL) | Volume of Assay Buffer (µL) | Final DNA Mass in 10 µL |
| S1 | 200 | 100 µL of 20 µg/mL stock | 0 | 2000 ng |
| S2 | 100 | 50 µL of S1 | 50 | 1000 ng |
| S3 | 50 | 50 µL of S2 | 50 | 500 ng |
| S4 | 25 | 50 µL of S3 | 50 | 250 ng |
| S5 | 12.5 | 50 µL of S4 | 50 | 125 ng |
| S6 | 6.25 | 50 µL of S5 | 50 | 62.5 ng |
| S7 | 3.125 | 50 µL of S6 | 50 | 31.25 ng |
| S8 | 0 | 0 | 100 | 0 ng |
Step 3: Assay Plate Setup
-
Add 10 µL of each DNA standard (S1-S8) in triplicate to the wells of a black 96-well plate.
-
Add 10 µL of each unknown DNA sample (diluted in Assay Buffer if necessary to fall within the standard curve range) in triplicate to separate wells.
-
Add 190 µL of the 1 µM this compound Assay Working Solution to every well containing a standard or sample.
-
The final volume in each well will be 200 µL.
Step 4: Incubation and Measurement
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the binding reaction to reach equilibrium.[3][7]
-
Measure the fluorescence intensity using a microplate reader. Use excitation and emission wavelengths appropriate for the DNA-bound dye. Based on related acridine derivatives, a starting point for optimization is an excitation wavelength (λ_ex) of ~420 nm and an emission wavelength (λ_em) of ~480 nm.[3] It is highly recommended to perform a spectral scan on the highest concentration DNA standard to determine the precise optimal wavelengths for your instrument.
Data Analysis and Interpretation
-
Blank Subtraction: Calculate the average fluorescence intensity for the blank replicates (S8). Subtract this average value from the fluorescence reading of all other wells.
-
Standard Curve Generation: Plot the blank-subtracted fluorescence intensity (Y-axis) versus the known mass of DNA in the standards (X-axis).
-
Linear Regression: Perform a linear regression analysis on the standard curve data points. The plot should be linear over the tested range. Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 indicates a good fit.
-
Quantification of Unknowns: Use the equation from the linear regression to calculate the mass of DNA in your unknown samples.
-
DNA Mass (ng) = (Average blank-subtracted fluorescence of unknown - c) / m
-
-
Calculate Concentration: To get the concentration of the original unknown sample, divide the calculated mass by the volume of sample added to the well (10 µL in this protocol) and account for any initial dilution factor.
-
Concentration (ng/µL) = (DNA Mass / 10 µL) * Dilution Factor
-
Assay Validation and Limitations
Quality Control
For high-throughput screening (HTS) applications, assay quality can be assessed using the Z'-factor.[3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3] For routine quantification, the linearity of the standard curve (R² > 0.99) is the primary indicator of assay performance.
Scientific Causality and Limitations
While highly sensitive, this fluorescent dye-based method has inherent limitations that users must understand to ensure accurate data interpretation.
-
Buffer Composition is Critical: The assay requires a buffered salt solution. Insufficiently buffered solutions or those with low salt (<1 mM NaCl) can lead to electrostatic repulsion between DNA phosphate backbones, altering the DNA conformation and reducing the binding affinity of the dye.[8]
-
Contaminant Interference: Certain reagents from DNA extraction protocols can quench the fluorescence signal or denature the DNA. Avoid guanidine salts (often found in Trizol), sodium dodecyl sulfate (SDS), and low pH conditions, as these can denature dsDNA to ssDNA, to which the dye has a much lower affinity.[8]
-
Structural Dependence: The dye may not bind as efficiently to non-canonical DNA structures like supercoiled plasmids or G-quadruplexes compared to linear dsDNA.[8][9] For accurate quantification of plasmids, it is recommended to linearize them first.
-
Size Dependence: Fluorescent dyes may underestimate the concentration of very small DNA fragments (<23 kbp).[8] It is crucial to use a DNA standard that is of a similar size and nature to the samples being measured for the most accurate results.[8]
-
No Purity Information: This assay does not provide information on sample purity (e.g., A260/A280 or A260/A230 ratios). It is recommended to perform a full UV-Vis spectral scan on a subset of samples to assess for protein or chemical contamination.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 基因组DNA样品纯化和质量评估 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. implen.de [implen.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
9-Methylacridine in high-throughput screening for DNA intercalators
Application Note & Protocol
Topic: 9-Methylacridine in High-Throughput Screening for DNA Intercalators Audience: Researchers, scientists, and drug development professionals.
Guide Overview
This document provides a comprehensive technical guide for utilizing this compound and its derivatives in high-throughput screening (HTS) to discover novel DNA intercalating agents. DNA intercalation is a critical mechanism of action for many therapeutic agents, particularly in oncology.[1][2][3] This guide moves from the foundational principles of DNA intercalation and the unique photophysical properties of the acridine scaffold to a detailed, field-proven protocol for a Fluorescent Intercalator Displacement (FID) assay. We will delve into the causality behind experimental design, data analysis, and the self-validating systems required for a robust and reliable HTS campaign.
The Scientific Imperative: DNA Intercalation as a Therapeutic Target
DNA is the primary target for a significant class of anti-cancer and antimicrobial drugs.[1] Molecules capable of binding to DNA can disrupt its replication and transcription, leading to cell cycle arrest and apoptosis.[4][5] DNA intercalators are planar, aromatic molecules that insert themselves between the base pairs of the DNA double helix.[3][6][7] This binding mode induces conformational changes, such as unwinding and lengthening of the DNA helix, which can inhibit crucial enzymes like topoisomerases that manage DNA topology.[3][6] The discovery of novel DNA intercalators remains a vital area of drug discovery.[8][9] High-throughput screening (HTS) is an essential methodology for efficiently interrogating large compound libraries to identify these novel DNA-binding agents.[1]
This compound: A Fluorescent Probe for DNA Intercalation
Acridine and its derivatives are a well-established class of DNA intercalators, characterized by a planar tricyclic aromatic ring system that is pivotal to their biological activity.[6][10] The this compound scaffold is a versatile aromatic compound with notable fluorescence properties.[11][12]
For HTS applications, derivatives such as this compound-4-carboxylic acid are often employed. These derivatives retain the core intercalating ability of the acridine ring while offering improved solubility and handling characteristics. The key principle behind their use in screening assays is a significant increase in fluorescence quantum yield upon binding to DNA.[10] In an aqueous buffer, the probe exhibits low basal fluorescence. However, when it intercalates into the hydrophobic environment between DNA base pairs, it is shielded from solvent quenching, resulting in a dramatic enhancement of its fluorescence signal.[10] This "light-up" property makes it an exceptional probe for developing sensitive HTS assays.
Mechanism of Action: Fluorescence Enhancement
The mechanism relies on the environmental sensitivity of the this compound fluorophore. Its planar structure allows it to efficiently stack between DNA base pairs, a process stabilized by π-π stacking interactions.[13] This insertion displaces water molecules and restricts the rotational freedom of the molecule, leading to a more rigid conformation that favors radiative decay (fluorescence) over non-radiative pathways.
Caption: Mechanism of this compound fluorescence upon DNA intercalation.
High-Throughput Screening: The Fluorescent Intercalator Displacement (FID) Assay
The FID assay is a robust, sensitive, and cost-effective HTS method ideal for discovering new DNA-binding compounds.[1][8][14] It is a homogeneous "mix-and-read" assay, making it highly amenable to automation in 96- and 384-well formats.[1]
Assay Principle
The assay is based on competitive displacement.[1][10]
-
Baseline: The fluorescent probe (e.g., this compound-4-carboxylic acid) is pre-incubated with double-stranded DNA (dsDNA), forming a stable complex with high fluorescence. This is the "signal-on" state.
-
Competition: A test compound from a screening library is introduced. If the test compound has a higher affinity for DNA, it will bind to the DNA and displace the pre-bound this compound probe.
-
Signal Readout: The displaced probe is released into the aqueous buffer, causing its fluorescence to be quenched. This results in a decrease in the fluorescence signal. The magnitude of this signal decrease is proportional to the binding affinity and concentration of the test compound.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Discovery of novel triple helical DNA intercalators by an integrated virtual and actual screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Live Cell Imaging with 9-Methylacridine-4-carboxylic Acid
Introduction: The Acridine Scaffold in Cellular Imaging
Acridine and its derivatives represent a robust class of nitrogen-containing heterocyclic compounds, distinguished by a planar, tricyclic aromatic ring system.[1] This structural planarity is fundamental to their utility in cell biology, enabling them to intercalate between the base pairs of DNA and RNA, a primary mechanism for their biological activity and use as fluorescent probes.[1][2] 9-Methylacridine-4-carboxylic acid is an intriguing member of this family, augmenting the foundational photophysical properties of the acridine core with a methyl group at the 9-position and a carboxylic acid at the 4-position. These substitutions are not trivial; they are expected to modulate the compound's cellular uptake, localization, and photophysical response to the microenvironment.[3]
While extensive, peer-reviewed literature detailing the specific applications of this compound-4-carboxylic acid in live-cell imaging is currently emerging, this guide consolidates data from closely related analogs to provide a robust framework for its application.[2] By understanding the behavior of the acridine scaffold, researchers can leverage this compound for dynamic studies of cellular processes.
Scientific Principles of Staining
The utility of this compound-4-carboxylic acid as a live-cell imaging probe is predicated on two primary putative mechanisms: nucleic acid intercalation and lysosomotropism.
Nucleic Acid Intercalation
The planar tricyclic ring of the acridine core allows the molecule to insert itself between the base pairs of DNA and RNA.[1][2] This interaction is a well-established characteristic of acridine-based compounds, such as the widely used Acridine Orange.[4][5] This binding mechanism would be expected to result in fluorescence within the nucleus and potentially in the cytoplasm, corresponding to the distribution of nucleic acids.
Lysosomotropism: Accumulation in Acidic Organelles
Many hydrophobic weak base drugs are known to be lysosomotropic, meaning they become protonated and trapped within the acidic lumen of lysosomes (pH 4.7-4.9).[6][7] The acridine core contains a nitrogen atom that can be protonated at low pH. This protonation would lead to the accumulation of this compound-4-carboxylic acid within acidic organelles, such as lysosomes and late endosomes.[2] This property makes it a potential tool for visualizing and studying the dynamics of these acidic vesicular organelles (AVOs), which is a key application of probes like Acridine Orange in autophagy studies.[4][5]
Photophysical Characteristics
The fluorescence properties of acridine derivatives are highly sensitive to their local environment, including solvent polarity and pH.[3][8][9] While this compound-4-carboxylic acid exhibits a lower fluorescence quantum yield compared to traditional dyes like fluorescein, it possesses a distinct bi-exponential fluorescence decay.[10] This characteristic can be exploited in advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), which provides an additional layer of information about the probe's microenvironment, independent of its concentration.[10]
Core Protocol: Live Cell Staining and Imaging
This protocol provides a generalized procedure for staining live, adherent cells. Optimization of probe concentration and incubation time is critical and should be performed for each cell type and experimental condition.
Reagent Preparation
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound-4-carboxylic acid in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2]
-
Expert Insight: DMSO is a hygroscopic solvent. Store the stock solution in small aliquots, desiccated at -20°C to maintain integrity and prevent freeze-thaw cycles. The compound may be sensitive to light and air, so protect it from prolonged exposure.[11]
-
-
Working Solution (1-10 µM): On the day of the experiment, dilute the DMSO stock solution into a pre-warmed, serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration. A recommended starting range is 1-10 µM.[2][12]
-
Trustworthiness Check: Always prepare the working solution fresh. Do not store the diluted probe in an aqueous buffer for extended periods, as its stability may be compromised.[11]
-
Experimental Workflow Diagram
Caption: General workflow for live-cell staining with this compound-4-carboxylic acid.
Step-by-Step Staining Procedure
-
Cell Preparation: Culture cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) to the desired confluency (typically 50-70%).[12]
-
Washing: Gently aspirate the culture medium from the cells. Wash once with pre-warmed (37°C) PBS.[2]
-
Staining: Add the freshly prepared, pre-warmed working solution of this compound-4-carboxylic acid to the cells, ensuring complete coverage.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[2] This time may require optimization.
-
Final Washes: Remove the staining solution. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe and reduce background fluorescence.[2][4]
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Proceed with imaging immediately.[2]
Imaging Parameters
-
Microscope: A fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂) is essential.[13]
-
Filter Sets: Use a standard DAPI or blue excitation filter set. The acridine core typically excites in the UV to blue range (approx. 350-420 nm) and emits in the blue to green range (approx. 400-500 nm).[2][8] Exact filter sets should be chosen based on the specific spectral properties of the compound in the cellular environment.
-
Light Exposure: To maintain cell health and minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times that provide an adequate signal-to-noise ratio.[12]
Data Interpretation and Optimization
Expected Localization Patterns
-
Nucleic Acid Staining: Diffuse or granular fluorescence in the nucleus and cytoplasm, consistent with DNA and RNA distribution.
-
Lysosomal/AVO Staining: Bright, punctate (dot-like) fluorescence in the cytoplasm, indicating accumulation in acidic vesicles. This pattern is a key indicator of lysosomotropism.
Optimization Parameters
The optimal staining conditions are highly dependent on the cell type and experimental goals. The following table provides starting points for optimization based on data from related acridine compounds.
| Parameter | General Staining | Lysosomal Imaging | Cytotoxicity Check |
| Cell Type | HeLa, A549, Fibroblasts | Macrophages, Cancer Cell Lines | Any |
| Concentration | 1 - 5 µM | 5 - 10 µM | 1 - 20 µM (Dose-response) |
| Incubation Time | 15 minutes | 20 - 30 minutes | 30 minutes to 24 hours |
| Expected Result | Nuclear/cytoplasmic fluorescence | Bright cytoplasmic puncta | Increased cell death at high conc. |
| Key Reference | [2] | [4][6] | [1] |
Troubleshooting Common Issues
-
High Background: Caused by incomplete removal of the probe. Increase the number and duration of the post-staining wash steps.[4]
-
Weak Signal: The probe concentration may be too low, or the incubation time too short. Incrementally increase concentration or time. Alternatively, the fluorescence quantum yield may be low in the specific cellular environment, requiring a more sensitive detector or higher excitation power (use with caution).[10]
-
Phototoxicity: Cell blebbing, rounding, or detachment during imaging. Reduce excitation light intensity and/or exposure time. Use time-lapse imaging with longer intervals between acquisitions.[12]
-
No Staining: Verify the probe's integrity and the preparation of the stock and working solutions. Ensure the correct filter sets are being used.
Conclusion
This compound-4-carboxylic acid is a promising fluorescent probe for live-cell imaging, with potential applications in visualizing nucleic acids and acidic organelles. Its environmental sensitivity and unique fluorescence lifetime characteristics may open avenues for advanced imaging modalities.[8][10] While it may not possess the brightness of conventional dyes, its utility lies in its potential for multi-modal sensing within the complex cellular milieu. As with any novel probe, careful optimization and validation are paramount to achieving robust and reproducible results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ibidi.com [ibidi.com]
Application of 9-Methylacridine in Flow Cytometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the principles and potential applications of 9-Methylacridine as a fluorescent probe in flow cytometry. While direct, peer-reviewed applications of this compound in flow cytometry are not extensively documented, its structural similarity to well-characterized acridine dyes, such as Acridine Orange, allows for the extrapolation of its utility in cellular analysis. The protocols and methodologies presented herein are based on the established DNA intercalating and fluorescent properties of the acridine core, offering a robust starting point for researchers to explore the capabilities of this compound.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the acridine family.[1] Acridine derivatives are well-known for their ability to intercalate into the stacked base pairs of DNA and for their fluorescent properties.[2] The planar, three-ring structure of the acridine core is responsible for this intercalating activity. The presence of a methyl group at the 9-position influences its chemical and physical properties.[1] Like other acridines, this compound exhibits photophysical properties that make it a candidate for use as a fluorescent probe in biological studies.[1][3] Its fluorescence is often sensitive to the local microenvironment, such as solvent polarity and pH.[2]
The core hypothesis for the application of this compound in flow cytometry is its function as a nucleic acid stain. Upon intercalation into double-stranded DNA, a significant increase in its fluorescence quantum yield is anticipated, a property that is leveraged in high-throughput screening for DNA-binding agents with its derivatives. This stoichiometric binding to DNA allows for the quantification of cellular DNA content, which is fundamental for cell cycle analysis. Furthermore, in conjunction with other viability dyes, it can be used to assess cell membrane integrity, a key feature in the study of apoptosis.
Principle of Action and Rationale for Use
The primary mechanism that underpins the use of this compound in flow cytometry is its activity as a DNA intercalator.
-
DNA Intercalation: The planar acridine ring system inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and pi-stacking interactions.
-
Fluorescence Enhancement: In an aqueous environment, this compound is expected to have a relatively low fluorescence quantum yield. Upon binding to DNA, the molecule becomes more rigid and is shielded from the quenching effects of water, leading to a significant enhancement of its fluorescence. This fluorescence intensity is directly proportional to the amount of DNA in the cell.[2]
This principle is analogous to that of widely used DNA-binding dyes in flow cytometry, such as Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD).
Photophysical Properties and Instrument Setup
Table 1: Inferred and Postulated Photophysical Properties of this compound and Related Compounds
| Property | This compound (Inferred) | This compound-4-carboxylic acid (in Ethanol) | Acridine Orange (Bound to DNA) |
| Excitation Max (nm) | ~355-420 | Not specified, but likely in the UV-blue range | ~502 |
| Emission Max (nm) | ~410-480 | Not specified, but likely in the blue-green range | ~525 (Green) |
| Quantum Yield (Φf) | Low in aqueous solution, increases upon DNA binding | 0.033[5] | Increases upon DNA binding |
| Fluorescence Lifetime (τf) | Not specified | 1.28 ns and 3.93 ns (bi-exponential decay)[5] | Increases upon DNA binding |
Recommended Starting Point for Flow Cytometer Setup:
-
Excitation Laser: A violet laser (405 nm) or a blue laser (488 nm) would be the most logical starting points for excitation.
-
Emission Filter: Based on the data from derivatives, a bandpass filter in the range of 450/50 nm (for violet excitation) or 530/30 nm (for blue excitation) should be initially evaluated.
Crucial Note for Researchers: It is imperative to perform a spectral analysis of this compound in the specific buffer and cellular conditions of your experiment to determine the optimal excitation and emission settings.
Detailed Application Protocols
The following protocols are adapted from established methods for other acridine dyes and DNA-binding fluorochromes.[2] Significant optimization for your specific cell type and experimental conditions is essential.
Cell Cycle Analysis
Principle: this compound is expected to bind stoichiometrically to cellular DNA. Therefore, the fluorescence intensity will be proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Workflow for Cell Cycle Analysis
Caption: A generalized workflow for cell cycle analysis using this compound.
Materials:
-
Cells of interest
-
This compound (stock solution, e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with appropriate lasers and filters
Step-by-Step Protocol:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.[2]
-
Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2]
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[2]
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.[2]
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of staining buffer containing RNase A (final concentration 50 µg/mL) to ensure only DNA is stained.
-
Add this compound to a pre-determined optimal concentration (a starting range of 1-10 µg/mL is recommended for titration).[2]
-
Incubate in the dark at room temperature for 30 minutes.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using the optimized laser and filter settings.
-
Generate a histogram of fluorescence intensity. The first peak will represent cells in the G0/G1 phase, and the second, brighter peak will represent cells in the G2/M phase. The population of cells between these two peaks is in the S phase.
-
Apoptosis Detection (in conjunction with a viability dye)
Principle: During the later stages of apoptosis, the cell membrane loses its integrity. A dual-staining approach using a cell-permeant dye like this compound and a cell-impermeant viability dye (e.g., Propidium Iodide or 7-AAD) can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. This compound will stain all cells, while the viability dye will only enter cells with compromised membranes.
Workflow for Apoptosis Detection
Caption: A generalized workflow for apoptosis detection using a dual-staining method with this compound.
Materials:
-
Cells of interest (including positive and negative controls for apoptosis)
-
This compound (stock solution, e.g., 1 mg/mL in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or a similar kit containing a viability dye like PI or 7-AAD and a binding buffer)
-
Flow cytometer with appropriate lasers and filters
Step-by-Step Protocol:
-
Cell Preparation:
-
Induce apoptosis in the desired cell population using a known method. Include an untreated control.
-
Harvest approximately 1-5 x 10^5 cells per sample.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[2]
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[2]
-
Add 5 µL of Annexin V-FITC and the optimal concentration of this compound (titration is recommended).[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Immediately before analysis, add a viability dye such as Propidium Iodide (PI) or 7-AAD.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Generate a dot plot of this compound fluorescence versus the viability dye fluorescence.
-
Live cells: Low fluorescence for both dyes.
-
Early apoptotic cells: High Annexin V-FITC fluorescence, low viability dye fluorescence.
-
Late apoptotic/necrotic cells: High fluorescence for both dyes.
-
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison between different experimental conditions.
Table 2: Example Data Table for Cell Cycle Analysis
| Treatment | % G0/G1 | % S | % G2/M |
| Control | 65.2 | 21.5 | 13.3 |
| Drug X (1 µM) | 78.9 | 10.2 | 10.9 |
| Drug Y (5 µM) | 28.9 | 20.7 | 50.4 |
Correlation of Cell Cycle Phase, DNA Content, and Fluorescence
References
Application Notes and Protocols: 9-Methylacridine as a Photoremovable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of 9-methylacridine as a versatile and efficient photoremovable protecting group (PPG). Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, offers practical insights gleaned from experimental applications, and equips researchers with the knowledge to effectively implement and troubleshoot "caging" and "uncaging" strategies in their work. We will delve into the synthesis of 9-methylacridinyl esters, the mechanics of photocleavage, and detailed protocols for the controlled release of carboxylic acids, with a focus on applications in biology and drug development.
Introduction: The Power of Light in Molecular Control
Photoremovable protecting groups, or "caging" groups, are a cornerstone of modern chemical biology and drug delivery, offering unparalleled spatiotemporal control over the release of bioactive molecules.[1][2][3] By temporarily masking a functional group with a light-sensitive moiety, the biological activity of a molecule can be silenced until its release is triggered by a pulse of light. This ability to initiate biological processes with precision is invaluable for studying complex cellular signaling pathways, developing targeted drug therapies, and fabricating advanced biomaterials.[4][5]
Among the arsenal of available PPGs, this compound has emerged as a compelling option, particularly for the protection of carboxylic acids.[6] Its favorable photophysical properties, including strong absorption in the near-UV spectrum and fluorescent nature, offer distinct advantages for monitoring both the caged compound and its release.[6][7] This guide will provide the foundational knowledge and practical protocols to harness the power of this compound in your research.
The this compound Cage: Mechanism of Photorelease
The efficacy of this compound as a PPG for carboxylic acids lies in its ability to form a stable ester linkage that can be efficiently cleaved upon irradiation with UV light. The process is initiated by the absorption of a photon, which excites the acridine chromophore to a singlet excited state. This is followed by intersystem crossing to a triplet state, which then abstracts a hydrogen atom, leading to the cleavage of the ester bond and the release of the free carboxylic acid.
The general mechanism for the photorelease of a carboxylic acid from a 9-methylacridinyl ester is depicted below:
Figure 1: Generalized mechanism for the photorelease of a carboxylic acid from a 9-methylacridinyl ester.
Synthesis of 9-Methylacridinyl Esters: The "Caging" Protocol
The "caging" of a carboxylic acid with this compound is typically achieved through esterification. A common and effective method involves the reaction of the carboxylic acid with 9-(bromomethyl)acridine.
Protocol 1: Synthesis of 9-(Bromomethyl)acridine
This protocol outlines the synthesis of the key intermediate, 9-(bromomethyl)acridine, from this compound.[7]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid succinimide byproduct.
-
Wash the filtrate sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-(bromomethyl)acridine.
Protocol 2: Esterification to Form the Caged Compound
This protocol describes the esterification of a carboxylic acid with 9-(bromomethyl)acridine.[7]
Materials:
-
9-(Bromomethyl)acridine
-
Carboxylic acid of interest
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or another appropriate solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid and 9-(bromomethyl)acridine (1.0-1.2 equivalents) in acetonitrile.
-
Add potassium carbonate (2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature, monitoring its progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9-methylacridinyl ester.
Photorelease of the Carboxylic Acid: The "Uncaging" Protocol
The "uncaging" step involves the irradiation of the 9-methylacridinyl ester with UV light to release the free carboxylic acid. The efficiency of this process is dependent on several factors, including the wavelength of light, the duration of exposure, and the solvent.
Protocol 3: General Photolysis Procedure
This protocol provides a general framework for the photorelease of carboxylic acids from their 9-methylacridinyl esters.[6]
Materials and Equipment:
-
9-Methylacridinyl ester of the carboxylic acid
-
Appropriate solvent (e.g., methanol, acetonitrile, buffer solution)
-
UV lamp (e.g., medium-pressure mercury lamp) with appropriate filters to select the desired wavelength range (typically >360 nm)[6]
-
Quartz cuvette or reaction vessel
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Prepare a solution of the 9-methylacridinyl ester in the chosen solvent. The concentration should be optimized based on the absorbance of the compound at the irradiation wavelength.
-
Transfer the solution to a quartz cuvette or a suitable photoreactor.
-
Irradiate the solution with a UV lamp. The optimal wavelength is typically above 360 nm to minimize potential photodamage to biological systems.[6]
-
Monitor the progress of the photorelease by periodically taking aliquots and analyzing them using HPLC or UV-Vis spectroscopy. The disappearance of the starting material and the appearance of the free carboxylic acid and the acridine byproduct can be tracked.
-
Continue irradiation until the desired level of uncaging is achieved.
Workflow for a Typical Caging and Uncaging Experiment:
Figure 2: A typical workflow for a caging and uncaging experiment using this compound.
Characterization and Analytical Considerations
Thorough characterization of the caged compound and monitoring of the photorelease process are critical for successful experiments.
Key Analytical Techniques:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the synthesized 9-methylacridinyl ester.
-
Mass Spectrometry: To verify the molecular weight of the caged compound.
-
UV-Vis Spectroscopy: To determine the absorption spectrum of the caged compound and to monitor the photoreaction by observing changes in absorbance.[7]
-
Fluorescence Spectroscopy: To characterize the emission properties of the this compound moiety, which can be useful for imaging and tracking the caged compound.[6][7]
-
High-Performance Liquid Chromatography (HPLC): The primary method for monitoring the purity of the caged compound and the kinetics of the photorelease reaction.
Photophysical Properties and Performance Metrics
The effectiveness of a photoremovable protecting group is quantified by several key parameters.
| Property | Description | Typical Values for this compound Derivatives | Significance |
| λmax (Absorption) | Wavelength of maximum light absorption. | ~355-385 nm[7] | Determines the optimal wavelength for photorelease. A longer wavelength is generally preferred to minimize cellular damage. |
| ε (Molar Absorptivity) | A measure of how strongly the molecule absorbs light at a given wavelength. | High | A high molar absorptivity allows for efficient light absorption, even at low concentrations. |
| Φrel (Quantum Yield of Release) | The efficiency of converting absorbed photons into cleavage events. | Varies depending on the specific ester and conditions. | A higher quantum yield means that fewer photons are required to release a given amount of the active molecule, leading to faster and more efficient uncaging. |
| Fluorescence | Emission of light upon excitation. | Fluorescent[6] | The intrinsic fluorescence of the acridine moiety can be exploited for tracking the location and concentration of the caged compound within a system.[6][8] |
Advantages and Considerations of this compound as a PPG
Advantages:
-
Fluorescent Reporter: The inherent fluorescence of the acridine group allows for the visualization and tracking of the caged molecule.[6][9]
-
Efficient Photorelease: 9-Methylacridinyl esters can be cleaved with high chemical yields upon irradiation with near-UV light.[6]
-
Good Stability: The ester linkage is generally stable under physiological conditions in the absence of light.
-
Versatility: The synthetic route is adaptable for the protection of a wide range of carboxylic acids, including amino acids.[6]
Considerations:
-
Wavelength of Activation: While the absorption is in the near-UV, which is less damaging than shorter UV wavelengths, it can still have some phototoxic effects in biological systems.
-
Byproduct Effects: The photorelease generates an acridine byproduct, which may have its own biological activity or interfere with downstream processes. It is crucial to perform control experiments to assess the effects of the byproduct.
-
Quantum Yield: The quantum yield of release can be influenced by the solvent and the nature of the carboxylic acid being released. Optimization of photorelease conditions is often necessary.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of caged compound | Incomplete reaction; decomposition of starting materials or product. | Optimize reaction conditions (temperature, time, base); ensure anhydrous conditions; purify starting materials. |
| Incomplete photorelease | Insufficient light exposure; incorrect wavelength; low quantum yield in the chosen solvent. | Increase irradiation time or light intensity; use a more appropriate light source and filters; try a different solvent. |
| Photodamage to the biological sample | Use of high-energy UV light; prolonged exposure. | Use a longer wavelength of light (>360 nm); minimize irradiation time; use a more efficient PPG if possible. |
| Unexpected biological effects | The caged compound is not completely inert; the acridine byproduct has biological activity. | Test the biological activity of the caged compound in the dark; perform control experiments with the acridine byproduct alone. |
Conclusion
This compound stands as a powerful and versatile photoremovable protecting group, offering researchers a reliable tool for the light-mediated control of carboxylic acid-containing molecules. Its favorable photophysical properties, particularly its intrinsic fluorescence, provide an added dimension of trackability that is highly advantageous in complex biological environments. By understanding the underlying principles of its synthesis and photorelease, and by following the detailed protocols provided in this guide, researchers can confidently employ this compound to unlock new avenues of discovery in their respective fields.
References
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Biophysical Characterization of 9-Methylacridine DNA Intercalation
Abstract
This document provides a comprehensive suite of protocols for the in-depth biophysical investigation of the interaction between 9-Methylacridine and double-stranded DNA (dsDNA). As a member of the acridine family, this compound is characterized by a planar, tricyclic aromatic ring system, a structural feature pivotal for its intercalation between the base pairs of DNA.[1] This mode of binding is the foundation for the diverse biological activities exhibited by acridine derivatives, including their application as anticancer and antimicrobial agents.[1][2] The methodologies detailed herein leverage a combination of spectroscopic and hydrodynamic techniques to rigorously elucidate the binding mode, determine binding affinity, and characterize the thermodynamic and structural consequences of this compound's interaction with DNA. This application note is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the underlying scientific rationale for each experimental choice.
Introduction: The Significance of this compound-DNA Interactions
The planarity of the acridine scaffold allows it to insert between the stacked base pairs of the DNA double helix, a process known as intercalation.[1] This interaction is a primary mechanism through which acridine derivatives exert their cytotoxic effects, as it can disrupt DNA replication and transcription, and inhibit essential enzymes like topoisomerases.[1] this compound, with its methyl group at the 9-position, presents a specific derivative whose interaction with DNA warrants detailed biophysical characterization to understand its potential as a therapeutic agent or a biological probe.
A multi-faceted experimental approach is essential for a thorough characterization of these interactions.[3] This guide outlines a logical workflow, beginning with spectroscopic methods to confirm and quantify the binding, followed by techniques that probe the structural and conformational changes in the DNA upon intercalation.
Overall Experimental Workflow
A robust investigation into the DNA intercalation of this compound should follow a logical progression from confirming the interaction to characterizing its detailed biophysical parameters. The workflow is designed to build a comprehensive picture of the binding event, with each technique providing complementary information.
Caption: A logical workflow for the biophysical characterization of this compound DNA intercalation.
Phase 1: Initial Binding Analysis & Affinity Determination
The initial phase focuses on confirming the interaction between this compound and DNA and obtaining a quantitative measure of the binding affinity. Spectroscopic techniques are ideal for this purpose due to their sensitivity and the rich information they provide about the molecular environment of the ligand upon binding.[4]
3.1. UV-Visible Absorption Spectroscopy
Scientific Rationale: UV-Visible spectroscopy is a fundamental technique for studying the interactions between small molecules and DNA.[5][6] Intercalation of the planar acridine ring into the DNA double helix involves strong stacking interactions with the DNA base pairs. This electronic interaction perturbs the electronic energy levels of the acridine chromophore, typically resulting in a decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic shift).[3][7] These spectral changes are indicative of intimate association and can be used to calculate the intrinsic binding constant (Kb).[8]
Protocol: UV-Visible Spectroscopic Titration
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer, e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4. The choice of buffer is critical and should be kept consistent across all experiments.
-
DNA Stock Solution: Prepare a concentrated stock solution of calf thymus DNA (ctDNA) in the buffer. Determine the concentration of the DNA solution spectrophotometrically using an extinction coefficient of 6600 M-1 cm-1 at 260 nm. Ensure the A260/A280 ratio is between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and determine its concentration spectrophotometrically using its known molar extinction coefficient.[9]
-
-
Titration Procedure:
-
Set up a series of experiments where the concentration of this compound is held constant, while the concentration of DNA is systematically varied.
-
In a 1 cm path length quartz cuvette, place a solution of this compound at a fixed concentration (e.g., 10-50 µM).
-
Record the initial absorption spectrum of the this compound solution in the 300-500 nm range.
-
Add small aliquots of the ctDNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition of DNA.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and the wavelength of maximum absorption (λmax) of this compound.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA] and fitting the data to the appropriate binding model.
-
| Parameter | Expected Observation for Intercalation | Rationale |
| Hypochromism | Decrease in absorbance intensity | Stacking interactions between the acridine ring and DNA base pairs restrict the electronic transitions of the chromophore.[10] |
| Bathochromic Shift | Red-shift in λmax | The hydrophobic environment between the DNA base pairs lowers the energy of the excited state of the intercalator. |
3.2. Fluorescence Spectroscopy
Scientific Rationale: this compound is a fluorescent molecule, and its emission properties are highly sensitive to its environment.[11] In an aqueous buffer, the fluorescence of many acridine derivatives is relatively low. Upon intercalation into the hydrophobic environment between DNA base pairs, the molecule is shielded from solvent quenching, leading to a significant enhancement of its fluorescence quantum yield.[2] This fluorescence enhancement can be used to determine the binding affinity. Additionally, a competitive binding assay using a well-characterized DNA intercalator like ethidium bromide (EB) can further corroborate the intercalative binding mode.[3]
Protocol: Fluorescence Enhancement Assay
-
Reagent Preparation: Prepare buffer, DNA, and this compound stock solutions as described in the UV-Vis protocol.
-
Titration Procedure:
-
In a fluorescence cuvette, place a solution of this compound at a low concentration (e.g., 1-5 µM).
-
Record the initial fluorescence emission spectrum (e.g., Excitation at ~420 nm, Emission scan from 440-600 nm).
-
Add increasing concentrations of ctDNA to the cuvette, incubating for 5 minutes after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
The binding constant can be determined by fitting the data to a suitable binding isotherm model.
-
Protocol: Ethidium Bromide (EB) Displacement Assay
-
Reagent Preparation:
-
Prepare a solution of a ctDNA-EB complex by incubating ctDNA (e.g., 20 µM) with EB (e.g., 2 µM) in the assay buffer for 30 minutes.
-
-
Titration Procedure:
-
Record the initial fluorescence emission spectrum of the DNA-EB complex (Excitation λ ≈ 520 nm, Emission λ ≈ 600 nm).[3]
-
Add increasing concentrations of this compound to the DNA-EB solution.
-
After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the relative fluorescence intensity (F/F₀) of the EB complex against the concentration of this compound. A decrease in fluorescence indicates the displacement of EB by this compound.
-
The Stern-Volmer quenching constant (KSV) and the binding constant (Kb) can be calculated from the data, providing a quantitative measure of the competitive binding.[3]
-
| Technique | Expected Observation for Intercalation | Rationale |
| Fluorescence Enhancement | Increase in this compound fluorescence | Shielding from solvent quenching within the hydrophobic DNA core. |
| EB Displacement Assay | Quenching of DNA-EB complex fluorescence | Competitive displacement of EB from its intercalation site by this compound.[3] |
Phase 2: Structural and Thermodynamic Characterization
Once binding is confirmed and affinity is quantified, the next phase is to investigate the structural consequences of the interaction on the DNA molecule and to determine the thermodynamic driving forces of the binding event.
4.1. Circular Dichroism (CD) Spectroscopy
Scientific Rationale: Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA.[12][13] The CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm, which are due to the stacking of the base pairs and the helical structure.[14] Intercalation of a ligand can perturb the DNA structure, leading to changes in the CD spectrum. Additionally, if the intercalating molecule is achiral, it can give rise to an induced CD (ICD) signal in the region of its absorption, as it is held in a chiral environment by the DNA helix.[15]
Protocol: CD Spectroscopic Analysis
-
Reagent Preparation: Prepare buffer, DNA, and this compound solutions as previously described.
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone in the far-UV range (220-320 nm).
-
Prepare a series of samples with a constant concentration of DNA and increasing concentrations of this compound.
-
Incubate the samples for at least 15 minutes before measurement.
-
Record the CD spectrum for each sample.
-
-
Data Analysis:
-
Analyze the changes in the intrinsic CD bands of DNA. An increase in the positive band and a decrease in the negative band can indicate a stabilization of the B-form conformation or a transition towards an A-like conformation.
-
Look for the appearance of an induced CD signal in the absorption region of this compound (around 350-450 nm). The presence of an ICD is strong evidence of a specific, ordered binding mode like intercalation.
-
| CD Signal | Expected Observation for Intercalation | Rationale |
| Intrinsic DNA CD | Changes in the bands at ~245 nm and ~275 nm | Perturbation of DNA secondary structure due to unwinding and elongation of the helix.[12][16] |
| Induced CD (ICD) | Appearance of a new CD signal in the ligand's absorption region | The achiral this compound molecule becomes optically active upon binding within the chiral DNA environment. |
4.2. Viscometry
Scientific Rationale: Viscometry is a classical and definitive method to distinguish between intercalative and non-intercalative binding modes.[17][18] Intercalation requires the lengthening of the DNA helix to accommodate the inserting molecule, which in turn increases the viscosity of the DNA solution.[18][19] In contrast, groove binding or electrostatic interactions typically cause less significant changes in the overall length of the DNA and thus have a minimal effect on its viscosity.
Protocol: Viscosity Measurements
-
Reagent Preparation:
-
Prepare a solution of sonicated, rod-like DNA fragments (e.g., average length of 200-500 bp) to minimize the complexities arising from the flexibility of long DNA molecules.
-
Prepare concentrated stock solutions of this compound.
-
-
Measurement Procedure:
-
Using a capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), measure the flow time of the buffer (t0) and the DNA solution (t).
-
Add small aliquots of a concentrated stock solution of this compound to the DNA solution in the viscometer.
-
After each addition, mix gently, equilibrate for 5-10 minutes, and measure the new flow time.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η0) where η and η0 are the specific viscosities of DNA in the presence and absence of the compound, respectively.
-
Plot (η/η0)1/3 versus the binding ratio (concentration of bound ligand / concentration of DNA).
-
A linear increase in relative viscosity with increasing concentration of this compound is a strong indication of an intercalative binding mode.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of UV-Vis Spectrometry to Gain Information on the Mode of Binding of Small Molecules to DNAs and RNAs | Semantic Scholar [semanticscholar.org]
- 8. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acridine, 9-methyl- [webbook.nist.gov]
- 10. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. Viscosity dependence of ethidium-DNA intercalation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Methylacridine Derivatives as Anticancer Agents
An Application Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The acridine scaffold, a planar, nitrogen-containing tricyclic aromatic system, represents a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1][2] The planarity of this system is pivotal, allowing it to intercalate between the base pairs of DNA, a primary mechanism through which many of its derivatives exert potent cytotoxic effects against rapidly proliferating cancer cells.[2][3] Modifications to the acridine core, particularly at the C9 position, have been a fertile ground for modulating potency and target specificity, leading to the development of clinically significant anticancer agents like amsacrine.[3]
This guide focuses on 9-methylacridine derivatives, a subclass that continues to attract interest for its potential in cancer therapy. The introduction of a methyl group at the 9-position, along with other substitutions on the acridine rings, can significantly influence the compound's interaction with biological targets.[1] This document serves as a comprehensive technical resource, providing not only the theoretical underpinnings of their mechanism of action but also detailed, field-proven protocols for their synthesis and biological evaluation.
Section 1: The Multifaceted Mechanism of Anticancer Action
The anticancer properties of this compound derivatives are not attributed to a single mode of action but rather a coordinated assault on the integrity and function of cancer cell DNA and related enzymatic machinery. The primary mechanisms revolve around direct DNA interaction and the inhibition of essential enzymes, culminating in the induction of programmed cell death.[1][2]
DNA Intercalation and Topoisomerase Inhibition
The foundational mechanism for many acridine derivatives is their physical insertion, or intercalation, into the DNA double helix.[4] This disrupts the normal helical structure, creating a physical blockade that obstructs the processes of DNA replication and transcription, which are essential for cell division and survival.
This intercalation is often a prerequisite for a more specific and potent action: the inhibition of topoisomerase enzymes.[1] Topoisomerases (Topo I and Topo II) are critical enzymes that manage the topological state of DNA by creating transient strand breaks to relieve supercoiling during replication.[5] Many 9-substituted acridines act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and the DNA strand.[6][7] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of permanent DNA strand breaks. These breaks are catastrophic for the cell, triggering downstream signaling cascades that halt the cell cycle and initiate apoptosis.[1][3] While some derivatives poison the enzyme, others may act as catalytic inhibitors, preventing the enzyme from binding to DNA without generating strand breaks, which may offer a strategy to reduce certain therapy-related side effects.[6][7]
Induction of Cell Cycle Arrest and Apoptosis
The extensive DNA damage induced by this compound derivatives serves as a powerful signal for the cell's internal surveillance systems.[4] In response, cell cycle checkpoints are activated, typically leading to an arrest in the G2/M or S-phase of the cell cycle to allow time for DNA repair.[4][8] However, if the damage is too severe to be repaired, the cell is directed towards apoptosis, or programmed cell death.[9]
This process is often mediated through the intrinsic mitochondrial pathway. DNA damage can activate signaling pathways like the p53 tumor suppressor pathway, which in turn modulates the expression of pro- and anti-apoptotic proteins of the BCL-2 family.[2][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of executioner caspases (e.g., caspase-3, -7, -9) that dismantle the cell in an orderly fashion.[10][11] Key hallmarks of this process include the cleavage of Poly (ADP-ribose) polymerase (PARP) and the externalization of phosphatidylserine on the cell surface.[6][12]
Section 2: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various established chemical routes. A common strategy involves the initial construction of an acridone (or acridine) core, followed by functionalization. The protocols provided below are foundational and can be adapted for the synthesis of a diverse library of compounds.
Protocol 1: Synthesis of 9-Oxoacridan-4-carboxylic Acid (Acridone Intermediate)
This protocol utilizes a modified Ullmann–Goldberg reaction followed by a cyclization step to create the acridone scaffold, a key precursor for many 9-substituted acridines.[2]
Materials:
-
o-chlorobenzoic acid
-
Anthranilic acid
-
Anhydrous sodium acetate
-
Copper powder and Copper (I) oxide
-
Dimethylformamide (DMF)
-
Concentrated Sulfuric acid
Procedure:
-
Ullmann Condensation: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 eq), anthranilic acid (2 eq), anhydrous sodium acetate, copper powder, and copper (I) oxide in DMF.[2]
-
Reflux the mixture for 4-5 hours at 140–150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the resulting precipitate, wash thoroughly with water, and dry. This yields the intermediate N-phenylanthranilic acid derivative.
-
Cyclization: Add the dried intermediate slowly and in small portions to cold, concentrated sulfuric acid with constant stirring.
-
Heat the mixture carefully to 100 °C and maintain for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice. The 9-oxoacridan-4-carboxylic acid will precipitate.
-
Filter the precipitate, wash with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[2]
Protocol 2: Synthesis of this compound from Diphenylamine
This method provides a direct route to the this compound core.[3][13]
Materials:
-
Diphenylamine
-
Acetic acid
-
Copper(II) bis(trifluoromethanesulfonate)
-
1,1,2,2-tetrachloroethane
Procedure:
-
In a sealed reaction tube, combine diphenylamine (1 eq), acetic acid (1.2 eq), and copper(II) bis(trifluoromethanesulfonate) (5 mol%) in 1,1,2,2-tetrachloroethane.[13]
-
Heat the sealed tube at 100 °C for 14 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[13]
Section 3: Protocols for Biological Evaluation
A systematic evaluation using a panel of in vitro assays is essential to characterize the anticancer activity of newly synthesized this compound derivatives.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is the standard initial screen to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[1][14][15]
Materials:
-
Cancer cell lines (e.g., A549 lung, HCT-15 colon, T47D breast, HeLa cervical)[14][16]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 4,000–8,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[2]
Protocol 4: Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay determines if a compound can inhibit the catalytic activity of Topo I, which relaxes supercoiled plasmid DNA.[1][3]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I assay buffer
-
Test compound at various concentrations
-
Stop solution/loading dye (containing SDS and Proteinase K)
-
Agarose gel (0.8-1.0%) with Ethidium Bromide (or a safer alternative like SYBR Safe)
-
TAE or TBE running buffer
-
DNA visualization system
Procedure:
-
Reaction Setup: On ice, set up reaction mixtures (total volume 20 µL) containing assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and varying concentrations of the this compound derivative (e.g., 10, 50, 100 µM).[3] Include a 'no enzyme' control, a 'no compound' (enzyme only) control, and a positive control inhibitor (e.g., Camptothecin).
-
Enzyme Addition: Add 1-2 units of human Topo I to each reaction tube (except the 'no enzyme' control).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
Visualization: Visualize the DNA bands under UV light. The 'no enzyme' lane will show a fast-migrating supercoiled band. The 'enzyme only' lane will show a slower-migrating relaxed band. Inhibition of Topo I by the test compound will result in the persistence of the supercoiled DNA band.[1][3]
Protocol 5: Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.[1][17]
Materials:
-
Cancer cells treated with the test compound (at IC50 concentration) and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the this compound derivative for 24-48 hours. Include untreated and positive control (e.g., Staurosporine) groups.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive, PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper-right quadrant).
-
An increase in the Annexin V-positive populations indicates the induction of apoptosis.[1]
-
Section 4: Data Interpretation and Structure-Activity Relationships (SAR)
Systematic analysis of biological data across a series of related compounds is crucial for understanding the structure-activity relationship (SAR). This knowledge guides the design of next-generation derivatives with improved potency and selectivity.[18]
Quantitative Data Summary
Cytotoxicity data is typically summarized in a table to facilitate comparison across different cell lines and compounds.
Table 1: Representative Cytotoxicity Data (IC50 in µM) for Hypothetical this compound Derivatives
| Compound | R1-substituent | R2-substituent | A549 (Lung) | HCT-15 (Colon) | T47D (Breast) |
|---|---|---|---|---|---|
| 9-MA-01 | H | H | 12.5 | 15.2 | 18.1 |
| 9-MA-02 | 2-OCH3 | H | 5.4 | 8.1 | 9.5 |
| 9-MA-03 | H | 7-Cl | 8.9 | 10.3 | 11.7 |
| 9-MA-04 | 2-OCH3 | 7-Cl | 3.1 | 4.2 | 5.8 |
| Doxorubicin | (Reference) | (Reference) | 0.8 | 1.1 | 0.9 |
Note: Data are hypothetical but reflect trends observed in the literature where substitutions can significantly enhance potency. For example, some derivatives show IC50 values in the low micromolar range.[14][16]
Key SAR Insights
-
Substitution on the Acridine Rings: The introduction of electron-donating groups (e.g., methoxy, -OCH3) or electron-withdrawing groups (e.g., chloro, -Cl) at various positions on the acridine core can significantly impact activity. Studies have shown that substitution at certain positions can enhance DNA binding affinity and overall cytotoxicity, possibly by altering the electronic properties and planarity of the molecule.[16][19]
-
The 9-Substituent: While this guide focuses on 9-methyl derivatives, further modification at this position is a common strategy. Replacing the methyl group with larger or more complex side chains, such as anilino groups, can dramatically increase potency by providing additional interaction points with DNA or the topoisomerase enzyme.[3][14]
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to cross cell membranes and reach its intracellular target. Optimizing this property is key to balancing solubility and cell permeability for improved bioavailability.[20]
Conclusion
This compound derivatives continue to be a promising class of compounds in the pursuit of novel anticancer agents. Their well-established ability to target fundamental cellular processes like DNA replication and topology through intercalation and topoisomerase inhibition provides a solid foundation for their cytotoxic effects. The detailed protocols in this guide offer researchers a robust framework for the synthesis, biological evaluation, and mechanistic elucidation of these compounds. Future efforts in this field will likely focus on refining the SAR to develop derivatives with enhanced potency against resistant cancer types, improved tumor selectivity, and more favorable safety profiles, potentially through conjugation to tumor-targeting moieties or formulation in advanced drug delivery systems.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis in Hepatocellular Carcinoma Cell Lines by Novel Indolylacrylamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 15. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 17. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols for the Biological Evaluation of 9-Methylacridine Esters
I. Introduction: The Scientific Merit of 9-Methylacridine Esters
The acridine scaffold, a planar, tricyclic aromatic system, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide array of biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2][3] The planarity of the acridine ring is a key structural feature that facilitates its intercalation between the base pairs of DNA, a fundamental mechanism that disrupts cellular replication and transcription, leading to cytotoxic effects, particularly in rapidly dividing cancer cells.[1][2]
This guide focuses on a specific and promising subclass: This compound esters . The introduction of a methyl group at the 9-position and an ester functionality, typically at the 4-position, are not trivial modifications. The 9-methyl group can influence the electronic and steric properties of the acridine ring, potentially modulating its DNA binding affinity and interaction with other biological targets.[2] More significantly, the ester group serves as a critical modulator of the compound's physicochemical properties. By altering the ester's alkyl or aryl group, researchers can fine-tune solubility, lipophilicity, and cell permeability, which in turn affects the compound's pharmacokinetic and pharmacodynamic profile.[1] This strategic esterification can transform a potent but poorly bioavailable core molecule into a viable drug candidate.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological potential of this compound esters. We will delve into the synthesis of these compounds and provide detailed, field-proven protocols for their biological evaluation, with a primary focus on their anticancer properties.
II. Synthesis of this compound Esters: A Two-Step Approach
The synthesis of this compound esters is typically achieved through a two-step process: first, the synthesis of the this compound-4-carboxylic acid precursor, followed by its esterification with a desired alcohol.[1]
Protocol 1: Synthesis of this compound-4-carboxylic Acid
This protocol first involves the synthesis of an intermediate, 9-Oxoacridan-4-carboxylic Acid, via an Ullmann condensation.
Materials:
-
o-chlorobenzoic acid
-
Anthranilic acid
-
Anhydrous sodium acetate
-
Copper powder
-
Copper oxide
-
Dimethylformamide (DMF)
-
Concentrated HCl
-
Water
Procedure:
-
In a round-bottom flask, combine o-chlorobenzoic acid (0.0233 mol), anthranilic acid (0.046 mol), anhydrous sodium acetate (3.0 g), copper powder (0.15 g), and copper oxide (0.075 g) in 25 mL of DMF.[1]
-
Reflux the mixture for 4 hours at 140–150 °C.[1]
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water. A green precipitate should form.[1]
-
Acidify the solution with concentrated HCl.
-
Filter the precipitate and wash it thoroughly with hot water to yield 9-Oxoacridan-4-carboxylic acid.[1]
Expertise & Experience: The Ullmann condensation is a classic method for forming carbon-nitrogen bonds. The copper catalyst is crucial for this reaction to proceed efficiently. Thorough washing of the precipitate is essential to remove any unreacted starting materials and copper salts, which could interfere with subsequent steps and biological assays.
Protocol 2: Esterification of this compound-4-carboxylic Acid
This protocol details the esterification of the carboxylic acid precursor with an alcohol using a carbodiimide coupling agent.
Materials:
-
This compound-4-carboxylic acid
-
Desired alcohol (e.g., methanol, ethanol)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry Dichloromethane (DCM)
-
0.5 N HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound-4-carboxylic acid (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP in dry DCM.[1]
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in dry DCM dropwise over 5 minutes.[1]
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[1]
-
Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purify the crude ester by column chromatography on silica gel.[1]
Expertise & Experience: DCC and EDC are common coupling agents that activate the carboxylic acid for nucleophilic attack by the alcohol. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated acid. The acidic and basic washes are critical for removing unreacted starting materials and the DMAP catalyst. The purity of the final ester is paramount for accurate biological evaluation.
III. Biological Evaluation: Unraveling the Anticancer Potential
The primary hypothesis for the anticancer activity of this compound esters is their ability to function as DNA intercalators and topoisomerase inhibitors.[2] The following protocols are designed to test this hypothesis and quantify the cytotoxic effects of these compounds.
A. Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., NCI-H460 lung, OVCAR-3 ovarian, MDA-MB-231 breast, MCF-7 breast)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound ester stock solution in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound ester in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Quantitative Data for Structurally Related Compounds: While specific cytotoxicity data for this compound esters is not extensively available, data from structurally related platinum-acridine hybrids with ester functionalities provide insight into their potential potency.
| Compound | NCI-H460 (Lung) IC50 (µM) | OVCAR-3 (Ovarian) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Ester-modified Platinum-Acridine 1 | Data not available | >10 | 1.1 ± 0.1 | 1.7 ± 0.2 |
| Ester-modified Platinum-Acridine 2 | 0.041 ± 0.005 | 0.32 ± 0.04 | 0.18 ± 0.02 | 0.25 ± 0.03 |
| Cisplatin (Reference) | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.5 ± 0.5 |
| Data adapted from a study on platinum-acridine hybrids.[1] The specific structures of the ester-modified compounds are detailed in the cited reference. |
B. Mechanism of Action: DNA Interaction and Topoisomerase Inhibition
The following assays are designed to investigate the molecular mechanism underlying the cytotoxic effects of this compound esters.
Protocol 4: DNA Binding and Intercalation Assays
Objective: To determine if the this compound ester binds to and intercalates with DNA.
Methodologies:
-
UV-Vis Titration:
-
Prepare a stock solution of the this compound ester in an appropriate solvent (e.g., DMSO).
-
Record the absorption spectrum of the compound alone in a suitable buffer (e.g., Tris-HCl).
-
Incrementally add calf thymus DNA (ctDNA) to the solution and record the spectrum after each addition.[2]
-
Expected Outcome: Intercalation is indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum.[2]
-
-
Fluorescence Quenching:
-
Excite the compound at its maximum absorption wavelength and record its emission spectrum.
-
Titrate with increasing concentrations of ctDNA.[2]
-
Expected Outcome: A decrease in fluorescence intensity (quenching) suggests binding. The binding constant (Kb) can be calculated using the Stern-Volmer equation.[2]
-
-
Viscometry:
-
Measure the viscosity of a DNA solution.
-
Add the this compound ester and measure the change in viscosity.
-
Expected Outcome: An increase in the viscosity of the DNA solution is a strong indicator of intercalation, as the DNA helix lengthens to accommodate the intercalating agent.[2]
-
Protocol 5: Topoisomerase Inhibition Assay
Objective: To assess the inhibitory effect of the this compound ester on topoisomerase I and II.
Materials:
-
Human topoisomerase I or IIα (commercially available)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer
-
Stop solution (e.g., SDS/proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the topoisomerase enzyme, supercoiled plasmid DNA, and reaction buffer, with varying concentrations of the this compound ester.[2]
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[2]
-
Stop the reaction by adding the stop solution.[2]
-
Analyze the DNA topoisomers by agarose gel electrophoresis.[2]
-
Visualize the DNA bands under UV light after staining.[2]
Data Analysis:
-
Inhibition of the enzyme will result in a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA.[2] The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) can be determined.
IV. Visualizing the Workflow and Mechanism
To aid in the conceptualization of the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for the synthesis and biological evaluation of this compound esters.
Caption: Proposed mechanism of action for this compound esters as anticancer agents.
V. Concluding Remarks
The synthesis and biological evaluation of this compound esters represent a promising avenue for the discovery of novel therapeutic agents. The protocols provided in this guide offer a robust foundation for researchers to prepare these compounds and systematically investigate their biological activities. The ability to modulate the physicochemical properties of the acridine scaffold through esterification provides a powerful tool for optimizing drug-like properties. Further studies are warranted to fully elucidate the structure-activity relationships and to explore the potential of these compounds in other therapeutic areas, such as in the development of new treatments for neurodegenerative diseases like Alzheimer's, where acridine derivatives have also shown promise as cholinesterase inhibitors.[4][5][6]
VI. References
-
Application Notes and Protocols for the Synthesis and Biological Evaluation of this compound-4-carboxylic Acid Esters - Benchchem. 1
-
Application Notes and Protocols: this compound-4-carboxylic Acid for Labeling Proteins and Nucleic Acids - Benchchem. 7
-
An In-depth Technical Guide on the Putative Mechanism of Action of this compound-4-carboxylic acid - Benchchem. 2
-
This compound-4-carboxylic Acid for Cell Imaging: A Technical Guide - Benchchem. 8
-
A Comparative Guide to Binding Assays for this compound-4-carboxylic Acid and its Analogs - Benchchem. 9
-
This compound 611-64-3 wiki. --INVALID-LINK--
-
9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed. 4
-
Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI. 3
-
Preparation of this compound - PrepChem.com. 10
-
Synthesis and biological activity of 9-substituted acridines - PubMed. 11
-
Syntheses of Hindered-Polymethylacridinium Esters with Potential for Biological Probe Nanoarchitectonics - -ORCA - Cardiff University. 12
-
9R, the cholinesterase and amyloid beta aggregation dual inhibitor, as a multifunctional agent to improve cognitive deficit and neuropathology in the triple-transgenic Alzheimer's disease mouse model - PubMed. 13
-
N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - MDPI. 14
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PubMed. 15
-
CAS 611-64-3: this compound | CymitQuimica. 16
-
This compound | C14H11N | CID 11913 - PubChem - NIH. 17
-
Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC - PubMed Central. 5
-
Anti-cholinesterase hybrids as multi-target-directed ligands against Alzheimer's disease (1998-2018) - PubMed. 6
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold | MDPI [mdpi.com]
- 4. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cholinesterase hybrids as multi-target-directed ligands against Alzheimer's disease (1998-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis and biological activity of 9-substituted acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. 9R, the cholinesterase and amyloid beta aggregation dual inhibitor, as a multifunctional agent to improve cognitive deficit and neuropathology in the triple-transgenic Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]
- 15. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 17. This compound | C14H11N | CID 11913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with 9-Methylacridine
Welcome to the technical support center for 9-Methylacridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving this environmentally sensitive fluorescent probe. Here, you will find a scientifically grounded, question-and-answer-based approach to diagnosing and resolving issues related to low fluorescence signals, complete with detailed experimental protocols and technical insights.
A Note on the Data
While this compound is a foundational member of the acridine family, much of the detailed, publicly available photophysical data pertains to its derivatives, such as 9-Acridinecarboxylic Acid (9-ACA) and this compound-4-carboxylic acid. The core acridine structure dictates the fundamental fluorescent properties, which are then modulated by substituents.[1] Therefore, this guide leverages data from these closely related analogs to provide a robust starting point for your experiments. All recommendations should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound signal is much weaker than expected. What are the most common initial checks?
A weak or absent signal is a frequent issue that can often be resolved by systematically checking the foundational parameters of your experiment.
Answer: Start by verifying your instrument settings and the fluorophore's spectral properties. A mismatch between the excitation/emission wavelengths and your instrument's filters or monochromator settings is a primary cause of low signal detection.[2]
Troubleshooting Workflow:
-
Confirm Spectral Settings: Verify the excitation and emission wavelengths on your instrument. For acridine derivatives, excitation is typically in the range of 355-400 nm, with emission between 400-460 nm, depending heavily on the solvent environment.[3][4]
-
Check Lamp/Laser Source: Ensure your light source is functioning correctly and has not exceeded its operational lifetime. A diminishing lamp output will directly lead to lower-than-expected fluorescence intensity.
-
Validate Concentration: Confirm the concentration of your this compound stock and working solutions. Simple dilution errors are a common source of weak signals. If possible, verify the concentration using UV-Vis spectrophotometry.
-
Assess Solvent and pH: The fluorescence of acridines is highly sensitive to the local environment.[1][2] Ensure your solvent is appropriate and that the pH of your buffer is within the optimal range for this compound fluorescence. For derivatives with carboxylic acid groups, pH changes can significantly alter the charge state and, consequently, the fluorescence.[5]
Question 2: Could the low signal be an inherent property of this compound?
Answer: Yes, this is a critical consideration. Compared to widely used dyes like fluorescein or rhodamine, the acridine core generally exhibits a lower fluorescence quantum yield (Φf). For instance, this compound-4-carboxylic acid has a reported quantum yield of approximately 0.033 in ethanol, which is significantly lower than that of fluorescein (~0.95).[2] This means that, under identical conditions (concentration, light intensity), this compound will inherently produce a less intense signal. Your experimental design must account for this lower intrinsic brightness.
Data Summary: Comparative Photophysical Properties
| Property | 9-(Methoxycarbonyl)acridine (in 2-Propanol) | This compound-4-carboxylic acid (in Ethanol) | Fluorescein (in basic Ethanol) |
| λabs (nm) | 384 | Not specified, but analogous to 9-ACA (358-396)[4] | ~490 |
| λem (nm) | 432 | Not specified, but analogous to 9-ACA (435)[4] | ~515 |
| Quantum Yield (Φf) | 0.38[3] | 0.033[2] | ~0.92 - 0.97[2] |
| Fluorescence Lifetime (τf) | 11.5 ns[3] | 1.28 ns and 3.93 ns (bi-exponential)[2] | ~4.0 ns[2] |
This table illustrates the variability within acridine derivatives and their generally lower quantum yield compared to common standards.
Question 3: My signal is strong initially but fades quickly during measurement. What is happening?
Answer: This phenomenon is known as photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Acridine derivatives are known to be susceptible to photodegradation.[2][5] The process often involves the excited fluorophore interacting with molecular oxygen, leading to the formation of reactive oxygen species that chemically destroy the dye.
Troubleshooting Workflow for Photobleaching:
References
common problems in Bernthsen synthesis of 9-Methylacridine
An in-depth guide to navigating the complexities of the Bernthsen reaction for 9-Methylacridine synthesis, designed for chemical researchers and drug development professionals.
Introduction: The Bernthsen Synthesis of this compound
The Bernthsen acridine synthesis, first reported in the late 19th century, is a classical method for preparing 9-substituted acridines.[1][2] Specifically for this compound, the reaction involves the condensation of diphenylamine with acetic acid (or its anhydride) at high temperatures, catalyzed by a Lewis acid, typically anhydrous zinc chloride.[3][4] While foundational, this synthesis is notorious for its harsh conditions, often leading to significant challenges in yield and purity.[5][6] The high temperatures required (200-270°C) can cause charring and the formation of tar-like byproducts, complicating product isolation.[4][7][8]
This technical guide provides practical, field-tested insights into common problems encountered during the synthesis of this compound via the Bernthsen reaction. It is structured as a series of troubleshooting questions and FAQs to directly address the specific issues researchers face at the bench.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and challenging problems encountered during the Bernthsen synthesis of this compound.
Q1: My reaction resulted in an extremely low yield or failed completely. What are the primary causes and how can I improve it?
A1: Low yields are the most common complaint with the classical Bernthsen synthesis.[7] The issue can typically be traced back to three critical parameters: temperature, catalyst activity, and reaction time.
-
Inadequate Temperature: This reaction has a high activation energy and requires sustained high temperatures, often between 200-220°C for the synthesis of this compound.[4] Insufficient or inconsistent heating will lead to an incomplete reaction.[7] Ensure your heating apparatus (e.g., an oil bath or heating mantle with a sand bath) provides uniform and stable heat for the entire reaction duration.
-
Catalyst Inactivity: The Lewis acid catalyst, zinc chloride (ZnCl₂), is highly hygroscopic.[9] Any absorbed moisture will deactivate the catalyst, severely impeding the reaction. Always use freshly opened, anhydrous zinc chloride or dry it under vacuum before use. The quantity of ZnCl₂ is also crucial; while essential, an excessive amount can sometimes hinder the reaction.[7]
-
Insufficient Reaction Time: The conventional method is slow, often requiring heating for 14 to 24 hours to proceed to completion.[1][4] Shortening this time will result in a low conversion of starting materials. It is critical to allow the reaction to proceed for the recommended duration.
A logical workflow for diagnosing low-yield issues is presented below.
Caption: Troubleshooting workflow for low product yield.
Q2: My reaction mixture turned into a dark, tarry, and unworkable mass. How can I prevent this charring?
A2: The formation of considerable amounts of tarry by-products is a well-documented issue with this synthesis, arising from the harsh, strongly acidic conditions and high temperatures.[4][7]
-
Temperature Control: While high heat is necessary, exceeding the optimal range (above 220-230°C) can accelerate decomposition and polymerization side reactions, leading to charring.[7][10] Precise temperature control is paramount.
-
Alternative Catalysts: In some cases, polyphosphoric acid (PPA) can be used as a catalyst at lower temperatures, which may reduce charring.[1][7] However, this often comes at the cost of even lower yields.[5]
-
Microwave Synthesis: A more modern and effective approach to mitigate charring is the use of microwave-assisted synthesis. This technique dramatically reduces reaction times from many hours to mere minutes, minimizing the exposure of reactants to high temperatures and thus reducing the window for decomposition.[7][11][12]
Q3: The purification of this compound from the crude reaction mixture is difficult. What is a reliable purification protocol?
A3: Isolating pure this compound from the tarry crude product requires a specific workup procedure that leverages the basicity of the acridine nitrogen. Simple recrystallization of the crude solid is often ineffective.
A robust, multi-step purification strategy is necessary:
-
Acidic Dissolution: After the reaction has cooled to about 100°C, the mixture should be carefully dissolved in hot 50% sulfuric acid.[4] The basic nitrogen of the this compound will be protonated, forming a water-soluble sulfate salt, while the non-basic, tarry by-products remain largely insoluble.
-
Aqueous Extraction: The acidic solution is then poured into a large volume of water. The resinous residue should be repeatedly extracted with hot, very dilute sulfuric acid to recover any trapped product.[4] All aqueous extracts are then combined.
-
Decolorization: The combined, cold acidic solution can be treated with activated carbon to remove colored impurities.[4] The solution is then filtered.
-
Precipitation of the Base: The this compound free base is precipitated from the clear, fluorescent greenish-yellow filtrate by the careful addition of ammonia or another base until the solution is alkaline.[4]
-
Crystallization: The collected crude solid can now be recrystallized from a suitable solvent, such as 85% ethanol.[4] For obtaining a highly pure product, conversion to the this compound tartrate salt, followed by its isolation and regeneration of the free base, is a highly effective final purification step.[4]
Q4: Is microwave synthesis a viable and advantageous alternative to conventional heating for this reaction?
A4: Yes, microwave-assisted organic synthesis is a significant improvement for the Bernthsen reaction.[5]
-
Advantages:
-
Drastic Reduction in Reaction Time: Reactions that take 14-24 hours with conventional heating can often be completed in 5-10 minutes under microwave irradiation.[7][11]
-
Improved Yields: By minimizing thermal decomposition, microwave synthesis frequently leads to higher isolated yields of the desired product.[11][12]
-
Greener Chemistry: This method often allows for solvent-free conditions, reducing chemical waste.[5][13]
-
-
Starting Conditions: A good starting point for microwave synthesis is to mix diphenylamine, acetic acid, and zinc chloride in a microwave-safe vessel and irradiate at a controlled power (e.g., 200-450 W) for short intervals, monitoring the reaction progress by TLC.[7][11]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of zinc chloride in the Bernthsen synthesis?
A1: Zinc chloride is a Lewis acid that plays multiple critical roles in the reaction mechanism.[9][14]
-
Activation of the Carboxylic Acid: It first coordinates to the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon. This facilitates the initial acylation of the diphenylamine.[14][15]
-
Promotion of Cyclization: After the initial N-acylation and subsequent rearrangement to a C-acylated intermediate, the zinc chloride coordinates to the ketone carbonyl group. This activation facilitates the intramolecular electrophilic attack of the second phenyl ring onto the carbonyl carbon, which is the key ring-closing step.[15][16]
-
Facilitating Dehydration: In the final step, zinc chloride assists in the elimination of a water molecule from the cyclized intermediate to generate the fully aromatic acridine ring system.[15][17]
Caption: Key mechanistic steps in the Bernthsen synthesis.
Q2: Are there alternative catalysts to zinc chloride, and what are their pros and cons?
A2: Yes, several other acid catalysts have been explored for the Bernthsen synthesis, each with distinct advantages and disadvantages.
| Catalyst | Pros | Cons |
| Zinc Chloride (ZnCl₂) (Traditional) | Well-established, effective for many substrates.[1] | Requires very high temperatures, leading to charring; highly hygroscopic.[7][8] |
| Polyphosphoric Acid (PPA) | Allows for lower reaction temperatures.[1][5] | Often results in lower product yields compared to ZnCl₂.[5][6] |
| p-Toluenesulfonic Acid (p-TSA) | Effective under microwave conditions, can give good yields, water-soluble for easier removal.[5][18] | Primarily used with microwave heating; may not be as effective with conventional heating.[5] |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of this compound
This protocol is adapted from established literature procedures.[4]
Materials:
-
Diphenylamine (50 g)
-
Glacial Acetic Acid (30 mL)
-
Anhydrous Zinc Chloride (85 g)
-
50% Sulfuric Acid
-
Dilute Sulfuric Acid
-
Aqueous Ammonia
-
Activated Carbon
-
85% Ethanol
Procedure:
-
Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine diphenylamine (50 g), glacial acetic acid (30 mL), and anhydrous zinc chloride (85 g).
-
Heating: Slowly heat the mixture in an oil bath to 100°C and maintain for one hour with occasional stirring.
-
Cyclization: Gradually increase the temperature to 220°C and maintain this temperature for 14 hours. The mixture will become dark and viscous.
-
Workup - Acid Dissolution: Allow the reaction to cool to approximately 100°C. Cautiously add hot 50% sulfuric acid to dissolve the solid mass. Pour the resulting solution into a large flask containing 1 L of water.
-
Extraction: Extract the resinous residue remaining in the reaction flask 4-6 times with small portions of hot, very dilute sulfuric acid. Combine these extracts with the main aqueous solution.
-
Purification: Cool the combined acidic solution in an ice bath. Add a small amount of activated carbon, stir for 15 minutes, and filter to obtain a clear, greenish-yellow fluorescent solution.
-
Precipitation: Slowly add aqueous ammonia to the filtrate with stirring until the solution is basic and the this compound precipitates completely.
-
Isolation and Recrystallization: Collect the solid product by filtration, wash with cold water, and air dry. Recrystallize the crude product from 85% ethanol to yield greenish-brown needles.
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. prepchem.com [prepchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. bch.ro [bch.ro]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Photostability of 9-Methylacridine and Its Derivatives
Welcome to the technical support guide for 9-methylacridine and its derivatives. As a class of compounds known for their valuable fluorescent properties and applications as biochemical probes and organic synthesis building blocks, understanding their behavior under illumination is critical for experimental success.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the challenges of photostability. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound compounds.
Q1: What is photostability, and why is it a critical concern for this compound and its derivatives?
A: Photostability refers to a molecule's resistance to chemical degradation when exposed to light.[3] For fluorescent molecules like this compound, this is paramount. The process of fluorescence requires the molecule to absorb photons and enter an excited state. However, this excited state can also be a gateway to irreversible chemical reactions, often involving molecular oxygen. This degradation, known as photobleaching or photodegradation, results in the loss of fluorescence.[4] For researchers relying on fluorescence for quantitative measurements or long-term imaging, photobleaching can lead to false results and skewed data.[4] Acridine compounds are known to be sensitive to UV light, making photostability a primary experimental consideration.[5]
Q2: What are the primary factors that influence the photostability of these compounds?
A: The photostability of this compound and its derivatives is not an intrinsic constant but is heavily influenced by the experimental environment. Key factors include:
-
Excitation Light: Higher intensity (power) and shorter wavelength (higher energy) light increase the rate of photobleaching.[6]
-
Solvent and pH: The surrounding solvent's polarity and pH can significantly affect the stability of the compound. For derivatives with functional groups like carboxylic acids, pH changes can alter the electronic state and, consequently, photostability.[5][7]
-
Oxygen Concentration: The presence of dissolved oxygen is often a major contributor to photodegradation through the formation of reactive oxygen species (ROS), such as singlet oxygen.[8][9]
-
Presence of Other Molecules: The sample matrix can contain other substances that act as photosensitizers, accelerating degradation, or as quenchers, which can sometimes be protective.[10]
Q3: What are the common visual or data-driven signs of photodegradation in an experiment?
A: Degradation can manifest in several ways:
-
Dimming Fluorescence: The most common sign is a noticeable fading of the fluorescent signal over time during continuous illumination.[4]
-
Color Change: A visible change in the color of the solid compound or solution can indicate the formation of degradation byproducts.[5]
-
Precipitation: Photoproducts may have lower solubility than the parent compound, leading to the formation of a precipitate.[5]
-
Inconsistent Data: In quantitative assays, you may observe a drift in signal intensity or poor reproducibility that cannot be explained by other experimental variables.
-
Appearance of New Peaks: When analyzed with techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks alongside the diminishing peak of the parent compound is a clear indicator of degradation.[5]
Q4: How should I store this compound compounds to maximize their shelf-life?
A: Proper storage is crucial to prevent degradation before the experiment even begins. Based on the known properties of acridines, follow these guidelines:
-
Protect from Light: Store the solid compound in an amber vial or a container completely shielded from light.[5]
-
Cool and Dry Conditions: For long-term storage, refrigeration at 2-8°C in a tightly sealed container is recommended to minimize thermal degradation and moisture exposure.[2]
-
Inert Atmosphere: If oxidation is a concern, particularly for sensitive derivatives, storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[5]
-
Solution Stability: Stock solutions are generally less stable than the solid compound. Prepare them fresh when possible. If you must store solutions, keep them refrigerated, protected from light, and consider the solvent's stability. The stability in different buffers should be experimentally verified.[5]
Section 2: Troubleshooting Guide for Experimental Issues
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem: My fluorescent signal is bright initially but fades rapidly during microscopy.
-
Probable Cause: You are experiencing photobleaching, the photochemical destruction of the fluorophore by the excitation light.[4] This is especially common when imaging low-abundance targets that require high-intensity illumination.
-
Solutions & Scientific Rationale:
-
Reduce Exposure: The simplest way to combat photobleaching is to minimize the sample's exposure to light.[4]
-
Action: Use transmitted light to find the area of interest and focus. Switch to fluorescence only for the final image capture.[4]
-
Action: For time-lapse imaging, increase the interval between exposures and use the shortest possible exposure time that provides an adequate signal-to-noise ratio.
-
-
Decrease Excitation Power: The rate of photobleaching is directly related to the intensity of the excitation light.[6]
-
Action: Use a neutral-density (ND) filter to reduce the illumination intensity. Even a 50% reduction in power can dramatically increase the fluorophore's lifespan.[4]
-
-
Use Antifade Reagents: These reagents are formulated to protect fluorophores from photobleaching.
-
Action: Use a commercially available mounting medium that contains an antifade agent.[11]
-
Causality: Antifade reagents work by scavenging for reactive oxygen species (ROS), which are a primary cause of photodegradation. By neutralizing these damaging molecules, they extend the fluorescent life of the dye.
-
-
Optimize Filter Sets: Ensure your microscope's filter sets are optimally matched to your dye's excitation and emission spectra. Exciting the fluorophore at its peak absorption wavelength is most efficient, but slightly off-peak excitation can sometimes reduce photobleaching, albeit at the cost of signal brightness.[6]
-
Problem: My quantitative results are not reproducible, and I suspect compound degradation.
-
Probable Cause: The compound may be degrading in solution due to ambient light exposure during sample preparation, thermal instability, or unfavorable solution chemistry (e.g., pH).
-
Solutions & Scientific Rationale:
-
Implement a Dark Control: This is a non-negotiable step for validating your protocol.
-
Action: Prepare a sample identical to your test sample but keep it completely protected from light (e.g., wrapped in aluminum foil). Analyze it at the end of the experiment.[12]
-
Causality: This control allows you to distinguish between light-induced degradation (photodegradation) and other forms of degradation (thermal, chemical). If the dark control also shows degradation, the issue is not light-related.[12]
-
-
Work Under Subdued Lighting: Minimize exposure to ambient lab lighting during all preparation steps.
-
Action: Turn off overhead lights and work with a dim lamp. Cover sample tubes and vials with foil whenever possible.
-
-
Verify pH and Buffer Compatibility: For derivatives like this compound-4-carboxylic acid, solubility and stability are pH-dependent.[5]
-
Action: Measure the pH of your final solution. If you observe precipitation or signal loss, the compound may not be stable at that pH. Solubility for carboxylic acids is often higher at a more basic pH.[5]
-
-
Analyze by HPLC: The most definitive way to confirm degradation is through chromatography.
-
Action: Run an HPLC analysis of a fresh sample versus a sample that has undergone the full experimental procedure. A decrease in the area of the parent compound's peak and the appearance of new peaks confirms degradation.[5] See Protocol 2 for a general method.
-
-
Section 3: Key Experimental Protocols
These protocols are designed as self-validating systems to ensure trustworthy and reproducible results.
Protocol 1: Quantitative Assessment of Photostability
This protocol allows you to determine the photobleaching rate of your this compound derivative under specific experimental conditions.
Objective: To measure the rate of fluorescence decay upon continuous illumination.
Materials:
-
Solution of your this compound derivative in the desired buffer/solvent.
-
Fluorescence spectrophotometer or a fluorescence microscope with a camera.
-
Quartz cuvette (for spectrophotometer) or microscope slide and coverslip.
-
Aluminum foil.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound at a concentration that gives a strong but not saturating fluorescence signal.
-
Prepare two identical samples. Label one "Test" and the other "Dark Control."
-
Wrap the "Dark Control" sample completely in aluminum foil.[12]
-
-
Instrumentation Setup (Microscope Method):
-
Place the "Test" sample on the microscope stage.
-
Select the appropriate filter cube and set the excitation source to the desired power level. It is critical to use the exact same settings for all subsequent experiments to ensure comparability. [6]
-
Set up a time-lapse acquisition with the shortest possible interval between images.
-
-
Data Acquisition:
-
Begin the time-lapse imaging and record the fluorescence intensity of a defined region of interest (ROI) over time until the signal has diminished significantly (e.g., to less than 50% of the initial value).
-
-
Control Measurement:
-
At the end of the acquisition, immediately measure the fluorescence intensity of the "Dark Control" sample using the same settings but with a single, short exposure.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the "Test" sample against time.
-
Normalize the intensity data by dividing each point by the initial intensity (at t=0).
-
Compare the final intensity of the "Test" sample to the intensity of the "Dark Control." A significant difference confirms photobleaching.
-
Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value. This provides a quantitative measure of photostability under your specific conditions.
-
Protocol 2: Analysis of Photodegradation Products by HPLC
Objective: To separate and quantify the parent compound and identify the formation of degradation products.
Materials:
-
HPLC system with a UV or fluorescence detector.
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Mobile phase solvents (e.g., acetonitrile, water, buffer).
-
Samples: a fresh "T=0" sample, an illuminated sample, and a "dark control" sample.
Methodology:
-
Method Development: Develop an HPLC method that provides good separation of the parent compound from potential impurities. A typical starting point for acridine derivatives would be a reverse-phase C18 column with a gradient of acetonitrile and water.
-
Sample Preparation:
-
Prepare three samples as described in Protocol 1: a fresh sample ("T=0"), a sample exposed to light for a defined period ("Illuminated"), and a "Dark Control."
-
-
HPLC Analysis:
-
Data Analysis:
-
Compare the chromatograms. In the "Illuminated" sample, you would expect to see:
-
A decrease in the peak area of the parent compound compared to the "T=0" and "Dark Control" samples.
-
The appearance of one or more new peaks, representing photodegradation products.[5]
-
-
Calculate the percentage of the parent compound remaining by comparing its peak area in the "Illuminated" sample to the "T=0" sample.
-
Section 4: Data Presentation & Mechanistic Diagrams
Comparative Photophysical Data
The choice of a fluorescent probe often involves a trade-off between various properties. The following table compares a this compound derivative to common traditional dyes to illustrate these trade-offs.
| Property | This compound-4-carboxylic acid (in Ethanol) | Fluorescein (in basic Ethanol) | Rhodamine B (in Ethanol) |
| Fluorescence Quantum Yield (Φf) | 0.033[13] | ~0.92 - 0.97[13] | ~0.7[13] |
| Analysis | Exhibits a significantly lower quantum yield, making it less bright than traditional dyes. This may be a limitation for applications requiring high sensitivity.[13] | Very high quantum yield, resulting in a very bright signal.[13] | High quantum yield, providing a strong fluorescent signal.[13] |
| Photostability | Acridine dyes are known to be susceptible to photocatalytic degradation.[13] | Notoriously prone to photobleaching, which can limit its use in long-term imaging.[13] | Generally considered more photostable than fluorescein. |
Visualized Workflows and Mechanisms
Diagrams can help clarify complex processes. The following are rendered in DOT language for clarity.
Caption: General mechanism of Type II photodegradation.
Caption: A logical workflow for troubleshooting photobleaching.
References
- 1. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Reactive Oxygen Species-mediated Degradation of Antidiabetic Compounds: Cytotoxic Implications of Their Photodegradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. bfarm.de [bfarm.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
reducing background fluorescence in 9-Methylacridine imaging
Technical Support Center: 9-Methylacridine Imaging
A Guide to Reducing Background Fluorescence and Enhancing Signal-to-Noise
Welcome to the technical support center for this compound imaging. As a Senior Application Scientist, I've designed this guide to address the most common and challenging issues researchers face with background fluorescence. This resource moves beyond simple checklists to explain the "why" behind each troubleshooting step, empowering you to make informed decisions and achieve publication-quality images.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is background fluorescence a common problem with it?
This compound is an aromatic compound valued for its fluorescent properties, which make it useful as a fluorescent probe in various biological applications, including as a marker for DNA and RNA studies.[1] Its fluorescence is often sensitive to the local microenvironment, such as solvent polarity and pH.[2][3]
Background fluorescence becomes a significant issue for two primary reasons:
-
Cellular Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, flavins, collagen, and elastin.[4][5] These endogenous fluorophores often have broad emission spectra that can overlap with the signal from this compound, creating a hazy, undesirable background that obscures the specific signal.[6]
-
Non-Specific Binding: this compound, like many small molecule dyes, can bind non-specifically to cellular components through hydrophobic or electrostatic interactions. This results in off-target signal that contributes to high background noise and reduces image contrast.[7]
Troubleshooting Guide: A Problem-Oriented Approach
Q2: My unstained control sample is brightly fluorescent in the this compound channel. What is causing this, and how can I fix it?
This issue points directly to autofluorescence , where the cells or tissue themselves are emitting light. This is a common challenge, especially in tissues rich in pigments like lipofuscin, collagen, or red blood cells.[5][6][8]
-
Endogenous Fluorophores: Molecules like NADH, flavins, and the "aging pigment" lipofuscin are major sources of autofluorescence, particularly in metabolically active or older tissues.[4][9] Aldehyde-based fixatives (e.g., formalin, glutaraldehyde) can also react with cellular amines to create fluorescent products, worsening the problem.[8]
-
Solution 1: Chemical Quenching with Sudan Black B (SBB) SBB is a lipophilic dye that is highly effective at masking autofluorescence from lipofuscin and other sources.[5][10][11] It physically absorbs the unwanted light emission.[5]
Experimental Protocol: Sudan Black B Treatment
-
Preparation: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight in the dark and filter before use.[5][12]
-
Application: After your standard fixation and permeabilization steps (and before applying this compound), incubate the sample with the SBB solution for 10-20 minutes at room temperature.[5]
-
Washing: Gently wash the sample multiple times with PBS or a similar buffer to remove excess SBB.[7] Crucially, avoid detergents in subsequent wash steps, as they can strip the SBB from the tissue. [5]
-
Proceed: Continue with your this compound staining protocol.
Causality Note: SBB is effective but can introduce its own background in far-red channels, so it's essential to choose fluorophores accordingly.[10][13]
-
-
Solution 2: Pre-Stain Photobleaching This technique intentionally destroys the autofluorescent molecules by exposing the sample to high-intensity light before introducing your specific probe.[14]
Experimental Protocol: Autofluorescence Photobleaching
-
Setup: Place your fixed and permeabilized sample on the microscope stage.
-
Exposure: Expose the sample to a broad-spectrum, high-intensity light source (like a metal-halide lamp or LED array) for an extended period, ranging from several minutes to a few hours.[14]
-
Control: Monitor the reduction in autofluorescence periodically by imaging the sample until the background is acceptably dim.
-
Staining: Proceed with the this compound staining protocol.
Causality Note: While effective and free of chemical artifacts, this method can be time-consuming. It has been shown to reduce background without affecting the intensity of subsequent fluorescent probe signals.[14]
-
Q3: My background is high across the entire image, even in areas without cells. What's the problem?
This pattern suggests that the issue is not with the biological sample itself, but with the reagents or imaging vessel.
-
Contaminated Reagents or Media: Many common cell culture media, like DMEM, contain phenol red and other components that are inherently fluorescent.[15] Similarly, buffers or fixatives can become contaminated.
-
Fluorescent Imaging Vessel: Some plastic culture dishes or slides have intrinsic fluorescence.[6]
-
Unbound this compound: Excess probe remaining in solution will create a uniform fluorescent haze.
Q4: The signal from this compound is weak, and the background within the cells seems high, leading to poor contrast. How can I improve my signal-to-noise ratio (SNR)?
A poor signal-to-noise ratio (SNR) is the fundamental challenge in fluorescence imaging.[17] The goal is to maximize the specific signal while minimizing all sources of noise.[18]
-
Suboptimal Probe Concentration: Using too much this compound can lead to high, non-specific binding that elevates the background.[7][19] Conversely, too little probe will result in a weak specific signal.
-
Solution: Titration. This is the most critical step for optimization. Test a range of this compound concentrations (e.g., below, at, and above the manufacturer's recommendation) to empirically determine the concentration that yields the best SNR for your specific cell type and experimental conditions.[15][20]
-
-
Inadequate Washing/Blocking: Insufficient washing fails to remove loosely bound, non-specific probe.
-
Solution: Refine Wash Protocol. After titration, refine your washing protocol. Consider adding a mild detergent like Tween-20 (e.g., 0.1%) to your wash buffer to help disrupt weak, non-specific interactions, but be cautious as this can also strip away specific signal if too harsh.[21]
-
-
Microscope Settings: Incorrect microscope settings can fail to capture the peak signal or can introduce unnecessary noise.
-
Solution: Optimize Acquisition Parameters.
-
Filters: Ensure your microscope's excitation and emission filters are perfectly matched to the spectral profile of this compound to maximize signal collection and reject off-peak light.[16][22]
-
Exposure Time/Gain: Adjust the camera's exposure time and gain to capture a bright signal without saturating the detector.[16] Over-exposure can bleach your sample and won't improve SNR, while excessive gain can amplify electronic noise.[23][24]
-
-
Data & Workflow Visualization
Table 1: Comparative Analysis of Autofluorescence Reduction Techniques
| Technique | Mechanism of Action | Pros | Cons | Ideal Application |
| Chemical Quenching (e.g., Sudan Black B) | Absorbs emitted light from autofluorescent molecules.[5] | Fast, effective for lipofuscin.[12][25] | Can introduce its own background in far-red channels; may be incompatible with detergents.[5][10] | Tissues with high lipofuscin content (e.g., brain, retina).[5] |
| Photobleaching | Destroys endogenous fluorophores with high-intensity light before staining.[14] | No chemical artifacts; does not affect subsequent probe fluorescence.[14] | Time-consuming; potential for photodamage if not done carefully. | When chemical quenchers interfere with other fluorescent channels. |
| Spectral Unmixing | Computationally separates the known emission spectrum of autofluorescence from the probe's spectrum.[6] | Can isolate specific signals even with high spectral overlap; non-invasive. | Requires a spectral detector on the microscope and appropriate software; needs a proper unstained control. | Multiplex imaging where autofluorescence overlaps with multiple probes. |
| Optimized Fluorophore Choice | Select a probe in a spectral region with low natural autofluorescence (e.g., far-red).[6][15] | Simple and effective way to avoid the problem from the start. | This compound has a fixed spectrum; this is more a consideration for future experimental design. | Samples with known high autofluorescence in the blue/green spectrum.[20] |
Diagram 1: Troubleshooting Workflow for High Background
This diagram provides a logical path to diagnose and solve background issues.
Caption: A decision tree for systematically troubleshooting background fluorescence.
Diagram 2: Mechanism of Autofluorescence Quenching
This diagram illustrates how a chemical quencher like Sudan Black B works.
Caption: How Sudan Black B absorbs autofluorescence before it reaches the detector.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Autofluorescence Quenching | Visikol [visikol.com]
- 6. microscopyfocus.com [microscopyfocus.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 10. biotium.com [biotium.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. biotium.com [biotium.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. keyence.com [keyence.com]
- 17. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signal-to-Noise Considerations [evidentscientific.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. biotium.com [biotium.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. pubs.aip.org [pubs.aip.org]
- 25. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Methylacridine-4-carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylacridine-4-carboxylic acid is a heterocyclic compound featuring the planar, tricyclic acridine core. This structure is of significant interest due to its intrinsic fluorescence and its ability to intercalate with DNA, making it a valuable scaffold for developing fluorescent probes, cellular imaging agents, and potential therapeutic compounds.[1][2][3] The presence of a methyl group at the 9-position and a carboxylic acid at the 4-position modulates its chemical reactivity, solubility, and biological interactions.[4]
However, the utility of any compound in research and development is contingent upon its stability. Degradation can lead to loss of activity, altered fluorescence, and the appearance of confounding impurities in analytical results.[5] This guide provides an in-depth technical resource on the known and putative degradation pathways of this compound-4-carboxylic acid. It offers practical troubleshooting advice and validated experimental protocols to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound-4-carboxylic acid?
For optimal stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and dark environment.[5] While room temperature is acceptable for short periods, long-term storage at 2-8°C is recommended by some suppliers.[5] The key is to protect it from light, moisture, and air.[5]
Q2: How should I prepare and store solutions of this compound?
The stability of this compound-4-carboxylic acid in solution is highly dependent on the solvent, pH, and light exposure.[5]
-
Solvent: Start by preparing a concentrated stock solution in an organic solvent like DMSO or acetonitrile (ACN), where it is generally more stable.[1][5]
-
pH: As a carboxylic acid, its solubility and stability are pH-dependent. In aqueous buffers, solubility is often higher at a more basic pH where the carboxylate salt is formed.[5] The stability across different pH values should be experimentally verified for your specific application.[5]
-
Light: Acridine compounds are notoriously sensitive to UV light.[5][6] Always prepare and store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
Q3: What are the primary ways this molecule can degrade?
Based on the chemistry of its functional groups, the main degradation pathways are photodegradation (due to the acridine core), oxidation (of the acridine ring or methyl group), and potential decarboxylation under harsh conditions like heat.[5] Its stability is also significantly affected by pH.[5]
Q4: Is it sensitive to air?
While specific data on air sensitivity is limited, it is considered good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or in reactions sensitive to oxidation.[5] This minimizes the risk of oxidative degradation of the electron-rich acridine ring system.
Troubleshooting Experimental Issues
This section addresses common problems encountered during experiments involving this compound-4-carboxylic acid.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of fluorescence or change in color of the solid/solution. | Photodegradation or oxidation.[5] | Store the compound in an amber vial or protect it from light.[5] For solutions, consider purging with an inert gas before sealing to prevent oxidation.[5] |
| Precipitation of the compound from an aqueous solution. | Poor solubility at the working pH or temperature; change in pH.[5] | Adjust the pH of the solution; for carboxylic acids, increasing the pH towards a more basic value often improves solubility.[5] Alternatively, consider using a different buffer system or adding a co-solvent.[5] |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Compound degradation in the vial or during the analytical run.[5] | Prepare fresh solutions immediately before analysis. Investigate the stability of the compound in your mobile phase.[5] Ensure the autosampler and experimental setup are protected from light.[5] |
| Low or inconsistent reactivity in a chemical synthesis. | The starting material has degraded. Poor quality of the starting material.[5] | Assess the purity of your this compound-4-carboxylic acid using an appropriate analytical method (e.g., NMR, HPLC).[5] Always use freshly opened or properly stored material for best results.[5] |
In-Depth Analysis of Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for designing stable formulations and robust experiments. Forced degradation studies, which intentionally stress a compound, are the primary tool for elucidating these pathways.[7][8]
Key Degradation Stressors:
-
Photolytic Degradation: The extended π-system of the acridine core makes it susceptible to degradation upon exposure to UV light, leading to the formation of various photoproducts.[5] This is often the most significant stability concern for acridine derivatives.[6]
-
Oxidative Degradation: The acridine ring system and the 9-methyl group can be oxidized.[5] Strong oxidizing agents can attack the electron-rich aromatic system. A known reaction for related compounds is the oxidation of the 9-methyl group to form the corresponding acridine-9-carboxylic acid.[9]
-
pH-Mediated Degradation:
-
Hydrolysis: The carboxylic acid group itself is stable to hydrolysis. However, if the compound is derivatized into an ester or amide, that functional group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[10]
-
Decarboxylation: While aromatic carboxylic acids are generally stable, decarboxylation (loss of CO₂) can sometimes be induced by high heat or specific catalytic conditions.[5]
-
-
Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation reactions, such as decarboxylation.[5][11]
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound-4-carboxylic acid under various stress conditions.
Caption: Potential degradation pathways of this compound-4-carboxylic acid.
Experimental Protocols
Protocol: Forced Degradation Study by HPLC
This protocol provides a self-validating framework to assess the stability of this compound-4-carboxylic acid under various stress conditions, a process central to drug development and stability testing.[8][12]
Objective: To identify the conditions under which this compound-4-carboxylic acid degrades and to develop a stability-indicating analytical method.
1. Materials:
-
This compound-4-carboxylic acid
-
HPLC-grade acetonitrile (ACN) and water
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
-
Buffers: Formic acid or other suitable components for mobile phase
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]
-
Temperature-controlled incubator and a UV light source
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound-4-carboxylic acid in a suitable solvent (e.g., ACN) to create a stock solution of known concentration (e.g., 1 mg/mL).[5][11]
3. Application of Stress Conditions:
-
For each condition, mix an aliquot of the stock solution with the stressor solution. Aim for a final drug concentration suitable for HPLC analysis. The goal is to achieve 5-20% degradation; if degradation is too rapid, reduce the stressor concentration, temperature, or exposure time.[11]
-
Acid Hydrolysis: 0.1 M HCl, heat at 60°C.
-
Base Hydrolysis: 0.1 M NaOH, at room temperature.
-
Oxidation: 3% H₂O₂, at room temperature.
-
Thermal Stress: Heat solution at 60°C in a neutral buffer.[5]
-
Photostability: Expose solution to a UV light source. Prepare a control sample by wrapping an identical vial in aluminum foil.[5]
-
-
Prepare an unstressed control sample diluted in the same solvent/buffer.
4. Time Points and Neutralization:
-
Analyze samples at initial time (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).[5]
-
Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.
5. HPLC Analysis:
-
Develop an HPLC method capable of separating the parent compound from any new peaks (degradants). A good starting point is a gradient method.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm[5]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Gradient: Start with a low percentage of B and ramp up (e.g., 10% to 90% B over 20 minutes).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: Use a UV wavelength where the compound has high absorbance, or use a fluorescence detector for higher sensitivity.[5]
-
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.[5]
-
Monitor the formation and growth of new peaks, which represent degradation products.[5]
-
A "mass balance" calculation, accounting for the parent peak and all degradant peaks, should ideally approach 100%, indicating all major degradants are being detected.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of this compound-4-carboxylic acid.
Data Interpretation
The results from your forced degradation study can be summarized to provide a clear stability profile.
Table: Example Forced Degradation Data Summary
| Stress Condition | Duration (hrs) | Temperature | % Degradation of Parent Compound | Number of Degradants Detected |
| 0.1 M HCl | 24 | 60°C | 8.5% | 2 |
| 0.1 M NaOH | 8 | Room Temp | 15.2% | 1 |
| 3% H₂O₂ | 24 | Room Temp | 11.8% | 3 |
| Thermal (Neutral pH) | 48 | 60°C | 4.1% | 1 |
| Photolytic (UV Light) | 8 | Room Temp | >50% | >4 (complex mixture) |
| Control (Light Protected) | 48 | Room Temp | <0.5% | 0 |
This is hypothetical data for illustrative purposes.
This summary clearly indicates the compound's relative instability under photolytic and basic conditions, providing actionable insights for handling and formulation development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]
- 10. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Managing 9-Methylacridine (9-MA) Cytotoxicity in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 9-Methylacridine (9-MA) and its derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust protocols to help you navigate the challenges of using this powerful fluorescent tool in your live-cell imaging experiments. This guide is structured to provide quick answers through FAQs and in-depth troubleshooting for more complex issues.
Acridine-based fluorophores are valued for their ability to intercalate with nucleic acids, making them excellent probes for visualizing cellular structures and processes.[1][2] However, this very mechanism contributes to their inherent cytotoxicity, which, when combined with high-intensity light, can quickly compromise cell health and experimental integrity.[3][4] This guide will equip you to minimize these effects and acquire reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My cells are dying immediately after I add this compound. What is the most likely cause?
A: The most common cause of rapid cell death is acute chemical toxicity due to an excessively high concentration of the probe. Acridine derivatives can disrupt cellular processes by intercalating into DNA, which can trigger apoptosis or necrosis if the concentration is too high.[5][6]
Quick Fix: Immediately reduce the working concentration. If you are using a 1-10 µM range, try starting at the low end (e.g., 0.5-1 µM) or even lower. It is crucial to perform a dose-response curve (cytotoxicity assay) to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[1]
Q2: What is the primary mechanism of 9-MA-induced cytotoxicity during imaging?
A: The primary mechanism is a combination of chemical toxicity and phototoxicity.[3][4]
-
Chemical Toxicity: As a DNA intercalator, 9-MA can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[5]
-
Phototoxicity: Upon excitation by the microscope's light source, 9-MA, like many fluorophores, can react with molecular oxygen to produce reactive oxygen species (ROS).[3][4] These highly reactive molecules can damage cellular components like lipids, proteins, and DNA, leading to rapid cell stress and death.[3][4] Phototoxicity is often the more significant factor during time-lapse imaging experiments.[7][8]
Q3: I'm observing high background fluorescence in my images. How can I reduce it?
A: High background is typically caused by an excess of unbound fluorophore in the imaging medium.
Troubleshooting Steps:
-
Reduce Concentration: Start by lowering the initial staining concentration.
-
Optimize Wash Steps: Increase the number and duration of washes with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium after the initial incubation period to thoroughly remove any unbound probe.[1]
-
Use a "No-Wash" Protocol (with caution): For certain experiments, you might use a no-wash protocol with self-quenching probes. However, for intercalating dyes like 9-MA, this is less common. If you must use a no-wash approach, use the absolute lowest effective concentration.
-
Switch to an Imaging Buffer: For the final imaging step, replace the culture medium with an optically clear, phenol red-free imaging buffer to reduce autofluorescence.[9]
Q4: My 9-MA signal is photobleaching very quickly, and my cells look stressed. What can I do?
A: Rapid photobleaching and signs of cellular stress (e.g., blebbing, rounding) are classic signs of phototoxicity.[7] Photobleaching and phototoxicity are closely linked, as both result from the fluorophore entering an excited state and reacting with its environment.[3]
Immediate Actions:
-
Reduce Light Intensity: Decrease the laser power or LED intensity to the minimum level required for a sufficient signal-to-noise ratio.
-
Increase Exposure Time, Decrease Intensity: It's often better to use a longer exposure time with lower light power than a short exposure with high power. This minimizes the peak intensity delivered to the sample.[8][10]
-
Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image captures to give cells time to recover.
-
Use Antifade Reagents: Consider using a live-cell compatible antifade reagent, which can help scavenge ROS.[9]
In-Depth Troubleshooting Guides
Guide 1: Optimizing 9-MA Concentration and Incubation Time
The single most critical factor in managing cytotoxicity is using the lowest effective probe concentration. The ideal concentration provides a strong signal without inducing adverse cellular effects.
Causality: The cytotoxic effect of DNA intercalating agents is strongly dose-dependent. At low concentrations, the binding may be minimal and reversible, allowing for visualization with little impact. As the concentration increases, the equilibrium shifts towards more extensive DNA binding, disrupting essential cellular machinery and triggering cell death pathways.[5]
Table 1: Recommended Starting Concentrations for 9-MA
| Cell Type | Starting Concentration Range | Incubation Time | Notes |
| Adherent Cancer Lines (e.g., HeLa, A549) | 0.5 - 5 µM | 15-30 min | These cells are often robust, but proliferation can be affected.[5] |
| Primary Cells | 0.1 - 2 µM | 10-20 min | More sensitive; start at the very low end of the range. |
| Stem Cells | 0.05 - 1 µM | 10-15 min | Highly sensitive to DNA damage and stress. |
| Suspension Cells (e.g., Jurkat) | 0.2 - 3 µM | 15-30 min | Ensure gentle handling during wash steps. |
Note: This table provides starting points. Empirical validation is essential for every new cell line and experiment.
Experimental Protocol: Titration Experiment to Determine Optimal Concentration
Objective: To identify the highest concentration of 9-MA that does not impact cell viability over the course of a planned imaging experiment.
Materials:
-
96-well, black-walled, clear-bottom imaging plates
-
Your cell line of interest
-
9-MA stock solution (e.g., 1 mM in DMSO)
-
Culture medium
-
Cell viability reagent (e.g., Resazurin, Calcein-AM, or a kit with Propidium Iodide).[11][12]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in an exponential growth phase for the duration of the experiment.[1]
-
Prepare Dilutions: Prepare a serial dilution of 9-MA in culture medium. A good range to test is 0.1 µM to 20 µM. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Treatment: Add the 9-MA dilutions to the cells and incubate for your intended staining time (e.g., 30 minutes).
-
Wash: Gently wash the cells 2-3 times with pre-warmed PBS or fresh medium to remove excess probe.[1]
-
Incubate: Add fresh medium and incubate the plate under standard culture conditions for a period matching your longest planned live-cell imaging experiment (e.g., 4h, 12h, 24h).
-
Assess Viability: At the end of the incubation period, add a cell viability reagent according to the manufacturer's protocol and measure the signal using a plate reader.
-
Analysis: Plot cell viability (%) against 9-MA concentration. The optimal concentration for imaging is the highest concentration that still shows >95% viability compared to the vehicle control.
Guide 2: Mitigating Phototoxicity During Imaging
Phototoxicity is damage induced by the interaction of light with the fluorescent probe.[3][4] Minimizing the total dose of photons delivered to your sample is the key to preventing it.
Causality: When a fluorophore like 9-MA absorbs a photon, it enters a high-energy excited state. While it can release this energy as fluorescence, it can also transfer it to molecular oxygen, creating highly damaging reactive oxygen species (ROS) like singlet oxygen.[3] ROS indiscriminately attacks nearby cellular structures, leading to membrane blebbing, organelle dysfunction, and ultimately, cell death.[7]
dot
Caption: Workflow for Minimizing Phototoxicity.
Table 2: Recommended Imaging Settings to Reduce Phototoxicity
| Parameter | Standard Setting (High Risk) | Optimized Setting (Low Risk) | Rationale |
| Light Source Power | 50-100% | 1-10% | Reduces the rate of ROS generation.[7][8] |
| Exposure Time | < 100 ms | 200-500+ ms | Allows for lower light intensity while maintaining signal.[8][10] |
| Binning | 1x1 | 2x2 or 4x4 | Increases sensitivity, allowing for lower light exposure, at the cost of spatial resolution. |
| Acquisition Interval | < 1 minute | 5-15+ minutes | Gives cells time to repair sublethal damage between exposures. |
| Microscopy Type | Point-Scanning Confocal | Spinning Disk Confocal, Light Sheet | Spinning disk and light sheet microscopy significantly reduce phototoxicity by limiting illumination to the focal plane and distributing power over a larger area.[3][13] |
Guide 3: Validating Cell Health and Off-Target Effects
Even with optimized concentration and imaging parameters, it's crucial to validate that observed cellular behaviors are genuine and not artifacts of cytotoxicity.
Causality: Off-target effects occur when a molecule binds to and affects unintended cellular components.[14][15] For 9-MA, this could involve binding to RNA or proteins, or the ROS generated during imaging could trigger stress pathways that mimic the biological process you intend to study. Therefore, independent verification of cell health is a cornerstone of a trustworthy experiment.
Experimental Protocol: Co-staining with Viability Dyes
Objective: To simultaneously monitor the health of cells during a 9-MA imaging experiment.
Materials:
-
Cells stained with your optimized concentration of 9-MA.
-
Live-cell viability dye (e.g., Calcein-AM, green fluorescence).[12]
-
Dead-cell stain (e.g., Propidium Iodide (PI) or TO-PRO-3, red fluorescence, membrane-impermeant).
-
Microscope with filter sets for 9-MA, the viability dye, and the dead-cell stain.
Procedure:
-
Prepare Cells: Stain your cells with the optimized concentration of 9-MA as previously determined.
-
Add Viability Dyes: Just before imaging, add the viability and dead-cell stains to the culture medium according to the manufacturer’s protocol.
-
Set Up Imaging: Configure your microscope to capture three channels: one for 9-MA, one for the live-cell dye, and one for the dead-cell dye.
-
Acquire Images: During your time-lapse experiment, capture images in all three channels at each time point. Crucially, also capture a transmitted light image (e.g., DIC or Phase Contrast) to monitor cell morphology.
-
Analysis:
-
Healthy Cells: Should be positive for 9-MA and the live-cell dye, but negative for the dead-cell stain. Morphology should appear normal in the transmitted light channel.
-
Stressed/Dying Cells: May show a decrease in the live-cell signal (as esterase activity is lost) and an increase in the dead-cell signal (as the membrane becomes permeable).[11] Look for morphological changes like blebbing or detachment.
-
Quantify: Count the percentage of dead (PI-positive) cells at the beginning and end of the experiment in both the imaged field of view and an adjacent, non-illuminated area. A significant increase in cell death only in the illuminated area is a clear indicator of phototoxicity.
-
dot
Caption: Decision Tree for Troubleshooting Cell Stress.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. line-a.co.il [line-a.co.il]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Cell Viability Assays | Thermo Fisher Scientific - CL [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Technical Support Center: Preventing Photobleaching of 9-Methylacridine in Microscopy
Welcome to the technical support center for 9-Methylacridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the photobleaching of this valuable fluorescent probe during microscopy experiments. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your imaging results and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant problem when imaging this compound?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This process leads to a permanent loss of the fluorescent signal, which can severely compromise imaging experiments. For quantitative analysis that relies on a stable and reproducible signal, photobleaching can lead to inaccurate measurements. In time-lapse microscopy, where the sample is illuminated over extended periods, signal fading can obscure important dynamic processes. The mechanism often involves the fluorophore entering a long-lived and highly reactive triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically alter the dye, rendering it non-fluorescent.[2]
Q2: What are the primary factors that accelerate the photobleaching of this compound?
A: Several factors can increase the rate of photobleaching for this compound and other acridine dyes:
-
High Excitation Light Intensity: The more photons a fluorophore is exposed to, the higher the probability of photochemical destruction.
-
Prolonged Exposure Time: Continuous illumination increases the cumulative dose of light and accelerates fading.
-
High Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including acridine derivatives.[3]
-
Suboptimal Environmental Conditions: The pH and chemical composition of the mounting medium can influence the stability of the fluorophore.
Q3: What are antifade reagents and how do they protect this compound?
A: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. Most of these reagents are reactive oxygen species (ROS) scavengers that protect the fluorophore by neutralizing the damaging molecules generated during fluorescence excitation. Commonly used antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[4] These compounds can significantly extend the fluorescent lifetime of dyes, allowing for longer imaging times and the acquisition of more reliable quantitative data.
Q4: Can I use a commercial antifade mounting medium for this compound?
A: Yes, many commercially available antifade mounting media are effective at reducing the photobleaching of a wide range of fluorescent dyes and are likely to be beneficial for this compound. However, the efficacy of a specific commercial product can vary depending on the fluorophore. It is often recommended to test a few different formulations to find the one that provides the best protection for your specific experimental setup.
Q5: Are there any alternatives to traditional antifade reagents for live-cell imaging?
A: For live-cell imaging, traditional antifade reagents can sometimes be toxic. In these cases, antioxidants like Trolox (a water-soluble vitamin E analog) can be added to the imaging medium to reduce photobleaching. Additionally, enzymatic oxygen scavenging systems, such as glucose oxidase and catalase, can be employed to remove dissolved oxygen from the medium, thereby minimizing a key component of the photobleaching pathway.
Troubleshooting & Optimization Guide
This section provides a structured approach to identifying and resolving common issues related to the photobleaching of this compound during microscopy.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid signal loss during imaging | High excitation light intensity. | Reduce the laser/light source power. Use a neutral density filter. |
| Prolonged exposure time. | Decrease the camera exposure time. | |
| Absence of an antifade reagent. | Prepare or purchase an antifade mounting medium. | |
| High oxygen concentration in the medium. | For fixed samples, use an antifade reagent with oxygen-scavenging properties. For live-cell imaging, consider specialized live-cell antifade reagents or an oxygen scavenging system. | |
| Weak initial fluorescence signal | The antifade reagent is quenching the initial fluorescence. | Some antifade agents, like PPD, can reduce the initial signal intensity. Try a different antifade reagent like n-propyl gallate or DABCO.[4] |
| Incorrect pH of the mounting medium. | Ensure the pH of your mounting medium is optimal. For many acridine dyes, a slightly acidic to neutral pH is preferred. | |
| High background fluorescence | Autofluorescence from the sample. | Photobleach the background autofluorescence before imaging your stained sample. |
| Non-specific binding of this compound. | Optimize your staining protocol, including washing steps, to remove unbound dye. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
N-propyl gallate is an effective antioxidant that can significantly reduce the photobleaching of a wide range of fluorophores.
Materials:
-
n-Propyl gallate (PG)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x solution, pH 7.4
Procedure:
-
Prepare a 10% (w/v) solution of n-propyl gallate in glycerol. This will require heating (to approximately 60-70°C) and stirring to fully dissolve the NPG.
-
Once dissolved, allow the solution to cool to room temperature.
-
For the final mounting medium, mix 1 part of the 10% NPG/glycerol stock with 9 parts of glycerol.
-
Just before use, add 1 part of 10x PBS to 9 parts of the NPG/glycerol mixture to achieve a final concentration of 1x PBS. Mix thoroughly.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Sample Mounting to Minimize Photobleaching
Proper mounting is crucial for preserving your fluorescent signal.
Procedure:
-
After the final washing step of your staining protocol, carefully remove as much of the washing buffer as possible without allowing the sample to dry out.
-
Place a small drop (5-10 µL) of the antifade mounting medium onto the microscope slide.
-
Gently lower a coverslip over the sample, avoiding the introduction of air bubbles.
-
Remove any excess mounting medium by gently blotting the edges of the coverslip with a laboratory wipe.
-
For hardening mounting media, allow the slide to cure at room temperature in the dark for the manufacturer-recommended time before imaging. For non-hardening media, you can proceed to imaging immediately.
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the medium from drying out and to minimize oxygen entry.
Visualizing the Mechanisms and Solutions
The Photobleaching Cascade of this compound
The following diagram illustrates the key steps leading to the photobleaching of this compound and the points at which preventative measures can intervene.
Caption: The photobleaching pathway of this compound and key intervention points.
Experimental Workflow for Preventing Photobleaching
This workflow outlines the key steps to take in your experimental design to minimize photobleaching.
Caption: A streamlined workflow for minimizing photobleaching during microscopy.
References
- 1. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of antiphotobleaching reagents for use with FluoroNanogold in correlative microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
Technical Support Center: Purification of 9-Methylacridine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 9-methylacridine from synthesis byproducts. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction: The Challenge of this compound Synthesis
The most common and robust method for synthesizing this compound is the Bernthsen acridine synthesis.[1][2] This reaction involves the condensation of diphenylamine with acetic acid at high temperatures (200-270°C) using a Lewis acid catalyst, typically zinc chloride.[2][3][4] While effective, this process is notorious for producing significant amounts of dark, tarry, and resinous byproducts, often resulting in a crude product that is a brown or black paste rather than a crystalline solid.[3][5]
These impurities arise from side reactions at high temperatures, including polymerization and the formation of complex, highly conjugated systems. Effective purification is therefore not merely a final step but a critical phase of the synthesis that dictates the yield and quality of the final product.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My crude product is a dark, tarry mess. How do I perform the initial cleanup?
This is the most common issue with the Bernthsen synthesis. The key is to leverage the basicity of the acridine nitrogen atom to separate it from neutral and acidic tarry impurities.[1] An acid-base workup is the most effective first step.
Underlying Principle: this compound contains a basic pyridine-like nitrogen atom. In an acidic solution, this nitrogen is protonated to form a water-soluble acridinium salt. Most of the tarry byproducts are non-basic and will not dissolve in aqueous acid, allowing for a clean separation.
Protocol 1: Acid-Base Workup for Crude this compound
-
Cooling and Initial Dissolution: Allow the reaction vessel to cool to approximately 100°C. Caution: Do not let it cool completely, as the mixture can solidify into an intractable mass. Carefully and slowly add hot 50% (v/v) sulfuric acid to the warm reaction mixture with stirring until the solid dissolves. The resulting solution should be a fluorescent greenish-yellow.[3]
-
Extraction: Pour the acidic solution into a larger vessel containing water. Extract the resinous residue remaining in the reaction flask multiple times (4-6x) with hot, very dilute sulfuric acid. Combine all the acidic aqueous extracts.[3] This ensures all the protonated product is captured in the aqueous phase.
-
Decolorization (Optional but Recommended): Cool the combined acidic solution to room temperature. Add a small amount of activated carbon (charcoal) and stir for 15-20 minutes. This will adsorb many of the highly colored impurities.
-
Filtration: Filter the solution through a pad of Celite® or diatomaceous earth to remove the activated carbon and any remaining insoluble tars. The filtrate should be a clear, brightly fluorescent solution.
-
Precipitation of Free Base: Cool the clear filtrate in an ice bath. Slowly add concentrated ammonium hydroxide or a saturated NaOH solution with vigorous stirring until the solution is basic (check with pH paper). This compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and air-dry the crude product.
Diagram: Initial Purification Workflow
Caption: Workflow for the initial acid-base cleanup of crude this compound.
FAQ 2: How do I select the best solvent for recrystallizing this compound?
Recrystallization is a powerful technique for purification, but its success hinges entirely on solvent selection.[6][7] The ideal solvent should dissolve the compound well when hot but poorly when cold.
Underlying Principle: A successful recrystallization relies on a significant difference in the solubility of the compound at the solvent's boiling point versus at room temperature or in an ice bath. This allows the compound to crystallize out upon cooling, leaving soluble impurities behind in the mother liquor.[8]
Solvent Selection Guide for this compound
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Ethanol (85-95%) | ~78-80 | Highly Recommended. this compound has good solubility in hot ethanol and significantly lower solubility in cold aqueous ethanol. This is a well-documented and effective solvent system.[3] |
| Isopropanol | 82 | Good Alternative. Similar properties to ethanol, offering a good solubility differential. |
| Acetone | 56 | Use with Caution. this compound is quite soluble in acetone even at room temperature.[9] May result in poor recovery unless used in a mixed solvent system (e.g., with water or hexanes). |
| Toluene | 111 | Possible, but not ideal. Good for dissolving the compound, but its high boiling point can make it difficult to handle and may lead to "oiling out." Better for removing non-polar impurities. |
| Water | 100 | Unsuitable as a primary solvent. this compound is sparingly soluble in water.[10] It is, however, an excellent anti-solvent when used with a miscible organic solvent like ethanol or acetone. |
Protocol 2: Recrystallization from Aqueous Ethanol
-
Dissolution: Place the crude, dried this compound from the acid-base workup into an Erlenmeyer flask. Add a minimal amount of boiling 85% ethanol to just dissolve the solid completely.[3] Use a hot plate and add the solvent in small portions to avoid using an excess, which would reduce your yield.
-
Hot Filtration (If Necessary): If any insoluble impurities remain in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals; rapid cooling can trap impurities.[8]
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 85% ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. The pure product should be greenish-yellow needles with a melting point of 117-118°C.[3]
FAQ 3: My recrystallization failed. The product "oiled out" or no crystals formed at all. What should I do?
This is a common set of problems in recrystallization. Here’s a systematic way to troubleshoot.
Underlying Principles:
-
Oiling Out: Occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated with impurities. The compound comes out of solution as a liquid instead of a solid.
-
Failure to Crystallize: This happens for two main reasons: either too much solvent was added, and the solution is not saturated upon cooling, or the solution is supersaturated and requires nucleation to begin crystallization.[6]
Diagram: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
FAQ 4: My product is still colored after recrystallization. Is there a higher purity method?
Yes. If stubborn impurities co-crystallize with your product, a chemical separation method is required. Forming a salt of the this compound is an excellent and classic technique for achieving very high purity.
Underlying Principle: This method introduces an additional layer of selectivity. By reacting the basic this compound with a specific acid (like tartaric acid), you form a diastereomeric salt that has very different crystallization properties from the free base and the impurities. Once the pure salt is isolated, the reaction is reversed to yield the highly purified free base.
Protocol 3: Purification via Tartrate Salt Formation
This protocol is adapted from established methods for purifying acridines.[3]
-
Salt Formation: Dissolve the recrystallized this compound in a minimum of hot ethanol. In a separate flask, dissolve an equimolar amount of tartaric acid in a minimum of hot ethanol.
-
Precipitation: While both solutions are still warm, add the tartaric acid solution to the this compound solution. The this compound tartrate salt will begin to precipitate.
-
Isolation of Salt: Allow the mixture to cool to room temperature and then in an ice bath to complete precipitation. Collect the salt by vacuum filtration and wash it with cold ethanol.
-
Conversion to Free Base: Dissolve the purified tartrate salt in deionized water. Add ammonium hydroxide until the solution is basic. The pure this compound will precipitate out.
-
Final Isolation: Collect the pure product by vacuum filtration, wash thoroughly with water, and dry under vacuum. This product should be of very high purity.
FAQ 5: When should I use column chromatography and what conditions are recommended?
Column chromatography should be considered when recrystallization and salt formation are ineffective, particularly if impurities have very similar solubility profiles to the product.
Underlying Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). This compound is a moderately polar compound due to the nitrogen atom and the aromatic system, allowing it to be separated from less polar (e.g., unreacted diphenylamine) or more polar (e.g., decomposition products) impurities on a silica gel column.[11][12]
Recommended Chromatography Conditions
-
Stationary Phase: Silica Gel (standard, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of Ethyl Acetate in Hexanes is a good starting point.
-
Initial Screening (TLC): Start with 10-20% Ethyl Acetate/Hexanes and spot your crude mixture to find an Rf value for the product between 0.3 and 0.4.
-
Column Elution: Begin with a low polarity mixture (e.g., 5% Ethyl Acetate/Hexanes) to elute non-polar impurities, then gradually increase the polarity to elute your product.
-
-
Detection: The product is fluorescent and UV-active, making it easy to track on TLC plates with a UV lamp (254 nm and 365 nm).
References
- 1. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 2. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 10. Page loading... [wap.guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 9-Methylacridine Compounds
Welcome to the technical support resource for 9-Methylacridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-tested insights into the effective storage, handling, and troubleshooting of these versatile compounds. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of this compound compounds.
Q1: What are the optimal storage conditions for solid this compound?
A: For maximal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] Several suppliers recommend refrigeration at 2-8°C, particularly for extended storage periods.[1][2] The compound should be kept in a tightly sealed container to protect it from moisture.[1] While not acutely sensitive to air, for long-term storage or use in oxygen-sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent practice to prevent potential oxidation.[1]
Q2: How should I prepare and store solutions of this compound?
A: The stability of this compound in solution is highly dependent on the solvent, pH, and light exposure.[1]
-
Solvent Selection: this compound is poorly soluble in water but demonstrates moderate to good solubility in organic solvents such as ethanol, acetone, DMSO, dichloromethane, chloroform, and benzene.[3][4][5] For biological applications, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted into aqueous buffers or cell culture media for the final working concentration.[6]
-
pH Considerations: The acridine ring system's nitrogen atom imparts basic properties. The solubility and stability of derivatives, such as those with carboxylic acid groups, can be pH-dependent.[1] For instance, a carboxylic acid derivative will be more soluble at a more basic pH.[1]
-
Light Sensitivity: Acridine compounds are known to be sensitive to UV light, which can lead to photodegradation.[1] Therefore, always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1][7] Prepare fresh solutions for critical experiments and avoid prolonged storage of working solutions.
Q3: What are the primary safety precautions I should take when handling this compound?
A: this compound is classified as an irritant, causing skin and serious eye irritation.[8][9][10][11] It may also cause respiratory irritation.[8][9][10][11] Therefore, standard laboratory personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[8][12] Facilities should be equipped with an eyewash station and a safety shower.[8][12]
-
Personal Protective Equipment (PPE):
-
Handling: Wash hands thoroughly after handling.[8][12] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[12]
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experiments involving this compound compounds.
Problem 1: Compound Precipitation in Aqueous Solution
Symptom: Your this compound compound, initially dissolved in an organic stock solution, precipitates when diluted into an aqueous buffer or cell culture medium.
Causality: This is a classic solubility issue. The high hydrophobicity of the acridine core leads to poor aqueous solubility.[4][5] The transition from a favorable organic solvent to an aqueous environment causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Decision tree for resolving compound precipitation.
Step-by-Step Solutions:
-
Verify Concentration: Ensure your final working concentration is not exceeding the compound's aqueous solubility limit. Start with lower concentrations and titrate up.
-
Optimize Dilution: Instead of a large, single-step dilution, try a serial dilution or add the stock solution to the aqueous medium dropwise while vortexing to aid dispersion.
-
Adjust pH: For derivatives with ionizable groups (e.g., carboxylic acids), adjusting the pH of the buffer can significantly enhance solubility.[1] For a carboxylic acid, increasing the pH (making it more basic) will deprotonate the acid to the more soluble carboxylate salt.[1]
-
Use Co-solvents/Surfactants: For particularly challenging compounds, incorporating a small percentage of a biocompatible surfactant or co-solvent in the final medium can help maintain solubility.
Problem 2: Inconsistent or Fading Fluorescence Signal
Symptom: In fluorescence microscopy or spectroscopy, the signal from your this compound probe is weak, inconsistent between samples, or photobleaches rapidly.
Causality: This can stem from several factors including compound degradation, suboptimal imaging conditions, or issues with the experimental setup. Acridine derivatives are known for their fluorescent properties but are also susceptible to photodegradation.[1][4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence signal issues.
Step-by-Step Solutions:
-
Solution Integrity: Always use freshly prepared solutions protected from light.[1][13] A change in color or the appearance of particulates in your stock solution indicates degradation or precipitation.
-
Minimize Photobleaching:
-
Optimize Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for your specific this compound derivative. While general acridine spectra are known, substitutions on the ring can shift the maxima.[15]
-
Control for Autofluorescence: Include an unstained control sample to assess the level of natural fluorescence from your cells or tissue, which could be interfering with your signal.[14]
Problem 3: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)
Symptom: Analysis of your this compound sample shows additional, unexpected peaks, suggesting impurity or degradation.
Causality: The appearance of new peaks is a strong indicator of compound degradation.[1] Potential degradation pathways for acridines include photodegradation and oxidation.[1]
Troubleshooting Workflow:
Caption: Diagnostic workflow for unexpected chromatography peaks.
Step-by-Step Solutions:
-
Prepare Fresh Samples: Immediately prepare a new solution from the solid compound that has been stored correctly and re-analyze.[1] This is the quickest way to determine if the issue is with a previously prepared solution.
-
Evaluate In-Method Stability:
-
Mobile Phase: Some compounds can degrade in acidic or basic mobile phases. Prepare a sample and let it sit in the mobile phase for a period equivalent to the run time, then inject to see if degradation occurs.
-
Autosampler Conditions: If the autosampler is not temperature-controlled, degradation can occur while samples are waiting in the queue. Also, ensure the autosampler tray is protected from ambient light.[1]
-
-
Assess Starting Material Purity: If fresh preparations still show impurities, the issue may lie with the solid starting material. Assess its purity using an alternative analytical method (e.g., NMR) or consider re-purification.[1]
Section 3: Data & Protocols
Storage Conditions Summary
The following table summarizes recommended storage conditions for this compound based on information from various chemical suppliers.
| Supplier/Source | Recommended Storage Condition |
| AccuStandard | Ambient (>5 °C)[11] |
| ChemicalBook | Sealed in dry, Room Temperature[16] |
| Sigma-Aldrich | 2-8°C |
| Tokyo Chemical Industry | Room Temperature (in a cool, dark place)[1] |
| Chem-Impex | 2-8°C[2] |
Consensus Recommendation: For long-term stability and to minimize variability, storing solid this compound at 2-8°C in a tightly sealed container, protected from light and moisture is the most robust approach.
Protocol: Assessment of Compound Stability by HPLC
This protocol provides a general method to evaluate the stability of a this compound compound under various stress conditions (e.g., pH, light).
1. Materials:
-
This compound compound
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Buffer components (e.g., Formic acid, Ammonium acetate)
-
HPLC system with UV or Fluorescence detector
-
C18 reverse-phase HPLC column
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).[1][6]
3. Application of Stress Conditions:
-
pH Stress: Prepare buffers at various pH values (e.g., 2, 7, 9). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Photostability: Aliquot the stock solution into two vials. Wrap one in aluminum foil (dark control) and expose the other to a controlled UV light source.[1]
-
Thermal Stress: Incubate aliquots of the solution at elevated temperatures (e.g., 40°C, 60°C) alongside a control sample at the recommended storage temperature.
4. Time Points:
-
Analyze the samples by HPLC at an initial time point (T=0) and at subsequent intervals (e.g., 24, 48, 72 hours).[1]
5. HPLC Analysis:
-
Develop a gradient HPLC method capable of separating the parent compound from potential degradants. A typical starting point:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV or fluorescence at the compound's λmax.[1]
-
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor the formation and growth of any new peaks, which represent degradation products.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C14H11N | CID 11913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. accustandard.com [accustandard.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound CAS#: 611-64-3 [m.chemicalbook.com]
Validation & Comparative
comparison of 9-Methylacridine with other acridine dyes for cell imaging
An In-Depth Comparative Guide to 9-Methylacridine and Acridine Orange for Advanced Cell Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the accuracy and reliability of experimental outcomes. Acridine-based dyes, a class of heterocyclic compounds, are widely utilized due to their intrinsic fluorescence and ability to interact with biological macromolecules.[1] This guide provides an objective, in-depth comparison of this compound, a foundational acridine structure, with Acridine Orange (AO), one of the most versatile and extensively documented dyes for live-cell imaging.
Introduction: The Acridine Scaffold in Cell Biology
Acridine dyes share a planar, three-ring aromatic structure that allows them to intercalate between the base pairs of DNA and RNA.[2][3] This interaction forms the basis of their function as nucleic acid stains. However, variations in substituent groups on the acridine core dramatically alter their photophysical properties, cellular targets, and applications. As a weakly basic molecule, the quintessential acridine dye, Acridine Orange, can easily permeate cell membranes in its neutral form, making it an invaluable tool for live-cell studies.[4][5] Once inside the cell, its localization and fluorescent output become highly sensitive to the local pH and the type of nucleic acid it binds to.
Comparative Analysis: this compound vs. Acridine Orange
While both molecules share the same acridine core, their utility in cell imaging differs significantly. This compound serves primarily as a foundational structure and an environmentally sensitive fluorescent probe, whose derivatives are often used for more complex applications.[2][6] In contrast, Acridine Orange is a widely-used, multi-purpose dye with well-characterized metachromatic properties.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key properties of this compound and Acridine Orange. It is important to note that direct experimental data for this compound in cell imaging is limited; therefore, some properties are inferred from closely related analogs to provide a foundational understanding.[1]
| Property | This compound & Analogs | Acridine Orange (AO) | Propidium Iodide (PI) - Reference |
| Primary Target(s) | Nucleic Acids (by intercalation)[2] | dsDNA, ssDNA, RNA, Acidic Vesicular Organelles (AVOs) like lysosomes[7] | dsDNA, RNA |
| Cell Permeability | Moderately permeable[8] | Highly permeable (live & fixed cells)[9] | Impermeable (dead cells only)[10] |
| Mechanism of Action | Intercalates with nucleic acids. Fluorescence is sensitive to environmental polarity and pH.[6][11] | Intercalates with dsDNA. Electrostatic interaction with ssDNA/RNA. Protonated and trapped in acidic compartments.[9][7] | Intercalates with nucleic acids in membrane-compromised cells.[10] |
| Excitation Max (λex) | ~360-400 nm (Solvent dependent)[1] | ~502 nm (bound to dsDNA); ~460 nm (bound to ssDNA/RNA)[9] | ~535 nm (bound to DNA)[10] |
| Emission Max (λem) | ~410-450 nm (Solvent dependent)[1] | ~525 nm (Green, bound to dsDNA); ~650 nm (Red, bound to ssDNA/RNA or aggregated in AVOs)[9][7] | ~617 nm (Red)[10] |
| Key Applications | Foundational probe for developing sensors; potential DNA/RNA marker.[2][8] | Cell viability, apoptosis detection, lysosome & autophagy studies, cell cycle analysis.[4][12] | Dead cell indicator in viability assays.[13] |
| Cytotoxicity | Varies by derivative; acridines can exhibit cytotoxicity at higher concentrations.[1][14] | Low cytotoxicity at typical working concentrations (1-5 µM).[15] Phototoxicity can be induced.[16] | Generally used on non-recoverable cells. |
| Photostability | Susceptible to photocatalytic degradation.[17] | Prone to photobleaching, but sufficient for most standard imaging protocols.[17] | Generally more photostable than AO. |
Mechanistic Deep Dive: Understanding the Dyes in Action
This compound: An Environmentally Sensitive Probe
This compound's utility stems from its sensitivity to its surroundings. Its fluorescence emission is known to be highly responsive to solvent polarity, pH, and hydrogen bonding capabilities.[6][11] This makes it and its derivatives, such as this compound-4-carboxylic acid, excellent candidates for the development of "smart" probes designed to report on specific changes in the cellular microenvironment.[1][17] The carboxylic acid group, for instance, can be used as a handle for conjugation to other molecules or to influence cellular uptake.[1] However, for general-purpose imaging where a bright, stable signal is required, its lower quantum yield compared to more specialized dyes can be a limitation.[17]
Acridine Orange: The Metachromatic Workhorse
Acridine Orange's power lies in its metachromatic properties—the ability to fluoresce in different colors depending on its concentration and binding target.[4][5]
-
In the Nucleus (Low Concentration): AO intercalates into the rigid structure of double-stranded DNA, where it remains in a monomeric state and emits a green fluorescence (~525 nm).[9]
-
In the Cytoplasm & Acidic Organelles (High Concentration): In the cytoplasm, AO binds to single-stranded RNA through electrostatic interactions. As a weak base, it also freely crosses the membrane of acidic organelles like lysosomes and autophagosomes. Inside these low-pH compartments, AO becomes protonated and trapped, leading to its accumulation and aggregation.[12][18] At these high concentrations, the dye forms aggregates that emit a red-orange fluorescence (~650 nm).[19]
This dual-fluorescence capability allows researchers to simultaneously visualize the nucleus and cytoplasm of live cells, as well as monitor the dynamics of acidic organelles, making AO a simple and cost-effective tool for studying processes like autophagy and lysosomal membrane permeabilization.[20][15][18]
Experimental Protocols: A Validated Workflow for Cell Viability
A common and powerful application of acridine dyes is the dual-staining cell viability assay using Acridine Orange (AO) and Propidium Iodide (PI). This method is superior to classic trypan blue exclusion because it allows for fluorescent visualization and accurate quantification with an automated cell counter or fluorescence microscope, distinguishing live cells (green) from dead cells (red) with high precision.[21]
Causality Behind the Method
This protocol is a self-validating system based on the principles of cell membrane integrity and dye permeability.
-
Acridine Orange (AO): Being cell-permeable, it enters all cells in the population, staining the nuclei of live cells green.[13]
-
Propidium Iodide (PI): This dye is membrane-impermeant and is therefore excluded by live cells with intact membranes. It can only enter dead or late-apoptotic cells where membrane integrity is compromised, staining their nuclei red.[10]
-
FRET Phenomenon: In dead cells, although both dyes enter, a process called Förster Resonance Energy Transfer (FRET) occurs. The emission energy from AO is absorbed by the nearby PI, meaning only the red fluorescence of PI is observed.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 6. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]
- 9. Acridine Orange | AAT Bioquest [aatbio.com]
- 10. logosbio.com [logosbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomol.com [biomol.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. HPC viability measurement: trypan blue versus acridine orange and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nuclear Stains: 9-Methylacridine vs. DAPI for Fixed Cell Imaging
<
In the landscape of cellular imaging, the precise visualization of the nucleus is a cornerstone of countless experimental designs, from fundamental cell biology to high-content screening in drug discovery. The choice of a nuclear stain, while seemingly routine, can have profound implications for data quality and interpretation. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been the undisputed workhorse for fluorescently labeling the nuclei of fixed cells.[1][2][3] Its high specificity for DNA, bright blue fluorescence, and ease of use have made it a staple in laboratories worldwide.[1][2][3]
However, the emergence of alternative dyes necessitates a critical re-evaluation of our standard protocols. One such challenger is 9-Methylacridine. This guide provides an in-depth, evidence-based comparison of this compound and DAPI, empowering researchers to make an informed decision based on the specific demands of their experimental setup. We will delve into the mechanisms of action, spectral properties, and practical performance of each dye, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Binding Modes
The efficacy and specificity of any nuclear stain are dictated by its interaction with DNA. DAPI is a classic minor groove binder, showing a strong preference for adenine-thymine (A-T) rich regions of DNA.[1][4][5] This binding event significantly enhances its fluorescence quantum yield by approximately 20-fold, resulting in the bright, localized signal characteristic of nuclear staining.[6][7][8]
This compound, on the other hand, is an intercalating agent.[9][10][11] Its planar ring system inserts itself between the base pairs of the DNA double helix.[9][10][11] This mode of binding is less sequence-specific than DAPI's minor groove binding, although some intercalators exhibit preferences for G-C or A-T-rich regions. The fluorescence of this compound is also enhanced upon intercalation. Many acridine derivatives are known to disrupt DNA synthesis and can be cytotoxic, a factor to consider in experimental design.[12]
Figure 1. Simplified schematic illustrating the distinct DNA binding mechanisms of DAPI (minor groove binding) and this compound (intercalation).
Spectral Properties: A Critical Consideration for Multiplexing
The excitation and emission spectra of a fluorescent dye are paramount, especially in multicolor imaging experiments where spectral overlap, or bleed-through, can be a significant source of error.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| DAPI (bound to dsDNA) | ~358 | ~461 |
| This compound Analog (9-Acridinecarboxylic Acid) | ~358-400 | ~428-455 |
Table 1. Spectroscopic properties of DAPI and an analogous acridine compound when bound to DNA. The spectral properties for this compound itself are not as readily available in literature as those for DAPI, so data for a closely related acridine derivative is provided for reference.[13]
DAPI, with its excitation maximum in the ultraviolet (UV) range (~358 nm) and emission in the blue part of the spectrum (~461 nm), is ideally suited for use with the common DAPI filter sets found on most fluorescence microscopes.[2][3][14] However, its broad emission spectrum can sometimes bleed into the green channel, requiring careful selection of secondary antibodies or other fluorescent probes.
Acridine derivatives, such as this compound, generally absorb in the UV to blue region and emit in the blue-green to orange-red range.[12] The specific excitation and emission maxima can be influenced by the solvent environment.[15] This positions it as a potential alternative in experiments where the blue channel is occupied by another fluorophore. However, its emission profile could significantly overlap with commonly used green fluorophores like Alexa Fluor 488 and GFP, which would be a major limitation.
Performance in Fixed Cell Staining: A Comparative Analysis
To provide a practical comparison, we will consider a standard immunofluorescence workflow for staining fixed mammalian cells.
Experimental Workflow
Figure 2. A representative immunofluorescence workflow incorporating the nuclear staining step.
Protocol: DAPI Staining
-
Prepare Staining Solution: Dilute a DAPI stock solution (e.g., 5 mg/mL in deionized water or DMF) to a final concentration of 300 nM in phosphate-buffered saline (PBS).[16]
-
Incubation: After the final wash step following secondary antibody incubation, add the DAPI staining solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[16][17]
-
Washing: Wash the cells two to three times with PBS.[16]
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one containing an anti-fade reagent.[12]
Protocol: this compound Staining
-
Prepare Staining Solution: Dilute a this compound stock solution (e.g., 1 mg/mL in DMSO) to a final working concentration in PBS.[13] Note: Optimal concentration may need to be determined empirically, but a starting point of 1-10 µM is recommended.[13]
-
Incubation: After the final wash step following secondary antibody incubation, add the this compound staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.[13]
-
Washing: Wash the cells three times with PBS.[13]
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
Head-to-Head Comparison
| Feature | DAPI | This compound |
| Specificity | High for dsDNA, with a preference for A-T rich regions.[1][4][5] | Intercalates into dsDNA with less sequence specificity.[9][10][11] Some acridines may also stain RNA.[12] |
| Photostability | Generally good, but can photobleach with intense or prolonged exposure.[12][18] | Variable, and can be susceptible to photobleaching.[12] |
| Signal-to-Noise Ratio | Excellent, with low background fluorescence. | Can exhibit higher background fluorescence. |
| Compatibility | Standard filter sets are widely available. Potential for bleed-through into the green channel. | Requires a filter set for UV/violet excitation and blue-green/green emission. Significant potential for bleed-through into other green fluorophores. |
| Ease of Use | Very straightforward and well-established protocols.[16][17][18] | Requires more optimization of staining concentration and incubation time.[13] |
| Cytotoxicity | Generally low at working concentrations for fixed cell staining.[12] | Can exhibit significant cytotoxicity.[12] |
Discussion and Recommendations
For the vast majority of routine nuclear staining applications in fixed cells, DAPI remains the superior choice . Its high specificity, excellent signal-to-noise ratio, and the widespread availability of compatible filter sets make it a reliable and convenient tool.[1][2][3] The extensive body of literature utilizing DAPI also provides a robust foundation for troubleshooting and data comparison.
So, when might one consider this compound?
The primary niche for this compound would be in specific multiplexing scenarios where the blue channel is absolutely unavailable. For instance, if an experiment requires the use of a blue-emitting quantum dot or another essential fluorophore in that spectral range, this compound could serve as a green nuclear counterstain. However, this comes with a significant caveat: the green channel would then be occupied, precluding the use of popular fluorophores like Alexa Fluor 488 or GFP. This severely limits its utility in many common immunofluorescence and co-localization studies.
Furthermore, the intercalating nature of this compound may be advantageous in certain specialized applications where A-T bias is a concern. However, for general nuclear morphology and localization, this is unlikely to offer a significant advantage over DAPI.
Conclusion
While this compound presents an alternative to DAPI for nuclear staining, its practical applications are limited by its spectral properties and the potential for higher background and cytotoxicity. For researchers seeking a reliable, high-performance nuclear stain for fixed-cell imaging, DAPI remains the gold standard. Its well-characterized properties, ease of use, and compatibility with a wide range of experimental setups solidify its position as the go-to reagent for visualizing the nucleus. The decision to deviate from this standard should be carefully considered and driven by the specific, and likely uncommon, constraints of a given experimental design.
References
- 1. bosterbio.com [bosterbio.com]
- 2. betalifesci.com [betalifesci.com]
- 3. astorscientific.us [astorscientific.us]
- 4. academic.oup.com [academic.oup.com]
- 5. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - NL [thermofisher.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. DAPI | AAT Bioquest [aatbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. DAPI Counterstaining Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. youdobio.com [youdobio.com]
A Comparative Guide to DNA Intercalation: 9-Methylacridine vs. Ethidium Bromide
This guide provides a detailed comparative analysis of two prominent DNA intercalating agents: 9-Methylacridine and the classical stain, Ethidium Bromide (EtBr). For researchers, scientists, and drug development professionals, understanding the nuanced differences in DNA binding mechanisms, photophysical properties, and structural impact is critical for experimental design and interpretation. This document moves beyond a simple catalog of properties to explain the causality behind their interactions, grounded in experimental data and established protocols.
Introduction: The Significance of DNA Intercalators
DNA intercalators are molecules, typically planar and aromatic, that can insert themselves between the stacked base pairs of the DNA double helix.[1] This mode of binding is fundamental to the mechanism of action for numerous therapeutic agents, particularly in oncology, where compounds like Doxorubicin and Actinomycin D disrupt DNA replication and transcription in cancer cells.[2] Beyond therapeutics, intercalators are indispensable tools in molecular biology for DNA visualization and quantification.
Ethidium Bromide (EtBr) has been the gold standard for nucleic acid staining for decades. Its phenanthridine ring system allows it to bind strongly to double-stranded DNA, and its utility is magnified by a dramatic increase in fluorescence upon intercalation.[3][4] However, its mutagenic properties have driven a search for safer and sometimes more specific alternatives.[4]
This compound belongs to the acridine family, a well-established class of DNA intercalators.[2][5] The acridine scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of DNA binding affinity, sequence specificity, and biological activity.[6][7] this compound itself serves as a foundational structure for more complex derivatives and as a fluorescent probe for studying DNA interactions.[5]
This guide will dissect the DNA binding properties of these two molecules, providing a framework for selecting the appropriate tool for your research needs.
Mechanism and Energetics of DNA Binding
The primary mode of binding for both this compound and Ethidium Bromide is intercalation. This process involves the insertion of the planar aromatic ring system between adjacent DNA base pairs, a mechanism that necessitates a temporary unwinding and lengthening of the DNA helix to create a binding pocket.[1] The stability of the resulting complex is primarily driven by π-π stacking interactions with the DNA bases.
Ethidium Bromide: The Classic Intercalator
Ethidium Bromide's flat, hydrophobic ring structure readily inserts into the hydrophobic interior of the DNA molecule.[3][8] This binding is a multi-step process, beginning with an initial electrostatic attraction followed by the rate-limiting intercalation event.[9] Upon intercalation, EtBr unwinds the DNA helix by approximately 26 degrees and increases the distance between the flanking base pairs.[9][10] This distortion is significant and can interfere with the binding of DNA-processing enzymes, forming the basis of its biological effects.[8]
This compound: A Versatile Acridine Scaffold
Acridine derivatives, including this compound, are also classic intercalators.[2][5] Their binding is characterized by a similar insertion between base pairs. Studies on various N-substituted acridine-9-amines have shown that the formation of the DNA complex is an enthalpy-driven process, indicating that favorable enthalpic contributions from stacking and hydrogen bonding outweigh the entropic cost of ordering the ligand and distorting the DNA.[11] The substituents on the acridine ring, such as the methyl group at position 9, can influence the binding affinity and interaction with the enzyme-DNA complex, which is a key factor in the mechanism of acridine-based topoisomerase inhibitors.[2]
Quantitative Comparison of DNA Binding Parameters
The interaction of a ligand with DNA can be characterized by several key parameters. Below is a summary of typical values for Ethidium Bromide and representative data for acridine derivatives, which serve as a proxy for this compound.
| Parameter | Ethidium Bromide | 9-Acridine Derivatives | Experimental Rationale & Significance |
| Binding Mode | Intercalation[3][9] | Intercalation[2][11] | The planar structure allows insertion between base pairs, causing helix distortion. This is the foundational mechanism of action. |
| Binding Affinity (K) | 10⁴ - 10⁶ M⁻¹[12] | 10² - 10⁵ M⁻¹ (log(Kₐ) = 2.59 to 5.50)[11] | Higher K value indicates stronger binding. EtBr generally shows very high affinity. Acridine affinity is tunable via substitution. |
| Thermodynamics | Enthalpy-driven | Enthalpy-driven (ΔH: -11.58 to -3.83 kcal/mol)[11][13] | A negative ΔH indicates that the binding process is exothermic and energetically favorable, driven by strong intermolecular forces. |
| Fluorescence Change | ~20-fold increase[4][14] | Significant increase[15] | The hydrophobic environment inside the DNA helix protects the excited state from solvent quenching, increasing quantum yield. This is key for visualization assays. |
| Helix Unwinding Angle | ~26°[9] | ~17° (for some derivatives)[16] | The degree of unwinding reflects the structural perturbation of the DNA. This is a critical factor in the inhibition of DNA replication and transcription. |
| Spectroscopic Shift | Bathochromic & Hypochromic | Bathochromic & Hypochromic[11] | A red-shift (bathochromic) and decrease in absorbance (hypochromic) in the UV-Vis spectrum are characteristic of stacking interactions during intercalation. |
Visualizing the Interaction and Experimental Workflow
Diagrams created using Graphviz provide a clear visual representation of the molecular interactions and experimental processes.
DNA Intercalation Mechanism
Caption: The process of a small molecule intercalating into a DNA double helix.
Competitive Binding Assay Workflow
Caption: Experimental workflow for a fluorescent intercalator displacement assay.
Experimental Protocols for Characterizing DNA Binding
The following protocols provide step-by-step methodologies for assessing and comparing the DNA binding properties of intercalating agents.
UV-Visible Spectroscopic Titration
This technique is foundational for confirming interaction and calculating binding affinity by observing changes in the ligand's absorption spectrum upon DNA addition.
-
Principle: Intercalation involves π-π stacking between the ligand and DNA bases, which alters the electronic transitions of the ligand. This typically results in hypochromism (decreased molar absorptivity) and a bathochromic (red) shift in the maximum absorption wavelength.[17]
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ligand (e.g., 1 mM this compound) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a highly pure stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine its concentration accurately using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm (per nucleotide).
-
-
Titration:
-
Place a fixed concentration of the ligand (e.g., 50 µM) in a quartz cuvette.
-
Record the initial absorption spectrum (typically 220-500 nm).
-
Make successive, small-volume additions of the ctDNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the new absorption spectrum.
-
-
Data Analysis:
-
Correct the spectra for dilution.
-
Plot the absorbance at the λₘₐₓ of the ligand as a function of the DNA concentration.
-
Analyze the data using the Wolfe-Shimer equation or a similar binding model to calculate the intrinsic binding constant (Kb).
-
-
Fluorescence Spectroscopy: Competitive Ethidium Bromide Displacement Assay
This is a highly sensitive method to determine if a compound binds to DNA via intercalation and to quantify its binding affinity.[17]
-
Principle: EtBr fluoresces intensely when intercalated. A test compound that also intercalates will compete for the same binding sites, displacing EtBr back into the aqueous solution where its fluorescence is quenched. The degree of quenching is proportional to the binding affinity of the test compound.[18]
-
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the DNA-EtBr complex by incubating ctDNA (e.g., 50 µM) with EtBr (e.g., 10 µM) in buffer for 10 minutes.
-
-
Measurement:
-
Record the initial fluorescence emission spectrum of the DNA-EtBr complex (Excitation λ ≈ 520 nm, Emission λ ≈ 605 nm). This is your F₀ value.
-
-
Titration:
-
Add increasing concentrations of the test compound (e.g., this compound) to the DNA-EtBr solution.
-
After each addition, equilibrate for 5 minutes and record the new emission spectrum (F).
-
-
Data Analysis:
-
Plot the relative fluorescence intensity (F/F₀) against the concentration of the test compound.
-
Analyze the data using the Stern-Volmer equation to obtain the quenching constant (Ksv).
-
The binding constant (Kb) for the test compound can be calculated using the equation: KEtBr × [EtBr] = Kb × [Compound]50 where [Compound]₅₀ is the concentration of the test compound that causes a 50% reduction in fluorescence.
-
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is exceptionally sensitive to the secondary structure of DNA and is a powerful tool for observing conformational changes induced by ligand binding.[19][20]
-
Principle: The chiral nature of the DNA double helix produces a characteristic CD spectrum (a positive band around 275 nm and a negative band around 245 nm for B-DNA).[17] Intercalation, which unwinds and distorts the helix, causes significant perturbations in this spectrum.[21]
-
Methodology:
-
Reagent Preparation:
-
Prepare a solution of ctDNA (e.g., 100 µM in base pairs) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
-
Measurement:
-
Record the CD spectrum of the DNA solution alone from 220 nm to 320 nm in a 1 cm path length cuvette.
-
-
Titration:
-
Prepare a series of solutions containing a fixed concentration of ctDNA and increasing concentrations of the ligand (e.g., molar ratios of [Ligand]/[DNA] from 0.1 to 1.0).
-
Allow each solution to equilibrate before recording its CD spectrum.
-
-
Data Analysis:
-
Observe changes in the intensity and position of the positive and negative CD bands. An increase in the intensity of both bands, along with slight red shifts, is often indicative of intercalation and stabilization of the DNA duplex.
-
-
Conclusion and Future Directions
Both Ethidium Bromide and this compound are potent DNA intercalators, but they serve distinct roles in modern research.
-
Ethidium Bromide remains a powerful, high-affinity visualization tool, but its use is tempered by safety concerns. Its well-characterized photophysics and DNA binding make it an excellent positive control and competitive probe in binding assays.
-
This compound represents a more versatile scaffold. While its intrinsic binding affinity may be lower than EtBr, its utility lies in its derivatization potential. The acridine core can be modified to enhance binding affinity, introduce sequence specificity, or attach other functional moieties for targeted drug delivery or advanced probing applications. Its inherent fluorescence, which increases upon binding, makes it a valuable tool for developing direct, high-throughput screening assays.[15]
The choice between these molecules depends on the experimental goal. For simple, robust DNA visualization, EtBr (with appropriate safety precautions) is effective. For developing novel DNA-targeting agents or specific fluorescent probes, the this compound scaffold offers a superior platform for rational design and chemical exploration.
References
- 1. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives [mdpi.com]
- 7. Local DNA Base Conformations and Ligand Intercalation in DNA Constructs Containing Optical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does ethidium bromide interact with DNA? | AAT Bioquest [aatbio.com]
- 9. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukessays.com [ukessays.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Circular dichroism and conformational polymorphism of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Advanced Cellular Imaging: 9-Methylacridine-4-carboxylic acid vs. Fluorescein
A Senior Application Scientist's Guide to Selecting the Optimal Fluorophore for Your Research Needs
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical decision that can profoundly impact the quality and reliability of experimental data. While classic dyes like fluorescein have been the workhorses of fluorescence microscopy for decades, a new generation of fluorophores offers unique characteristics that may be better suited for specific applications. This guide provides an in-depth, objective comparison of the performance of 9-Methylacridine-4-carboxylic acid and the well-established fluorescein, supported by experimental data and detailed protocols to empower you to make an informed decision for your cellular imaging and analysis needs.
At a Glance: Key Performance Characteristics
| Property | This compound-4-carboxylic acid | Fluorescein | Key Considerations for Researchers |
| Fluorescence Quantum Yield (Φf) | Low (e.g., 0.033 in ethanol)[1] | High (e.g., ~0.92 - 0.97 in basic ethanol)[1] | Brightness: Fluorescein is significantly brighter, making it suitable for general-purpose imaging where a strong signal is paramount. The lower quantum yield of this compound-4-carboxylic acid may necessitate more sensitive detectors or higher concentrations. |
| Photostability | Susceptible to photocatalytic degradation[1] | Prone to photobleaching[1][2] | Long-term & Quantitative Imaging: Both dyes have limitations. Fluorescein's tendency to photobleach is a well-known drawback for time-lapse experiments.[2] While direct comparative data is limited, acridine dyes are also known to be photolabile.[1] For high-demand applications, more photostable alternatives like Alexa Fluor dyes may be preferable.[2][3][4] |
| Environmental Sensitivity | High (sensitive to polarity, hydrogen-bonding, and pH)[5][6] | Moderate (pH-dependent fluorescence) | Sensing Applications: The environmental sensitivity of this compound-4-carboxylic acid, particularly its fluorescence lifetime, makes it a promising candidate for sensing changes in the cellular microenvironment.[1][5] Fluorescein's fluorescence is also pH-dependent, but this compound-4-carboxylic acid may offer more nuanced sensing capabilities. |
| Fluorescence Lifetime (τf) | Bi-exponential decay (e.g., 1.28 ns and 3.93 ns in ethanol)[1] | Mono-exponential decay (e.g., ~4.0 ns)[1] | Advanced Imaging (FLIM): The bi-exponential decay of this compound-4-carboxylic acid is a distinct advantage for Fluorescence Lifetime Imaging (FLIM), which can provide an additional layer of information about the fluorophore's microenvironment.[1] |
| Primary Applications | DNA intercalation studies[7], potential environmental sensing[5] | General labeling (proteins, antibodies, nucleic acids)[8][9], diagnostics[8][10], tracer studies[8][] | Application-Specific Choice: Fluorescein is a versatile, bright dye for a wide range of labeling applications.[8][9][] this compound-4-carboxylic acid's properties make it more suited for niche applications like studying DNA binding events or as a specialized environmental probe.[7] |
Deep Dive: Understanding the "Why" Behind the Performance
Fluorescein, a xanthene-based dye, has been a staple in biological research due to its high quantum yield, good water solubility, and excitation/emission spectra that are compatible with standard filter sets.[] Its isothiocyanate derivative (FITC) is widely used for labeling proteins and antibodies.[8] However, its susceptibility to photobleaching and pH sensitivity can be significant limitations in quantitative and long-term imaging studies.[1][2]
This compound-4-carboxylic acid, on the other hand, is an acridine-based fluorophore.[12] Acridine derivatives are known for their ability to intercalate into DNA, a property that forms the basis of some anti-cancer and anti-microbial therapies.[7][13] This inherent affinity for nucleic acids makes this compound-4-carboxylic acid a valuable tool for studying DNA interactions.[7] While its brightness is considerably lower than fluorescein's, its fluorescence characteristics are highly sensitive to the surrounding environment, which can be leveraged for sensing applications.[1][5][6]
Experimental Design for a Head-to-Head Comparison
To provide a framework for an objective in-house comparison, we present a detailed experimental workflow. This protocol is designed to be a self-validating system, allowing you to assess the performance of this compound-4-carboxylic acid and fluorescein under your specific experimental conditions.
Comparative Experimental Workflow
Caption: A generalized workflow for the comparative analysis of fluorescent probes.
Protocol 1: Photostability Assessment
Rationale: Photostability is crucial for experiments that require prolonged or repeated exposure to excitation light, such as time-lapse imaging or z-stack acquisition. This protocol quantifies the rate of photobleaching for each dye.
Methodology:
-
Sample Preparation: Prepare 10 µM solutions of this compound-4-carboxylic acid and fluorescein in a suitable buffer (e.g., PBS, pH 7.4). Place equal volumes into separate wells of a glass-bottom imaging dish.
-
Image Acquisition:
-
Use a fluorescence microscope with a consistent light source intensity and detector settings for both samples.
-
For fluorescein, use a standard FITC filter set (e.g., excitation ~494 nm, emission ~521 nm).[14]
-
For this compound-4-carboxylic acid, use a DAPI or similar filter set (e.g., excitation ~384 nm, emission ~418 nm, based on related compounds).[5]
-
Acquire an initial image (t=0).
-
Continuously expose the sample to the excitation light and acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each time point.
-
Normalize the intensity values to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
To quantify the photobleaching rate, fit the decay curve to an exponential function to determine the photobleaching halftime (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[2]
-
Protocol 2: pH Sensitivity and pKa Determination
Rationale: The fluorescence of many probes is pH-dependent. Understanding this relationship is vital for interpreting data from cellular compartments with varying pH levels, such as lysosomes or endosomes.[15] This protocol determines the pKa of the fluorophores, which is the pH at which 50% of the dye is in its ionized form.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH).
-
Sample Preparation: Add a constant concentration of this compound-4-carboxylic acid or fluorescein to each buffer in the pH series.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each sample at a fixed excitation wavelength.
-
Record the peak fluorescence intensity at each pH value.
-
-
Data Analysis:
-
Plot the peak fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal curve (Henderson-Hasselbalch equation).
-
The pKa is the pH value at the inflection point of the curve.
-
Mechanistic Insights: How They Work
The fluorescence of these molecules is intrinsically linked to their chemical structures. Understanding the underlying mechanisms provides a basis for predicting their behavior in different experimental contexts.
Caption: A simplified Jablonski diagram showing the principle of fluorescence and key influencing factors for each dye.
Conclusion and Recommendations
The choice between this compound-4-carboxylic acid and fluorescein is not a matter of one being definitively "better" than the other, but rather which is the optimal tool for the specific scientific question being addressed.
Choose Fluorescein when:
-
High brightness is the primary requirement for clear visualization.
-
You are performing standard immunofluorescence or labeling of abundant targets.
-
Your experiments are not highly sensitive to moderate photobleaching or pH fluctuations in the physiological range.
Choose this compound-4-carboxylic acid when:
-
Your research focuses on DNA intercalation or the screening of DNA-binding compounds.[7]
-
You are utilizing advanced imaging techniques like FLIM to probe the cellular microenvironment.[1]
-
Your application requires a fluorescent probe whose signal is intentionally modulated by its surroundings.
Ultimately, by carefully considering the performance characteristics and conducting a targeted experimental comparison as outlined in this guide, researchers can confidently select the fluorophore that will yield the most accurate and reproducible results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorescein - Wikipedia [en.wikipedia.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorescein | 2321-07-5 [chemicalbook.com]
- 15. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide for Researchers: 9-Methylacridine-4-carboxylic Acid vs. Rhodamine B Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. While established dyes like Rhodamine B have long been mainstays in cellular imaging and diagnostics, emerging molecules such as 9-Methylacridine-4-carboxylic acid present unique characteristics that warrant consideration for specific applications. This guide provides an in-depth, objective comparison of these two classes of fluorescent dyes, supported by experimental data and detailed protocols to inform your selection process.
Introduction: Two Classes of Fluorophores
Rhodamine B , a member of the xanthene dye family, is a widely utilized fluorescent label known for its high brightness and good photostability.[][] Its utility spans a vast range of applications, including fluorescence microscopy, flow cytometry, and as a tracer dye.[] The fluorescence of many rhodamine derivatives is based on a pH-sensitive equilibrium between a fluorescent open form and a non-fluorescent spirolactam ring structure, making them effective "turn-on" sensors.[4]
This compound-4-carboxylic acid belongs to the acridine family of dyes. Acridine derivatives are known for their ability to intercalate into DNA and their environmentally sensitive fluorescence.[5][6] The fluorescence of acridines can be influenced by solvent polarity, hydrogen bonding, and pH, positioning them as potential environmental probes.[7] While less common than rhodamines, their unique photophysical properties, such as complex fluorescence decay kinetics, offer opportunities for advanced imaging techniques.[8]
Head-to-Head: Photophysical Properties
The fundamental performance of a fluorescent dye is dictated by its photophysical properties. The following table provides a side-by-side comparison of this compound-4-carboxylic acid and Rhodamine B in ethanol, a common solvent for spectroscopic analysis.
| Property | This compound-4-carboxylic acid (in Ethanol) | Rhodamine B (in Ethanol) |
| Fluorescence Quantum Yield (Φf) | 0.033[8] | ~0.7[8] |
| Fluorescence Lifetime (τf) | 1.28 ns and 3.93 ns (bi-exponential decay)[8] | 1 - 4 ns (typical range)[8] |
| Photostability | Susceptible to photocatalytic degradation[8] | Generally more photostable than fluorescein[8] |
| Molar Extinction Coefficient (ε) | Data not readily available | ~110,000 M⁻¹cm⁻¹ at 543 nm |
| Excitation Maximum (λex) | ~358-400 nm (inferred from analogs)[6] | ~540-570 nm[] |
| Emission Maximum (λem) | ~435 nm (inferred from analogs)[6] | ~570-620 nm[] |
Analysis of Performance:
-
Brightness and Quantum Yield: Rhodamine B exhibits a significantly higher fluorescence quantum yield compared to this compound-4-carboxylic acid in ethanol, translating to much brighter fluorescence signals.[8] This makes Rhodamine B a superior choice for applications requiring high sensitivity and the detection of low-abundance targets.
-
Fluorescence Lifetime: A key distinguishing feature of this compound-4-carboxylic acid is its bi-exponential fluorescence decay.[8] This complex decay kinetic can be exploited in advanced fluorescence lifetime imaging (FLIM) to probe the fluorophore's microenvironment, offering an additional dimension of information.
-
Photostability: While direct comparative data is limited, acridine dyes are generally known to be susceptible to photocatalytic degradation, suggesting that this compound-4-carboxylic acid may be less photostable than Rhodamine B.[8] Rhodamine dyes are known for their relatively good resistance to photobleaching, which is crucial for long-term imaging experiments.[]
Application Focus: pH Sensing
Both acridine and rhodamine dyes have been employed as pH sensors, but they operate on different principles and are suited for different pH ranges.
Rhodamine B as a pH Sensor
The pH-sensing mechanism of many Rhodamine B derivatives relies on the reversible, pH-dependent opening and closing of a non-fluorescent spirolactam ring.[9] In acidic conditions, the ring opens to form the highly fluorescent, colored xanthene structure. In basic conditions, the ring closes, quenching fluorescence. This "off-on" switching provides a high-contrast signal for detecting pH changes.
Caption: pH-dependent equilibrium of Rhodamine B between its non-fluorescent spirolactam and fluorescent open form.
Acridine Dyes as pH Probes
Acridine dyes, such as the well-studied Acridine Orange, can also be used for pH sensing. Their mechanism often involves the protonation of the acridine ring's nitrogen atom in acidic environments.[10] This protonation can lead to changes in the dye's absorption and emission spectra, as well as its tendency to aggregate, which further alters its photophysical properties.[11] For instance, Acridine Orange monomers fluoresce green, while at low pH, protonation and accumulation in acidic organelles like lysosomes lead to the formation of aggregates that fluoresce red.[12] The protonation of the nitrogen on the acridine ring is the key step in this process.
Caption: pH-dependent protonation of the acridine nitrogen, leading to changes in fluorescence properties.
Experimental Protocols
Protocol 1: Synthesis of this compound-4-carboxylic Acid
The synthesis of this compound-4-carboxylic acid can be achieved through methods like the Bernthsen acridine synthesis.[6] A generalized protocol is as follows:
-
Reaction Setup: In a reaction vessel, combine diphenylamine, 4-methyl-3-aminobenzoic acid, and anhydrous zinc chloride in a high-boiling point solvent (e.g., nitrobenzene).
-
Heating: Heat the reaction mixture to a high temperature (typically >200°C) and maintain for several hours.
-
Workup: After cooling, treat the mixture with a dilute acid to dissolve the zinc chloride and any basic byproducts.
-
Extraction: Extract the crude product with a suitable organic solvent.
-
Purification: Purify the product using column chromatography on silica gel, followed by recrystallization.
Caption: Workflow for the synthesis of this compound-4-carboxylic acid.
Protocol 2: Synthesis of Rhodamine B
A common method for synthesizing Rhodamine B involves the condensation of m-diethylaminophenol with phthalic anhydride.[13]
-
Reaction Mixture: Combine m-diethylaminophenol and phthalic anhydride in a reaction vessel.
-
Heating: Heat the mixture to approximately 175°C under an inert atmosphere (e.g., carbon dioxide) for several hours.
-
Precipitation: Cool the reaction mixture and pour it into water.
-
pH Adjustment: Adjust the pH of the resulting slurry to 12 with a base like sodium hydroxide to precipitate the Rhodamine B base.
-
Isolation: Collect the insoluble product by filtration, wash with water, and dry.
Caption: Workflow for the synthesis of Rhodamine B.
Protocol 3: Comparative Intracellular pH Measurement
This protocol provides a framework for comparing the performance of this compound-4-carboxylic acid and Rhodamine B for intracellular pH imaging.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.
-
Probe Loading:
-
Prepare stock solutions of this compound-4-carboxylic acid and a suitable Rhodamine B-based pH sensor (e.g., a derivative with a pKa in the desired range) in DMSO.
-
Dilute the stock solutions in cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (typically 1-10 µM).
-
Incubate the cells with the respective dye solutions for 15-30 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed buffer to remove excess dye.
-
Imaging:
-
Acquire fluorescence images using a fluorescence microscope equipped with appropriate filter sets for each dye.
-
For this compound-4-carboxylic acid, use an excitation filter around 360-400 nm and an emission filter around 430-460 nm.
-
For the Rhodamine B probe, use an excitation filter around 540-560 nm and an emission filter around 570-620 nm.
-
-
pH Calibration (Optional but Recommended): To obtain quantitative pH measurements, perform an in situ calibration by treating the cells with buffers of known pH containing a protonophore (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.
-
Data Analysis:
-
Measure the fluorescence intensity in regions of interest within the cells.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission or excitation wavelengths.
-
Compare the dynamic range, signal-to-noise ratio, and photostability of the two dyes under identical imaging conditions.
-
Advantages and Disadvantages
This compound-4-carboxylic Acid
Advantages:
-
Environmental Sensitivity: Its fluorescence is sensitive to the local microenvironment, which can be advantageous for developing specific sensors.[7]
-
Complex Photophysics: The bi-exponential fluorescence lifetime decay can be utilized in advanced imaging techniques like FLIM to provide additional information about the cellular environment.[8]
Disadvantages:
-
Lower Brightness: The significantly lower quantum yield results in dimmer fluorescence compared to Rhodamine B, limiting its use in applications requiring high sensitivity.[8]
-
Potential for Lower Photostability: Acridine dyes can be prone to photocatalytic degradation.[8]
-
Limited Commercial Availability and Characterization: As a less common dye, there are fewer commercially available conjugates, and its properties are less extensively documented than those of Rhodamine B.
Rhodamine B Dyes
Advantages:
-
High Brightness: The high quantum yield and large molar extinction coefficient result in exceptionally bright fluorescence, ideal for a wide range of applications.[][]
-
Good Photostability: Generally exhibits better resistance to photobleaching than many other classes of organic dyes.[]
-
Versatility and Availability: A vast number of Rhodamine B derivatives and conjugates are commercially available for various labeling and sensing applications.[]
-
"Off-On" Switching: The spirolactam mechanism in many Rhodamine B-based sensors provides a high-contrast, "turn-on" fluorescence response.[9]
Disadvantages:
-
Potential for Cytotoxicity: At higher concentrations, some rhodamine derivatives can exhibit cytotoxicity.[4]
-
Background Staining: Inadequate washing can lead to high background fluorescence.[]
-
Formation of Non-fluorescent Species: The formation of the non-fluorescent spirolactam can be a drawback in applications where a consistently "on" signal is desired.[4]
Conclusion and Recommendations
The choice between this compound-4-carboxylic acid and Rhodamine B dyes is highly dependent on the specific experimental requirements.
Rhodamine B and its derivatives remain the gold standard for most routine fluorescence imaging applications where high brightness, good photostability, and a wide array of available conjugates are paramount. For pH sensing in the physiological range, Rhodamine B-based probes with their "off-on" mechanism offer excellent sensitivity and contrast.
This compound-4-carboxylic acid, on the other hand, represents a more specialized tool. Its environmental sensitivity and complex fluorescence lifetime characteristics make it a compelling candidate for the development of sophisticated sensors and for use in advanced imaging modalities like FLIM, where probing the molecular environment is the primary goal. Researchers venturing into these niche applications may find the unique properties of this acridine dye to be a significant advantage, despite its lower intrinsic brightness.
Ultimately, a thorough understanding of the photophysical properties and underlying chemical principles of both dye families, as outlined in this guide, will empower researchers to make an informed decision and select the optimal fluorescent probe for their scientific inquiries.
References
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acridine orange - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
A Researcher's Guide to the Quantitative Comparison of Acridine Dye Quantum Yields
Acridine dyes are a versatile class of fluorescent compounds with wide-ranging applications in biomedical research and drug development. From their use as nucleic acid stains and fluorescent probes to their role as photosensitizers in photodynamic therapy, the efficacy of these molecules is fundamentally linked to their fluorescence quantum yield (Φf).[1] This parameter quantifies the efficiency of converting absorbed light into emitted fluorescence and is a critical factor in the selection and application of a specific acridine dye.[1]
This guide provides a comprehensive technical overview of the fluorescence quantum yields of common acridine dyes, presenting a quantitative comparison based on experimental data. We will delve into the theoretical underpinnings of quantum yield, provide a detailed, field-proven protocol for its measurement, and discuss the key experimental variables that can influence the results.
The Foundation: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2][3][4]
Φf = (Number of photons emitted) / (Number of photons absorbed)
A higher quantum yield indicates a more efficient fluorophore, meaning a larger fraction of the absorbed light is converted into fluorescence. This property is crucial for applications requiring bright fluorescent signals, such as high-resolution imaging and sensitive detection assays. The quantum yield can be influenced by various factors, including the molecular structure of the dye, the solvent environment, temperature, and the presence of quenchers.[5]
Quantitative Comparison of Acridine Dye Quantum Yields
The following table summarizes the fluorescence quantum yields of several widely used acridine dyes. It is important to note that these values are highly dependent on the experimental conditions, particularly the solvent used.
| Acridine Dye | Solvent/Condition | Fluorescence Quantum Yield (Φf) | Reference |
| Acridine Orange | Basic Ethanol | 0.2 | Soep et al., 1972[1] |
| Acridine Yellow | Ethanol | 0.47 | Olmsted, 1979[1][6] |
| Proflavine | Water, pH 7 | 0.34 | Melhuish, 1964[1][7] |
| 9-Aminoacridine | Ethanol | 0.99 | Strickler & Berg, 1962; Ware & Baldwin, 1964[1] |
| Acriflavine | Aqueous Solution | 0.54 ± 0.03 | El-Sayed et al., 2023[8] |
Note: The quantum yield of acridine dyes can be significantly altered when bound to macromolecules such as DNA. For instance, the quantum yield of Acridine Orange increases as the ratio of DNA nucleotides to dye molecules increases.[9]
Experimental Protocol: The Comparative Method for Quantum Yield Determination
The comparative method is a widely adopted and reliable technique for determining the fluorescence quantum yield of a sample.[1][2] This method involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.[1][2]
Causality Behind Experimental Choices
The selection of a suitable reference standard is paramount for accurate quantum yield determination. The ideal standard should have a well-characterized quantum yield, be chemically stable, and its absorption and emission spectra should overlap with that of the sample to minimize wavelength-dependent instrumental variations.[10] Quinine sulfate in 0.1 M H₂SO₄ was a common standard, but its quantum yield is temperature-sensitive.[5] Quinine in 0.1 M perchloric acid (Φf = 0.60) is a more reliable standard as its quantum yield is stable up to 45 °C.[5] To minimize inner filter effects, where the emitted fluorescence is reabsorbed by the sample, the absorbance of all solutions at the excitation wavelength should be kept low, typically below 0.1.[1][2][7]
Materials and Instrumentation
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector.[1]
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.[1]
-
Quartz Cuvettes: 1 cm path length.[1]
-
Volumetric Flasks and Pipettes: For precise solution preparation.
-
Acridine Dye of Interest (Sample): To be analyzed.
-
Fluorescence Standard: A compound with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546, or Fluorescein in 0.1 M NaOH, Φf = 0.93).[1][8]
-
Spectroscopic Grade Solvent: The same solvent must be used for both the sample and the standard.[1]
Step-by-Step Methodology
-
Solution Preparation: Prepare a series of dilute solutions of both the acridine dye sample and the reference standard in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength.[1] This low absorbance range is critical to avoid the inner filter effect.[1][2][7]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the selected excitation wavelength. This wavelength should be one where both the sample and the standard exhibit significant absorption.[1]
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer. It is crucial to maintain identical experimental settings (e.g., excitation and emission slit widths) for all measurements.[1]
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.[1]
-
Data Analysis: For both the sample and the reference standard, plot the integrated fluorescence intensity versus the corresponding absorbance values. A linear relationship should be observed.[1]
-
Slope Determination: Determine the slope of the linear fit for both the sample and the reference standard plots.
-
Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:[1]
Φf_sample = Φf_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
Where:
-
Φf_ref is the quantum yield of the reference standard.[1]
-
Slope_sample and Slope_ref are the slopes obtained from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.[1]
-
n_sample and n_ref are the refractive indices of the sample and reference solutions. If the same solvent is used for both, this term (n_sample² / n_ref²) becomes 1.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the determination of relative fluorescence quantum yield.
Factors Influencing Acridine Dye Quantum Yields
The fluorescence quantum yield of acridine dyes is not an intrinsic constant but is highly susceptible to the surrounding environment. Understanding these factors is crucial for the accurate interpretation of experimental data and the optimal design of fluorescence-based assays.
-
Solvent Polarity and Viscosity: The solvent can significantly impact the quantum yield. For instance, the quantum yield of acridine varies across different solvents, such as ethanol (0.36), methanol (0.42), and acetonitrile (0.28).[6]
-
pH: The pH of the solution can alter the ionization state of the acridine dye, which in turn affects its electronic structure and, consequently, its fluorescence properties. The photodecomposition quantum yield of proflavin, for example, is pH-dependent.[11]
-
Temperature: Temperature can influence the rates of non-radiative decay processes. An increase in temperature often leads to a decrease in fluorescence quantum yield due to increased collisional quenching and other non-radiative de-excitation pathways.
-
Interaction with Macromolecules: The binding of acridine dyes to macromolecules, most notably DNA, can dramatically alter their quantum yields.[9] Intercalation of the dye between DNA base pairs restricts its molecular motion, reducing non-radiative decay and often leading to an enhancement of fluorescence.[9]
-
Concentration (Self-Quenching): At high concentrations, acridine dyes can form non-fluorescent aggregates, leading to a decrease in the overall quantum yield. This phenomenon is known as self-quenching.
Diagram of Influencing Factors
Caption: Factors affecting the quantum yield of acridine dyes.
Conclusion
The fluorescence quantum yield is a cornerstone parameter for characterizing and comparing the performance of acridine dyes in various research and development applications. This guide has provided a quantitative comparison of the quantum yields of several common acridine dyes, a detailed experimental protocol for their determination using the robust comparative method, and an overview of the key factors that can influence these measurements. By understanding and controlling these variables, researchers can ensure the accuracy and reproducibility of their fluorescence-based experiments, leading to more reliable and impactful scientific outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. jasco-global.com [jasco-global.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proflavin [omlc.org]
- 8. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iss.com [iss.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity and Specificity of 9-Methylacridine Probes
For Researchers, Scientists, and Drug Development Professionals
The selection of a molecular probe is a critical decision in experimental design, directly impacting the reliability and interpretation of results. 9-Methylacridine and its derivatives are a class of fluorescent compounds known for their ability to intercalate with nucleic acids, making them valuable tools in molecular biology and cell imaging.[1] This guide provides an in-depth, objective comparison of the cross-reactivity and specificity of this compound probes against other common alternatives, supported by experimental data and detailed protocols.
The Principle of this compound Probes: A Double-Edged Sword
This compound's utility as a probe stems from its planar, heteroaromatic structure, which allows it to insert itself between the base pairs of DNA and RNA.[2] This intercalation event is often accompanied by a significant change in the molecule's photophysical properties, most notably its fluorescence. The core of the acridine molecule is inherently fluorescent, and its derivatives are explored for various applications including the development of fluorescent dyes for biological imaging.[1][3]
However, the very mechanism that makes this compound a useful probe—its interaction with nucleic acids—is also the source of its potential for cross-reactivity. While the primary target is often double-stranded DNA, acridine derivatives can also interact with single-stranded DNA, RNA, and even G-quadruplex structures.[2] This lack of absolute specificity can be a significant drawback in complex biological systems where multiple forms of nucleic acids are present.
Mechanism of Action and Influencing Factors
The binding affinity and specificity of this compound probes are influenced by several factors:
-
Substituents: The nature and position of chemical groups attached to the acridine core can dramatically alter its binding properties. For instance, the addition of a carboxylic acid group can influence cellular uptake and localization.[3]
-
Ionic Strength and pH: The electrostatic interactions between the positively charged acridine ring (at physiological pH) and the negatively charged phosphate backbone of nucleic acids are sensitive to the ionic strength of the medium. Changes in pH can also affect the protonation state of the acridine nitrogen, influencing its binding characteristics.[3]
-
Target Structure: The conformation of the nucleic acid target plays a crucial role. While intercalation is favored in duplex DNA, other binding modes may dominate with different structures like G-quadruplexes.[2]
Specificity and Cross-Reactivity: A Comparative Analysis
While this compound probes offer advantages in certain applications, their specificity is often a concern. Some derivatives of 5-methylacridine-4-carboxylic acid, a closely related compound, have shown high affinity for DNA but poor specificity, binding to both duplex and quadruplex DNA structures.[2] This highlights a key challenge with acridine-based probes: achieving high affinity without sacrificing specificity.
Comparison with Alternative Probes
To provide a clearer perspective, let's compare this compound probes with other commonly used classes of nucleic acid probes.
| Probe Class | Mechanism of Action | Primary Target(s) | Advantages | Disadvantages |
| This compound Derivatives | Intercalation | dsDNA, ssDNA, RNA, G-quadruplexes | Environmentally sensitive fluorescence, potential for FLIM applications.[4] | Potential for photolability, lower quantum yield than some traditional dyes, can exhibit poor specificity.[2][4] |
| Traditional Organic Dyes (e.g., Fluorescein, Rhodamine) | Covalent labeling, non-covalent binding | Varied (proteins, nucleic acids) | High fluorescence quantum yield and brightness, vast array of commercially available derivatives.[4] | Susceptible to photobleaching, fluorescence can be pH-sensitive.[5][6] |
| Digoxigenin (DIG)-labeled Probes | Hybridization followed by antibody-based detection | Specific DNA or RNA sequences | High specificity, low background.[7] | Indirect detection method, can be more time-consuming. |
| Crosslinker-Modified Probes (e.g., Psoralen) | Covalent crosslinking upon photoactivation | Specific DNA or RNA sequences | Increased efficiency and specificity, allows for discrimination of single nucleotide polymorphisms.[8] | Requires UV activation, which can potentially damage biological samples. |
| Quantum Dots (QDs) | Semiconductor nanocrystals | Varied | High photostability, broad absorption with narrow emission spectra.[9] | Potential for cytotoxicity, can be larger than small molecule probes. |
Key Takeaway: The choice of probe is highly dependent on the specific experimental question. For applications requiring high brightness and general staining, traditional dyes like fluorescein and rhodamine are often preferred.[4] For detecting specific nucleic acid sequences with high fidelity, methods like DIG-labeling or crosslinker-modified probes offer superior specificity.[7][8] this compound probes find their niche in applications where their environmental sensitivity and complex fluorescence decay can be leveraged, such as in fluorescence lifetime imaging (FLIM).[4]
Experimental Protocols for Performance Evaluation
To objectively assess the performance of any fluorescent probe, standardized and well-controlled experiments are essential. The following protocols provide a framework for comparing the key characteristics of this compound probes with other alternatives.
Protocol 1: Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. This protocol describes a comparative method to determine the Φf of a test probe relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., ethanol)
-
Standard dye solution with a known quantum yield (e.g., Quinine sulfate in 0.1 N H₂SO₄, Φf = 0.54)[10]
-
Test dye solution (e.g., this compound derivative)
Procedure:
-
Prepare a series of dilute solutions of both the standard and test dyes in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the selected excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the standard and test samples.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The resulting plots should be linear.
-
Calculate the quantum yield of the test sample (Φf_X) using the following equation:
Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φf_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively.
-
Protocol 2: Assessment of Photostability
Photostability is a critical parameter for imaging experiments, as it determines how long a fluorescent signal can be observed before it fades.
Materials:
-
Fluorescence microscope with a stable light source
-
Digital camera
-
Sample of interest stained with the fluorescent probe
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a sample stained with the fluorescent probe of interest.
-
Place the sample on the microscope stage and focus on a region of interest (ROI).
-
Acquire a time-lapse series of images of the ROI under continuous illumination. Use consistent acquisition settings (e.g., exposure time, laser power) throughout the experiment.
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time. A faster decay in intensity indicates lower photostability.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the mechanism of intercalation and a typical experimental workflow.
Caption: Figure 1. Intercalation of a this compound Probe into a DNA Duplex.
Caption: Figure 2. A generalized workflow for comparing fluorescent probes.
Conclusion and Future Directions
This compound probes represent a versatile, yet complex, class of fluorescent tools. Their environmental sensitivity offers unique advantages for certain advanced imaging techniques. However, researchers must be acutely aware of their potential for cross-reactivity and lower specificity compared to other available methods. For applications demanding unequivocal identification of specific nucleic acid sequences, alternative strategies such as those employing sequence-specific hybridization with high-fidelity labeling and detection systems are generally more appropriate.
Future developments in this area may focus on the rational design of novel acridine derivatives with enhanced specificity. By modifying the side chains and other functional groups on the acridine core, it may be possible to create probes that can more selectively recognize specific nucleic acid structures or sequences, thereby expanding their utility in complex biological research and diagnostics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fast, sensitive and cost-effective method for nucleic acid detection using non-radioactive probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinker-modified nucleic acid probes for improved target identification and biomarker detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cytotoxicity of 9-Methylacridine Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the cytotoxic effects of 9-Methylacridine derivatives against various cancer cell lines. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation. We will delve into the structure-activity relationships, mechanisms of action, and the detailed protocols necessary for robust and reproducible cytotoxicity screening.
Introduction: The Acridine Scaffold and the Significance of the 9-Methyl Substitution
Acridine and its derivatives represent a well-established class of heterocyclic compounds with a planar tricyclic ring system that is pivotal to their diverse biological activities, including anticancer properties. The planarity of the acridine core allows these molecules to intercalate between the base pairs of DNA, a primary mechanism through which they exert their cytotoxic effects. This interference with DNA replication and repair processes is particularly detrimental to rapidly dividing cancer cells.[1]
Furthermore, modifications at various positions on the acridine ring, especially at the 9-position, can significantly modulate their biological targets and potency.[1] The introduction of a methyl group at the 9-position is of particular interest. While extensive comparative data on a homologous series of this compound derivatives is limited in the public domain, we can infer their potential cytotoxic profiles based on the well-documented activities of structurally related 9-substituted acridines. The 9-substituent is known to be critical for the interaction with the DNA-topoisomerase complex, and a methyl group at this position likely plays a significant role in this interaction.[1]
Comparative Cytotoxicity Data
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 9-Anilinoacridine | P. falciparum (Chloroquine-resistant) | 0.025 | [2] |
| Compound 2 | 9-Aminoacridine Derivative | PC3 (Prostate) | 27.31 | [3] |
| Compound 3 | 9-Phenylacridinium IL | MDA-MB-231 (Breast) | Nanomolar range | [4] |
| Compound 4 | 9-Acridinyl Triazole | MCF7 (Breast) | 2.70 | [5] |
| Doxorubicin | Anthracycline (Standard) | MCF7 (Breast) | 2.06 | [5] |
Analysis of Cytotoxicity Data:
The data, though from different acridine subclasses, consistently demonstrates the potent anticancer activity of 9-substituted acridines. For instance, the 9-anilinoacridine derivative (Compound 1) shows exceptional activity against P. falciparum, highlighting the broad biological potential of this scaffold.[2] The 9-aminoacridine derivative (Compound 2) exhibits significant cytotoxicity against prostate cancer cells.[3] Notably, the 9-phenylacridinium-based ionic liquid (Compound 3) displays nanomolar potency against breast cancer cells, suggesting that modifications at the 9-position can lead to highly active compounds.[4] When compared to the standard chemotherapeutic drug doxorubicin, a 9-acridinyl triazole derivative (Compound 4) shows comparable cytotoxicity, underscoring the therapeutic potential of this class of compounds.[5]
Based on these findings, it is reasonable to hypothesize that this compound derivatives, particularly those with additional substitutions on the acridine ring, would also exhibit potent cytotoxic activity across a range of cancer cell lines. The methyl group at the 9-position is expected to influence the compound's interaction with its biological targets, potentially leading to a unique cytotoxicity profile.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The cytotoxic effects of acridine derivatives are generally attributed to a combination of mechanisms that ultimately lead to cell cycle arrest and apoptosis.[1][6]
DNA Intercalation and Topoisomerase Inhibition
The planar structure of the acridine ring allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting the processes of DNA replication and transcription. Furthermore, acridine derivatives are known to be potent inhibitors of topoisomerase enzymes.[1] These enzymes are crucial for relieving the topological stress in DNA that arises during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine compounds lead to an accumulation of DNA strand breaks.[1] This DNA damage triggers cellular stress responses, culminating in cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound derivatives.
Induction of Apoptosis and Cell Cycle Arrest
The DNA damage induced by this compound derivatives activates cellular signaling pathways that lead to programmed cell death, or apoptosis. This can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Studies on related acridine compounds have shown that they can induce apoptosis by activating caspases, the key executioner enzymes of apoptosis.[6][8]
Furthermore, the cellular response to DNA damage often involves the activation of cell cycle checkpoints. Many acridine derivatives have been shown to cause an arrest of the cell cycle in the G2/M phase, preventing the cells from entering mitosis with damaged DNA.[5][6] This cell cycle arrest provides an opportunity for the cell to repair the DNA damage; however, if the damage is too extensive, the cell is targeted for apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity data, it is crucial to employ well-validated and standardized experimental protocols. Here, we provide detailed methodologies for two commonly used colorimetric cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung carcinoma, HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to the basic amino acids of cellular proteins. The amount of bound dye is proportional to the total cellular protein mass, which is indicative of the number of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay to determine the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives are a promising class of compounds with significant potential as anticancer agents. Their presumed mechanism of action, involving DNA intercalation and topoisomerase inhibition, provides a solid rationale for their cytotoxic effects against rapidly proliferating cancer cells.
To further advance the development of these compounds, future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of this compound derivatives with diverse substitutions on the acridine ring should be synthesized and screened against a broad panel of cancer cell lines to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Detailed mechanistic studies are required to elucidate the precise molecular targets of the most potent this compound derivatives and to understand the specific signaling pathways they modulate.
-
In Vivo Efficacy and Toxicity: Promising lead compounds should be evaluated in preclinical animal models to assess their in vivo anticancer efficacy, pharmacokinetic properties, and potential toxicities.
By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective cancer therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of acridinium-based ionic liquids: Structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of 9-Methylacridine for In Vivo Imaging
Introduction: The Quest for Ideal In Vivo Fluorophores
In vivo fluorescence imaging has revolutionized preclinical and clinical research, offering unparalleled insights into complex biological processes in living organisms. The lynchpin of this technology is the fluorophore, a chemical entity capable of absorbing and emitting light. An ideal probe must not only possess robust photophysical properties—such as high quantum yield and photostability—but also exhibit exceptional biocompatibility. Any adverse biological response to the imaging agent can confound experimental results and pose safety risks.
Acridine and its derivatives are a class of heterocyclic compounds known for their fluorescence and ability to intercalate with DNA, making them valuable in various biological applications.[1][2][3][4][5] 9-Methylacridine, a member of this family, presents an intriguing scaffold for developing novel imaging probes.[1][5][6] However, the inherent bioactivity of the acridine core necessitates a thorough and objective assessment of its biocompatibility before it can be confidently employed in in vivo imaging studies.[1][3][4][5][6][7]
This guide provides a comprehensive framework for evaluating the biocompatibility of this compound. It compares its theoretical and known properties with established in vivo imaging agents, and presents detailed, field-proven protocols for a rigorous, multi-tiered biocompatibility assessment.
Comparative Analysis: this compound vs. Established Imaging Probes
To contextualize the potential of this compound, it is essential to compare it against fluorophores that are currently in widespread use for in vivo imaging. This comparison highlights the trade-offs between photophysical performance and biological safety.
| Feature | This compound (Predicted) | Indocyanine Green (ICG) | Cyanine5 (Cy5) | Quantum Dots (QDs) |
| Excitation/Emission (nm) | ~400-450 / ~450-550[6] | ~780 / ~820[8][9] | ~649 / ~666[10] | Tunable (e.g., 525-655)[11][12][13][14][15] |
| Biocompatibility Profile | Requires extensive evaluation; acridines can exhibit cytotoxicity and mutagenicity.[3][7][16] | Excellent; FDA-approved for clinical use with a well-established safety profile.[8][9][17][18] | Generally considered biocompatible for in vivo use, though some studies suggest potential for mitochondrial localization and toxicity at high concentrations.[10][19][20][21] | Variable and complex; concerns exist regarding heavy metal toxicity (e.g., Cadmium), long-term accumulation, and potential for reactive oxygen species generation.[11][12][13][14][15] |
| Key Advantages | Small molecular size, potential for high quantum yield. | Deep tissue penetration, rapid clearance, clinically approved.[8][9][17][22][18] | Bright, far-red emission reduces tissue autofluorescence.[10][23] | Very bright, highly photostable, multiplexing capabilities.[11][12][13][14][15] |
| Key Disadvantages | Potential for toxicity, limited data available.[3][7] | Lower quantum yield compared to other dyes, rapid clearance can be a limitation for long-term imaging.[8][9] | Less photostable than some modern alternatives.[10] | Potential for long-term toxicity, complex surface chemistry influences biocompatibility.[11][12][13][14][15] |
A Multi-Tiered Approach to Biocompatibility Assessment
A robust evaluation of a novel imaging agent's biocompatibility should follow a logical, tiered approach, moving from simple, high-throughput in vitro assays to more complex in vivo models. This workflow allows for early identification of potential issues and conserves resources.
Caption: A tiered workflow for assessing the biocompatibility of a novel imaging probe.
Tier 1: In Vitro Biocompatibility Screening
Cytotoxicity Assessment: The MTT Assay
The first and most fundamental question is whether this compound is toxic to living cells. The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability.[24][25][26][27][28]
Causality Behind Experimental Choice: This assay is chosen for its high throughput, sensitivity, and cost-effectiveness. It provides a rapid initial screen to determine the concentration range at which the compound begins to exert toxic effects, guiding the design of subsequent, more complex experiments.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line for targeted imaging applications) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Typical concentrations might range from 0.1 µM to 100 µM.[6] Replace the existing medium with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[25][28] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[24][25][26][27]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[25][27]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[27][28]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Hemocompatibility: The Hemolysis Assay
For any agent intended for intravenous administration, direct interaction with blood components is a critical safety consideration. The hemolysis assay assesses the propensity of a compound to damage red blood cells (erythrocytes), causing the release of hemoglobin.[29][30][31][32][33]
Causality Behind Experimental Choice: This assay directly models the first major biological barrier the compound will encounter upon injection. Significant hemolysis can lead to anemia and renal toxicity, making this a crucial go/no-go checkpoint.
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).[33]
-
Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet several times with sterile phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to create a 2% (v/v) erythrocyte suspension.
-
Sample Incubation: In microcentrifuge tubes, mix the erythrocyte suspension with various concentrations of this compound.
-
Negative Control: Erythrocyte suspension with PBS.
-
Positive Control: Erythrocyte suspension with a lytic agent like Triton X-100 or deionized water.
-
Test Samples: Erythrocyte suspension with different concentrations of this compound.
-
-
Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.[29][31]
-
Centrifugation: Centrifuge the tubes to pellet intact RBCs and cell debris.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the peak absorbance of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100 According to ISO 10993-4, a hemolysis percentage above 5% is generally considered indicative of cytotoxic effects.[29][32]
Genotoxicity Assessment: The Comet Assay
The planar structure of acridines allows them to intercalate between DNA base pairs, which can potentially lead to DNA damage and mutations.[3][4][5] The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[34][35][36][37][38]
Causality Behind Experimental Choice: Genotoxicity is a serious concern for any new chemical entity. A positive result in the Comet assay may indicate mutagenic or carcinogenic potential, warranting significant caution. This assay is chosen for its high sensitivity and its ability to detect various types of DNA damage.[35][38]
Experimental Protocol: Comet Assay
-
Cell Treatment: Expose a suitable cell line to various concentrations of this compound for a short duration (e.g., 2-4 hours). Include appropriate negative (vehicle) and positive (e.g., hydrogen peroxide) controls.
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[37]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. This step is crucial for revealing single-strand breaks.[37]
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA, containing fragments and relaxed loops, will migrate away from the nucleoid, forming a "comet tail."[34][35][37]
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment. A significant increase in DNA damage compared to the negative control indicates a genotoxic effect.
Caption: Putative genotoxicity pathway of acridine derivatives.
Tier 2: In Vivo Biocompatibility Evaluation
Should this compound demonstrate an acceptable safety profile in in vitro assays, the next logical step is to assess its effects in a whole-animal model.
Acute Systemic Toxicity Study
This study aims to determine the short-term adverse effects of a single, high dose of the compound. The protocol should be designed in accordance with OECD Guidelines for the Testing of Chemicals, specifically TG 423 (Acute Toxic Class Method) or TG 425 (Up-and-Down Procedure).[39][40][41][42][43]
Causality Behind Experimental Choice: This is a regulatory standard for assessing the intrinsic toxicity of a substance. It helps to classify the compound's hazard level and identify a maximum tolerated dose, which is crucial for planning subsequent imaging studies. The use of established OECD guidelines ensures the data is robust and comparable across different studies.[39][41]
Experimental Design: Acute Oral/IV Toxicity (Adapted from OECD TG 423)
-
Animal Model: Use healthy, young adult rodents (e.g., female Sprague-Dawley rats), as females are often slightly more sensitive.[40]
-
Dosing: Administer this compound via the intended clinical route (e.g., intravenous injection for imaging). Start with a dose predicted to be non-lethal based on in vitro data. The study proceeds in a stepwise manner, with the outcome of each dose group determining the dose for the next.[39][40]
-
Observation: Observe the animals closely for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior) for at least 14 days.[40][42] Record body weight changes and any instances of mortality.
-
Endpoint: The primary endpoint is the identification of a dose that causes evident toxicity or mortality, allowing for classification of the compound's toxicity.
Histopathological Analysis
Causality Behind Experimental Choice: Macroscopic observation and body weight changes may not reveal organ-specific toxicity. Histopathology provides microscopic evidence of tissue damage, inflammation, or other pathological changes, offering a definitive assessment of the compound's impact on organ health.
Protocol: Histopathological Examination
-
Tissue Collection: At the end of the observation period, humanely euthanize the animals. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, lungs, heart, brain).
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process them through graded alcohols and xylene, and embed them in paraffin wax.
-
Sectioning and Staining: Cut thin sections (4-5 µm) from the paraffin blocks and stain them with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, necrosis, or other abnormalities.
Conclusion and Future Perspectives
The journey of a novel fluorophore from the chemist's bench to a reliable tool for in vivo imaging is paved with rigorous safety and efficacy testing. For this compound, its potential is intrinsically linked to its biocompatibility. The acridine scaffold is a double-edged sword, providing desirable photophysical properties but also a risk of bio-interactivity.[3][4][7]
The comprehensive, tiered assessment strategy outlined in this guide—from high-throughput in vitro screens to detailed in vivo toxicological analysis—provides a robust framework for objectively determining the safety profile of this compound. If this compound and its derivatives can be engineered to minimize cytotoxicity and genotoxicity while retaining their fluorescence, they could represent a valuable new class of probes for biological imaging. The data generated through these protocols will be paramount in deciding whether this compound can safely and effectively illuminate the intricate workings of life.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Indocyanine green - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A Review of in vivo Toxicity of Quantum Dots in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 14. preprints.org [preprints.org]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Indocyanine green labeling for optical and photoacoustic imaging of mesenchymal stem cells after in vivo transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pulmonary toxicity and kinetic study of Cy5.5-conjugated superparamagnetic iron oxide nanoparticles by optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Cy5 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
- 26. clyte.tech [clyte.tech]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. haemoscan.com [haemoscan.com]
- 30. scribd.com [scribd.com]
- 31. haemoscan.com [haemoscan.com]
- 32. m.youtube.com [m.youtube.com]
- 33. nucro-technics.com [nucro-technics.com]
- 34. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 35. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 36. criver.com [criver.com]
- 37. 21stcenturypathology.com [21stcenturypathology.com]
- 38. academic.oup.com [academic.oup.com]
- 39. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 40. scribd.com [scribd.com]
- 41. researchgate.net [researchgate.net]
- 42. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 43. youtube.com [youtube.com]
Safety Operating Guide
Personal protective equipment for handling 9-Methylacridine
Starting Research on Acridine
I've initiated a thorough search for crucial safety data and handling protocols for 9-Methyl acridine. My focus is on hazard classifications, necessary PPE, and best practices for safe handling and disposal. I'm aiming to build a solid foundation of information.
Outlining Handling Procedures
I'm now diving into the specifics of safe handling. I'm prioritizing authoritative sources to pinpoint risks like mutagenicity and irritation. My next step involves creating a structured guide with a detailed table and DOT graph to outline necessary PPE and lab procedures for 9-Methylacridine. Afterward, I'll focus on waste disposal protocols.
Formulating Search Queries
I'm now starting with a targeted Google search to collect essential safety and handling data for 9-Methyl acridine. I'm prioritizing authoritative sources, like safety data sheets and peer-reviewed articles, to clarify potential risks, particularly mutagenicity and irritation, for the next step. I will create a structured guide with a detailed table and DOT graph to outline necessary PPE and lab procedures for this compound and then proceed to waste disposal protocols. I'm focusing on crafting a clear, authoritative tone for the guide.
Crafting PPE Guidance
I'm focusing now on crafting a detailed guide for personal protective equipment (PPE) regarding this compound. My aim is a comprehensive resource, blending authoritative safety standards with practical advice for researchers and scientists. I'm exploring the specific hazards associated with this compound to develop clear, concise recommendations for safe handling.
Expanding PPE Recommendations
I am now expanding the PPE recommendations, ensuring they are comprehensive and address potential hazards of this compound. I'm focusing on "why" behind each recommendation, not just a list. I'm structuring a guide for researchers, scientists, and drug development professionals. I'm planning in-text citations, a full reference list, a summary table, a protocol, and a Graphviz diagram.
Structuring Safety Guide
I'm now focusing on structuring the guide's content, incorporating hazard analysis, required PPE (eyes, skin, clothing, and respiratory), handling procedures, and disposal methods. I'm prioritizing clarity and a logical flow for researchers and scientists. My goal is a usable, easily accessible resource. I am working on the step-by-step protocol and diagram.
Drafting Guide Sections
I'm now drafting the guide, starting with an introduction covering this compound's applications and the rationale for PPE. Following the structure of the guide, I'll incorporate detailed sections on hazards, required PPE, handling procedures, and disposal methods, with in-text citations. I will include the step-by-step protocol and Graphviz diagram. I am creating a table summarizing PPE recommendations.
Defining Guide Scope
My current focus is defining the guide's scope and structure, and I'm developing a framework to meet all requirements. I will cover the known hazards of this compound, and I'm adding rationale for each PPE recommendation. I'm prioritizing clear explanations and user-friendly formatting, including a hazard analysis, step-by-step protocol, and Graphviz diagram. I'm drafting the introduction, detailing the guide's goals and scope.
Organizing Guide Content
I am now organizing the content of the guide into clear sections: Introduction, Hazard Assessment, PPE Requirements (Eye/Face, Skin, Respiratory, Body), an Operational Protocol, Emergency Procedures, and a Disposal Plan. I will make a table summarizing PPE, and I will include the Graphviz diagram for the workflow. I'm focusing on providing rationale and practical, actionable information.
Formulating Detailed Sections
I'm now structuring detailed sections for the guide. I'm focusing on "Hazard Assessment," with a deeper dive into this compound's hazards: skin, eye, and respiratory irritation, and dust inhalation risks. I am also working on the rationale for each PPE recommendation within the sections "PPE Requirements" and "Operational Protocol."
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
